4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine
Description
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Properties
IUPAC Name |
2-amino-3-[4-methoxy-3-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4/c1-18-8-3-2-6(4-7(15)10(16)17)5-9(8)19-11(12,13)14/h2-3,5,7H,4,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAISOBRVUKCEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine
Executive Summary
4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine is a synthetic, non-canonical amino acid of increasing interest in medicinal chemistry and chemical biology. As a derivative of phenylalanine, it possesses the fundamental amino acid framework but is distinguished by a uniquely substituted phenyl side chain. This side chain features a 4-methoxy group, which is electron-donating, and a 3-trifluoromethoxy group, which is strongly electron-withdrawing and highly lipophilic. This electronic push-pull system, combined with the steric bulk and metabolic stability often conferred by fluorinated groups, makes it a valuable building block for designing novel peptides and small molecule therapeutics.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It outlines the compound's molecular identity, summarizes its key physicochemical characteristics, and provides detailed, field-proven experimental protocols for their determination. The narrative emphasizes the causal relationships between the compound's structure and its properties, offering insights for researchers in drug development and materials science.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural and molecular details for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 1259979-50-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂F₃NO₄ | [1] |
| Molecular Weight | 279.22 g/mol | [1][2] |
| IUPAC Name | 4-methoxy-3-(trifluoromethoxy)phenylalanine | [1] |
| InChI Key | RAISOBRVUKCEEC-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)CC(C(=O)O)N)OC(F)(F)F | |
| Stereochemistry | Racemic Mixture (DL) |
The molecule's structure is depicted below, highlighting the phenylalanine backbone and the key substitutions on the phenyl ring.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
Direct experimental data for this specific compound is not widely published. The following table summarizes key properties, combining information from suppliers with expert predictions based on its structural motifs. These predictions are grounded in the well-understood contributions of its functional groups.
| Property | Predicted Value / Observation | Rationale & Scientific Insight |
| Physical State | White to Off-White Solid | Consistent with non-volatile, crystalline nature of amino acids.[1] |
| Melting Point | >200 °C (with decomposition) | Amino acids typically have high melting points and often decompose before melting. The value is likely similar to related compounds like 4-Methoxy-L-phenylalanine (259-261 °C dec.).[4] |
| Aqueous Solubility | Low | The large, hydrophobic trifluoromethoxy group is expected to significantly decrease water solubility compared to phenylalanine. Solubility will be pH-dependent, increasing at low and high pH. |
| Organic Solvent Solubility | Moderate to High | Expected to be soluble in polar organic solvents like DMSO and methanol, a common trait for complex organic molecules.[5] |
| pKa₁ (α-carboxyl) | ~1.8 - 2.2 | The electron-withdrawing effect of the substituted phenyl ring will slightly acidify the carboxyl group compared to glycine (~2.3). |
| pKa₂ (α-amino) | ~8.8 - 9.2 | The inductive effect of the ring substitution is expected to make the amino group slightly less basic than in glycine (~9.6). |
| Lipophilicity (Predicted LogP) | ~2.0 - 2.5 | The trifluoromethoxy group is a potent contributor to lipophilicity, which will dominate over the hydrophilic amino and carboxyl groups at neutral pH. |
Methodologies for Experimental Characterization
To move beyond prediction and obtain robust empirical data, a series of standardized analytical procedures must be employed. The following protocols are designed to be self-validating and are standard practice in the pharmaceutical and chemical industries.
Protocol: Determination of pKa by Potentiometric Titration
The ionizable nature of the α-carboxyl and α-amino groups dictates the molecule's charge state at a given pH, influencing solubility, binding, and bioavailability. Potentiometric titration is the gold-standard method for pKa determination.
Causality: This method works by precisely measuring the change in pH as a strong acid or base is added to a solution of the analyte. The points of minimal pH change (buffer regions) are centered around the pKa values, and the points of maximal pH change (inflection points) correspond to the equivalence points.
Step-by-Step Methodology:
-
Preparation: Accurately weigh ~50 mg of the compound and dissolve it in 50 mL of 0.1 M KCl (the KCl maintains constant ionic strength).
-
Acidification: Lower the pH of the solution to ~1.5 by adding 1.0 M HCl to ensure all molecules are fully protonated.
-
Titration: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.05 mL).
-
Data Recording: Record the pH after each addition of titrant. Continue until the pH reaches ~12.
-
Analysis: Plot pH versus the volume of NaOH added. The pKa values are determined from the midpoints of the two buffer regions on the resulting titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: Spectroscopic and Spectrometric Analysis
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.
Step-by-Step Methodology:
-
High-Resolution Mass Spectrometry (HRMS):
-
Rationale: To confirm the elemental composition.
-
Procedure: Dissolve a small sample (~1 mg) in a suitable solvent (e.g., methanol/water). Analyze using an ESI-TOF or Orbitrap mass spectrometer in both positive and negative ion modes. The measured mass should be within 5 ppm of the theoretical exact mass (C₁₁H₁₂F₃NO₄).[6]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: To elucidate the carbon-hydrogen framework and confirm the presence and position of functional groups.
-
¹H NMR: Dissolve ~5-10 mg in a deuterated solvent (e.g., DMSO-d₆). Expected signals include aromatic protons (phenyl ring), methoxy protons (-OCH₃), and the α- and β-protons of the amino acid backbone.
-
¹³C NMR: Using the same sample, acquire a proton-decoupled ¹³C spectrum. This will confirm the number of unique carbon environments.
-
¹⁹F NMR: This is crucial for fluorinated compounds. A single peak is expected for the -OCF₃ group, confirming its chemical environment.
-
-
Infrared (IR) Spectroscopy:
-
Rationale: To identify characteristic functional group vibrations.
-
Procedure: Prepare a KBr pellet containing ~1% of the compound. Acquire the spectrum. Key expected vibrational bands include: ~3000 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch of carboxylic acid), ~1250 cm⁻¹ (C-O-C stretch), and strong bands in the 1100-1300 cm⁻¹ region corresponding to C-F stretching.
-
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC provides a more accurate and detailed thermal profile than traditional melting point apparatus.
Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp endothermic peak indicates the melting point. For amino acids, this can also reveal decomposition events, which often present as broader, more complex thermal transitions. Using a technique like Fast Scanning Calorimetry (FSC) can be advantageous as the rapid heating rates can sometimes allow the sample to melt before it has time to decompose.[7]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere from ambient temperature to ~300 °C.
-
Data Analysis: The onset temperature of the primary endothermic peak is reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.
Caption: General workflow for DSC analysis.
Conclusion
This compound is a synthetic amino acid with a unique combination of functional groups that suggest significant potential in materials science and medicinal chemistry. While comprehensive experimental data is not yet prevalent in the public domain, its physicochemical properties can be reliably predicted based on its structure. The methoxy and trifluoromethoxy groups create a distinct electronic and steric profile, likely resulting in low aqueous solubility, high lipophilicity, and a thermal stability profile characteristic of amino acids. For any application, rigorous experimental validation is paramount. The protocols detailed in this guide provide a robust framework for researchers to thoroughly characterize this compound and unlock its full potential in their respective fields.
References
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Tetrahedron. (n.d.). 4-Methoxy-dl-phenylalanine. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxy-3,5-dihydroxy-DL-phenylalanine. Retrieved from [Link]
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Britannica. (2025). Protein - Amino Acids, Physicochem. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine. Retrieved from [Link]
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Scientific Reports. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Retrieved from [Link]
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Intertek. (n.d.). Physico-chemical Properties of Proteins. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). New experimental melting properties as access for predicting amino-acid solubility. Retrieved from [Link]
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ResearchGate. (n.d.). The original values of the seven physicochemical properties for each amino acid. Retrieved from [Link]
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YouTube. (2021). Titration of Amino Acids Experiment - Complete Video. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]
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National Institutes of Health (NIH). (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of DL-Phenylalanine (CAS 150-30-1). Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli. Retrieved from [Link]
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ResearchGate. (n.d.). Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. Retrieved from [Link]
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ResearchGate. (n.d.). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and theoretical NMR and IR studies of the side-chain orientation effects on the backbone conformation of dehydrophenylalanine residue. Retrieved from [Link]
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An In-Depth Technical Guide to the Predicted Biological Activity of 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course into Unexplored Chemical Space
The compound 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine represents a novel chemical entity with uncharted biological potential. As a structurally unique, non-natural amino acid, it stands at the intersection of metabolic pathways and synthetic chemistry. This guide is crafted not as a summary of existing knowledge, but as a predictive framework and a methodological roadmap for its systematic investigation. We will proceed from foundational physicochemical properties to a multi-pronged approach for predicting and validating its biological activities. This document is intended to serve as a comprehensive resource for researchers poised to explore the therapeutic promise of this intriguing molecule.
Part 1: Physicochemical Foundation of a Novel Phenylalanine Analog
Understanding the fundamental physicochemical characteristics of this compound is the bedrock upon which all predictive models and experimental designs are built. The introduction of methoxy and trifluoromethoxy groups onto the phenyl ring of phenylalanine is anticipated to significantly alter its electronic and steric properties compared to the parent amino acid, thereby influencing its biological interactions.
| Property | Value | Source |
| CAS Number | 1259979-50-4 | [1] |
| Molecular Weight | 279.22 g/mol | |
| Molecular Formula | C11H12F3NO4 | |
| Physical Form | Solid | |
| IUPAC Name | 4-methoxy-3-(trifluoromethoxy)phenylalanine | |
| InChI Key | RAISOBRVUKCEEC-UHFFFAOYSA-N |
The presence of the trifluoromethoxy group is particularly noteworthy, as it can enhance metabolic stability and membrane permeability, properties often sought in drug candidates.[2] The racemic nature (DL-) of the compound is a critical consideration, as the stereoisomers may exhibit distinct pharmacological profiles.[3][4]
Part 2: In Silico Prediction of Biological Activity: A Computational First-Pass
In the absence of empirical data, a robust in silico assessment is the logical first step to generate testable hypotheses regarding the bioactivity of this compound. This computational screening funnels the vast landscape of potential biological interactions into a manageable set of high-probability targets and functions.[5][6]
Assessment of Drug-Likeness and ADMET Properties
A crucial initial screen involves the evaluation of the molecule's potential as a drug candidate. This is often guided by principles such as Lipinski's Rule of Five, which predicts oral bioavailability.[7]
Predicted Drug-Likeness Profile:
| Parameter | Predicted Value | Compliance with Lipinski's Rule of Five |
| Molecular Weight | 279.22 | Yes (< 500) |
| LogP (Lipophilicity) | Predicted to be moderate | Yes (< 5) |
| Hydrogen Bond Donors | 2 | Yes (< 5) |
| Hydrogen Bond Acceptors | 5 | Yes (< 10) |
Note: LogP is an estimation and would require experimental verification.
Further computational analysis should encompass Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling to anticipate the pharmacokinetic and pharmacodynamic behavior of the compound in vivo.[6][8]
Target Prediction: Unveiling Potential Molecular Interactions
Based on the structural similarity to phenylalanine and its derivatives, we can hypothesize potential biological targets. Phenylalanine itself is a precursor to several neurotransmitters and can interact with various receptors and enzymes.[9] Halogenated derivatives have shown neuroprotective effects.[10] Therefore, a rational approach to target prediction would involve screening against a panel of neuronal receptors and enzymes.
Proposed In Silico Target Screening Workflow:
Caption: In silico workflow for predicting biological activities.
Part 3: Hypothesized Biological Activities and Mechanisms of Action
Synthesizing the in silico predictions with the known pharmacology of related phenylalanine analogs allows for the formulation of several compelling hypotheses.
Predicted Neuroactivity: Modulation of Neuronal Signaling
Given that L-phenylalanine is a precursor to catecholamine neurotransmitters and some of its derivatives exhibit neuroprotective properties, it is plausible that this compound could modulate neuronal function.[9][10] The D-isomer of phenylalanine has been shown to inhibit noradrenaline release, suggesting a potential for stereospecific interactions within the central nervous system.[11]
Potential Neuromodulatory Signaling Pathway:
Caption: Hypothesized neuromodulatory signaling cascade.
Predicted Analgesic Properties
DL-phenylalanine is marketed as a nutritional supplement for pain relief, with the D-isomer thought to inhibit the breakdown of enkephalins, endogenous opioid peptides.[12] The structural modifications in this compound could enhance this enkephalinase-inhibiting activity or introduce novel interactions with pain-mediating pathways.
Potential Antimicrobial Activity
The incorporation of non-natural amino acids is a recognized strategy in the development of novel antimicrobial peptides.[13] The unique side chain of the title compound could disrupt microbial cell membranes or inhibit essential metabolic enzymes, warranting an investigation into its antimicrobial potential.[14]
Part 4: A Step-by-Step Experimental Validation Workflow
The following protocols provide a structured approach to empirically test the hypotheses generated from in silico analysis.
In Vitro Screening for Biological Activity
Protocol 1: Assessment of Neuronal Cell Viability
-
Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
Treatment: Seed cells in 96-well plates and, after 24 hours, treat with a range of compound concentrations.
-
Viability Assay: After 24-48 hours of incubation, assess cell viability using a standard MTT or PrestoBlue assay.
-
Data Analysis: Calculate the IC50 value to determine the cytotoxic concentration.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
-
Bacterial Strains: Select a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Compound Dilution: Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate containing appropriate broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Target-Specific Assays
Should the initial screening reveal promising activity, subsequent target-specific assays are warranted. For example, if neuroactivity is observed, assays for specific receptor binding (e.g., radioligand binding assays for NMDA receptors) or enzyme inhibition (e.g., enkephalinase activity assay) should be performed.
Experimental Validation Workflow Diagram:
Caption: Stepwise experimental validation of predicted activities.
Part 5: Concluding Remarks and Future Directions
This compound is a compound of significant interest due to its unique chemical structure. This guide has laid out a comprehensive, albeit predictive, framework for its biological evaluation. The proposed workflow, from in silico modeling to in vitro and potential in vivo studies, provides a clear path for elucidating its therapeutic potential.
A critical next step in the research trajectory will be the chiral separation of the D- and L-enantiomers. The distinct biological roles of D- and L-phenylalanine strongly suggest that the individual stereoisomers of this novel analog may possess unique or enhanced activities.[3][11] Elucidating the specific contributions of each enantiomer will be paramount in advancing this compound from a chemical curiosity to a potential therapeutic lead.
References
- Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202.
- Wet-lab validation of the antimicrobial activity of the predicted... - ResearchGate. (n.d.).
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- Prediction of Drug-Like Properties. (n.d.). In Madame Curie Bioscience Database.
- Computational and experimental design of L-amino acid-based alternatives to ketorolac. (2025). Journal of Molecular Modeling.
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- This compound. (n.d.). Sigma-Aldrich.
- Neuroprotective action of halogenated derivatives of L-phenylalanine. (2006). Stroke.
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- Dextro-phenylalanine inhibits potassium-evoked 3H-noradrenaline release from hypothalamus but not of 3H-dopamine from rat caudate nucleus. (1980). Journal of Neuroscience Research.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine
Abstract
This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine, a compound of interest for researchers, medicinal chemists, and drug development professionals. In the absence of publicly available experimental spectra for this specific molecule, this document serves as an expert guide, offering predicted ¹H and ¹³C NMR data based on established principles of chemical shift theory and substituent effects. Furthermore, it outlines detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide is designed to be a self-validating system for researchers seeking to confirm the structure and purity of this and structurally related compounds.
Introduction: The Structural and Analytical Challenge
This compound is a synthetic amino acid derivative incorporating two electronically distinct substituents on its phenyl ring: a strongly electron-donating methoxy (-OCH₃) group and a strongly electron-withdrawing trifluoromethoxy (-OCF₃) group. This unique electronic arrangement makes it a valuable tool in medicinal chemistry for probing protein-ligand interactions and for the development of novel therapeutic agents. The precise structural confirmation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for unambiguous structure elucidation in solution.
This guide addresses the critical need for a reliable analytical methodology for this compound. We will first present a thorough prediction of the ¹H and ¹³C NMR spectra, grounded in the fundamental principles of substituent additivity effects on aromatic systems. This is followed by a detailed, step-by-step experimental workflow designed to yield high-quality, reproducible NMR data.
Caption: Molecular structure of the target analyte.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from established substituent chemical shift (SCS) values and analysis of similar fluorinated and methoxylated aromatic compounds.
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aliphatic side chain and the aromatic ring protons. The substitution pattern on the aromatic ring (1,2,4-trisubstituted) will result in a characteristic splitting pattern. The electron-donating methoxy group will shield nearby protons (upfield shift), while the electron-withdrawing trifluoromethoxy group will cause deshielding (downfield shift).
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2' | 7.25 - 7.35 | d | J ≈ 2.0 | 1H |
| H-5' | 6.95 - 7.05 | d | J ≈ 8.5 | 1H |
| H-6' | 7.10 - 7.20 | dd | J ≈ 8.5, 2.0 | 1H |
| α-H | 3.90 - 4.10 | dd | J ≈ 8.0, 5.0 | 1H |
| β-Hₐ | 3.10 - 3.20 | dd | J ≈ 14.0, 5.0 | 1H |
| β-Hₑ | 2.95 - 3.05 | dd | J ≈ 14.0, 8.0 | 1H |
| -OCH₃ | 3.80 - 3.90 | s | - | 3H |
| -NH₂ | Variable | br s | - | 2H |
| -COOH | Variable | br s | - | 1H |
Note: The chemical shifts for NH₂ and COOH protons are highly dependent on solvent, concentration, and temperature, and will likely exchange with residual water in the solvent.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will be characterized by signals for the alanine backbone, the methoxy carbon, the aromatic carbons, and a distinctive quartet for the trifluoromethoxy carbon due to ¹J(C,F) coupling.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from ¹⁹F) |
| C-1' | 128 - 132 | s |
| C-2' | 115 - 118 | s |
| C-3' | 140 - 143 | q (small) |
| C-4' | 148 - 152 | s |
| C-5' | 112 - 115 | s |
| C-6' | 122 - 125 | s |
| α-C | 55 - 58 | s |
| β-C | 36 - 39 | s |
| -COOH | 172 - 175 | s |
| -OCH₃ | 56 - 59 | s |
| -OCF₃ | 119 - 122 | q (¹J(C,F) ≈ 255-260 Hz) |
Experimental Protocols for NMR Data Acquisition
Adherence to a rigorous and well-defined experimental protocol is essential for obtaining high-quality, reliable NMR data. The following sections detail the recommended procedures.
Sample Preparation
The choice of solvent is critical and depends on the solubility of the analyte. Amino acids often have zwitterionic character, influencing their solubility.
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent initial choice due to its ability to dissolve a wide range of organic molecules, including polar amino acids. Deuterium oxide (D₂O) with a small amount of acid or base to aid dissolution, or deuterated methanol (CD₃OD), are viable alternatives.[1][2]
-
Concentration :
-
Homogenization : Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. The solution must be clear and free of any particulate matter.
-
Filtration : Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any suspended impurities.[5]
-
Internal Standard : While the residual solvent peak can be used for referencing, for quantitative purposes, an internal standard such as Tetramethylsilane (TMS) for organic solvents or DSS for aqueous solutions should be considered.[4]
NMR Instrument Parameters
The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Sequence : A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically sufficient. For samples in H₂O/D₂O, a presaturation sequence to suppress the water signal is necessary.[6]
-
Spectral Width : ~12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time (AQ) : 2-4 seconds to ensure good digital resolution.[7][8]
-
Relaxation Delay (D1) : 1-5 seconds. For quantitative analysis, the delay should be at least 5 times the longest T₁ of the protons of interest.[6][7]
-
Number of Scans (NS) : 8 to 16 scans are usually adequate for a sample of this concentration.
¹³C NMR Acquisition:
-
Pulse Sequence : A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width : ~200-220 ppm, centered around 100 ppm.
-
Acquisition Time (AQ) : 1-2 seconds.
-
Relaxation Delay (D1) : 2 seconds.
-
Number of Scans (NS) : 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.
Caption: General workflow for NMR spectroscopic analysis.
Data Processing and Structural Interpretation
-
Fourier Transform (FT) : The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.
-
Phase and Baseline Correction : The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline should be corrected to be flat and at zero intensity.
-
Referencing : The chemical shift axis is calibrated. In DMSO-d₆, the residual solvent peak is at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C.
-
Integration : In the ¹H spectrum, the relative areas of the peaks are integrated to determine the ratio of protons giving rise to each signal.
-
Peak Picking and Assignment : Identify the chemical shift, multiplicity, and coupling constants for each signal and assign them to the corresponding nuclei in the molecular structure, using the predicted data in Tables 1 and 2 as a guide. The key correlations to confirm are:
-
The three distinct aromatic protons with their expected multiplicities (d, d, dd).
-
The AMX spin system of the alanine side chain (α-H and two diastereotopic β-protons).
-
The singlet for the methoxy group.
-
In the ¹³C spectrum, the characteristic quartet of the -OCF₃ carbon is a crucial diagnostic peak.
-
Conclusion
This guide provides a robust and scientifically grounded methodology for the ¹H and ¹³C NMR analysis of this compound. By combining predictive data with detailed experimental protocols, researchers are equipped with the necessary tools to confidently acquire, process, and interpret the NMR spectra of this and related novel amino acid derivatives. The principles and techniques outlined herein ensure a high degree of scientific integrity and are designed to be directly applicable in any modern chemistry research laboratory.
References
-
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. (2023). Analytical Chemistry. [Link][1][9]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PMC. [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
-
NMR sample preparation guidelines. (n.d.). [Source not further specified]. [Link]
-
15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. (1979). Magnetic Resonance in Chemistry. [Link]
-
Basic Acquisition Parameters. (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]
-
Optimized Default 1H Parameters. (2020). NMR Facility - Chemistry Department. [Link]
-
How to make an NMR sample. (n.d.). University of Ottawa. [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]
-
NMR acquisition parameters and qNMR. (2021). Nanalysis. [Link]
-
NMR Education: How to Choose Your Acquisition Parameters?. (n.d.). Anasazi Instruments. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine, a novel, synthetically derived amino acid with potential applications in drug development and biomedical research. As a molecule of interest in fields requiring precise structural elucidation and quantification, a robust analytical methodology is paramount. This document details the foundational principles, experimental protocols, and expected fragmentation patterns for the analysis of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach the mass spectrometric analysis of complex, fluorinated aromatic amino acids.
Introduction: The Significance of this compound
This compound (MFP-Phe) is a structurally unique amino acid, characterized by the presence of both a methoxy and a trifluoromethoxy group on the phenyl ring. Its molecular formula is C₁₁H₁₂F₃NO₄, with a monoisotopic mass of 279.0718 g/mol .[1] The incorporation of fluorine-containing moieties, such as the trifluoromethoxy group, into amino acids is a strategy of growing interest in medicinal chemistry. Fluorination can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, MFP-Phe represents a valuable building block for the synthesis of novel peptides and small molecule drugs with potentially enhanced therapeutic profiles.
The analytical challenge lies in the precise and sensitive detection and characterization of this molecule. Mass spectrometry, particularly when coupled with liquid chromatography, offers the specificity and sensitivity required for this task. This guide will provide the technical framework for achieving reliable and reproducible results in the analysis of MFP-Phe.
Foundational Concepts in the Mass Spectrometry of MFP-Phe
The successful mass spectrometric analysis of this compound hinges on a clear understanding of the ionization process and the subsequent fragmentation behavior of the molecule.
Ionization: Electrospray Ionization (ESI)
Electrospray ionization (ESI) is the most suitable ionization technique for a polar, non-volatile molecule like MFP-Phe. ESI is a "soft" ionization method that typically produces intact protonated molecules, [M+H]⁺, or deprotonated molecules, [M-H]⁻, with minimal in-source fragmentation. The choice between positive and negative ion mode will depend on the pH of the mobile phase and the proton affinity of the analyte. For amino acids, positive ion mode is generally preferred due to the basicity of the amino group, which is readily protonated.
Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)
To confirm the identity of MFP-Phe and to enable its quantification in complex matrices, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule ([M+H]⁺) is isolated in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. The fragmentation pattern is a unique "fingerprint" of the molecule, providing a high degree of confidence in its identification.
Predicted Fragmentation Pathways of this compound
The primary sites of fragmentation in the protonated molecule are expected to be the bonds of the amino acid backbone and the substituents on the aromatic ring. Key predicted fragmentation pathways are illustrated in the diagram below.
Caption: Predicted Collision-Induced Dissociation (CID) fragmentation pathways for protonated this compound.
Predicted Key Fragment Ions:
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment (m/z) | Rationale |
| 280.08 | [M+H-H₂O]⁺ | H₂O | 262.07 | Loss of water from the carboxylic acid group. |
| 280.08 | [M+H-HCOOH]⁺ | HCOOH | 234.08 | Loss of formic acid is a common fragmentation pathway for amino acids.[2] |
| 234.08 | [M+H-HCOOH-CH₃]⁺ | CH₃ | 219.06 | Subsequent loss of a methyl radical from the methoxy group. |
| 234.08 | [M+H-HCOOH-OCF₃]⁺ | OCF₃ | 149.08 | Loss of the trifluoromethoxy radical. The loss of a CF₃ group (69 Da) is a known fragmentation for trifluoromethyl-substituted compounds.[3] |
| 234.08 | Tropylium-type ion | - | variable | Aromatic compounds can form stable tropylium ions.[4] |
Experimental Workflow for LC-MS/MS Analysis
A robust and reproducible workflow is essential for the accurate analysis of this compound. The following sections detail a recommended experimental approach.
Sources
A Technical Guide to Therapeutic Target Identification for Trifluoromethoxy-Substituted Compounds
Abstract
The trifluoromethoxy (OCF3) group has emerged as a uniquely powerful substituent in modern medicinal chemistry, distinct from the more common trifluoromethyl (CF3) moiety. Its profound impact on physicochemical properties—including lipophilicity, metabolic stability, and target binding interactions—makes it a cornerstone of rational drug design.[1][2][3][4] This technical guide provides an in-depth exploration of established and potential therapeutic targets for trifluoromethoxy-substituted compounds. Moving beyond a simple listing of targets, this document elucidates the causal relationships between the OCF3 group's properties and its success in modulating specific biological pathways. It offers researchers, scientists, and drug development professionals a framework for identifying and validating novel targets, complete with detailed experimental workflows, validated protocols, and a discussion of the underlying signaling mechanisms.
The Trifluoromethoxy Moiety: A Strategic Asset in Drug Design
The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological profiles.[4] The trifluoromethoxy (OCF3) group, in particular, offers a unique combination of electronic and steric properties that medicinal chemists can leverage to overcome common drug development hurdles.
Core Physicochemical & Biological Impacts
-
Enhanced Lipophilicity : The OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch-Fujita π constant of +1.04.[3][5] This high lipophilicity can significantly improve a compound's ability to cross biological membranes, a critical factor for targeting intracellular proteins and for oral bioavailability.[4][6]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the OCF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1][6] Replacing a metabolically vulnerable group (like a methoxy group) with OCF3 can block metabolic hotspots, thereby increasing the compound's half-life and reducing patient-to-patient variability.[4]
-
Modulation of Acidity/Basicity (pKa) : As a powerful electron-withdrawing group, OCF3 can significantly lower the pKa of nearby acidic or basic centers. This modulation can alter a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with targets.
-
Binding Interactions : The OCF3 group can engage in unique non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and halogen bonding. These interactions can lead to enhanced binding affinity and selectivity for the intended target.[4]
Comparative Properties of Key Functional Groups
To illustrate the distinct advantages of the OCF3 group, the following table compares its properties to other commonly used moieties in drug design.
| Functional Group | Hansch-Fujita π Constant | Relative Metabolic Stability | Electronic Effect |
| -OCH3 (Methoxy) | -0.02 | Low (Prone to O-dealkylation) | Weakly Electron-Donating |
| -Cl (Chloro) | +0.71 | Moderate | Weakly Electron-Withdrawing |
| -CF3 (Trifluoromethyl) | +0.88 | High | Strongly Electron-Withdrawing |
| -OCF3 (Trifluoromethoxy) | +1.04 | Very High | Strongly Electron-Withdrawing |
Data compiled from authoritative sources on medicinal chemistry principles.[3][5]
General Workflow for Target Identification & Validation
The journey from a novel trifluoromethoxy-substituted compound to a validated drug candidate requires a systematic and rigorous screening and validation process. The following workflow represents a best-practice approach, integrating biochemical and cell-based assays to build a comprehensive understanding of a compound's mechanism of action.
Caption: General workflow for therapeutic target identification.
Key Therapeutic Areas & Validated Targets
Trifluoromethoxy-substituted compounds have demonstrated significant therapeutic potential across several disease areas. This section details key targets and provides validated protocols for their assessment.
Oncology: Kinase Signaling & Hormone Receptors
Protein kinases are critical nodes in the signaling pathways that drive cell proliferation and survival.[7] Their dysregulation is a hallmark of many cancers. The OCF3 group is a feature in multi-kinase inhibitors like Sorafenib, which targets the RAF/MEK/ERK pathway.[8][9][10][11]
Mechanism Insight : The trifluoromethylphenyl moiety in Sorafenib is crucial for its inhibitory activity. The strong electron-withdrawing nature of the group influences the electronic distribution of the molecule, enhancing its binding to the kinase active site. The metabolic stability conferred by the C-F bonds ensures a longer duration of action.
Featured Signaling Pathway: The MAPK/ERK Cascade
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that translates extracellular signals into cellular responses like proliferation and differentiation.[12] Inhibitors like Sorafenib and Dabrafenib create a blockade in this pathway, arresting oncogenic signaling.[9][13]
Caption: Inhibition of the MAPK pathway by a RAF kinase inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction, providing a robust method for determining inhibitor IC50 values.
-
Compound Preparation :
-
Prepare a 10 mM stock solution of the trifluoromethoxy-substituted test compound in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution series in DMSO to generate a dose-response curve. Include a DMSO-only vehicle control.
-
-
Kinase Reaction Setup :
-
In a white, opaque 384-well assay plate, add 2.5 µL of each serially diluted compound or DMSO control.
-
Add 2.5 µL of the target kinase (e.g., B-RAF V600E) diluted in kinase assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme equilibration.
-
-
Initiation and Incubation :
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing the appropriate peptide substrate and ATP at its Km concentration).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection :
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a compatible plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
-
The Androgen Receptor (AR) is a ligand-activated transcription factor crucial for the development and progression of prostate cancer.[14][15] Trifluoromethylated antagonists like Bicalutamide and Enzalutamide are standards of care.[16][17] The strong electron-withdrawing properties of the trifluoromethyl group are key for AR binding and antagonist activity.[18]
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This assay determines a compound's ability to compete with a radiolabeled ligand for binding to the AR, providing a direct measure of target affinity.[19][20][21][22]
-
Receptor Preparation :
-
Assay Setup :
-
In microcentrifuge tubes, add a constant concentration of a high-affinity radiolabeled androgen (e.g., [3H]-R1881).
-
Add increasing concentrations of the unlabeled trifluoromethoxy-substituted test compound (the competitor).
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled ligand).
-
-
Incubation :
-
Add the AR-containing cytosol preparation to each tube.
-
Incubate the mixture overnight (18-20 hours) at 4°C to reach binding equilibrium.[19]
-
-
Separation of Bound and Free Ligand :
-
Separate the receptor-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) slurry precipitation or dextran-coated charcoal adsorption.
-
Wash the pellets to remove any remaining free radioligand.
-
-
Quantification and Analysis :
-
Add scintillation cocktail to the washed pellets.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.[20]
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log of the competitor concentration to determine the Ki or IC50 value.
-
Neuroscience & Inflammation: Hydrolase Enzymes
FAAH is an integral membrane enzyme that degrades fatty acid amides, including the endocannabinoid anandamide.[23][24] Inhibiting FAAH increases endogenous anandamide levels, producing analgesic and anxiolytic effects, making it a promising target for pain, anxiety, and inflammatory disorders.[25] The OCF3 group features in potent and selective FAAH inhibitors.
Mechanism Insight : The trifluoromethoxy group often resides in a position that can form favorable interactions within the enzyme's substrate-binding pocket. Its high lipophilicity facilitates passage through the blood-brain barrier to engage the target in the central nervous system, while its metabolic stability ensures sustained target inhibition.[4]
Experimental Protocol: Fluorometric FAAH Activity Assay
This protocol measures FAAH activity by monitoring the hydrolysis of a non-fluorescent substrate to a highly fluorescent product, enabling the screening of potential inhibitors.[23][24][25][26]
-
Enzyme/Sample Preparation :
-
Assay Setup :
-
In a 96-well black plate suitable for fluorescence, add the test compound at various concentrations.
-
Add the FAAH enzyme preparation to each well. Include wells for 100% activity (enzyme + vehicle) and background (buffer only).
-
Pre-incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[25]
-
-
Reaction Initiation and Measurement :
-
Initiate the reaction by adding a fluorogenic FAAH substrate, such as AMC-arachidonoyl amide.[25] The final concentration should be near the substrate's Km value.
-
Immediately begin measuring the fluorescence in kinetic mode using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm).[23]
-
Record readings every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis :
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates of the inhibitor-treated wells to the rate of the vehicle control (100% activity).
-
Plot the percent activity against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cellular Validation: Bridging Biochemical Potency and Biological Function
While biochemical assays are essential for confirming direct target engagement and potency, cell-based assays are critical for understanding a compound's effect in a more complex biological system.[27][28][29][30] They provide crucial information on cell permeability, off-target effects, and the ultimate functional outcome of target modulation.[29]
Key Cell-Based Assays for Target Validation:
-
Cellular Proliferation/Viability Assays (e.g., CellTiter-Glo®, MTT) : These assays measure the number of viable cells after treatment with a compound.[31] They are fundamental for oncology drug discovery to determine if a kinase inhibitor, for example, translates its enzymatic inhibition into anti-proliferative effects.[29]
-
Target-Specific Reporter Assays : For transcription factors like the Androgen Receptor, a reporter gene (e.g., luciferase) can be placed under the control of a promoter containing androgen response elements. A decrease in luciferase signal in the presence of an agonist indicates antagonist activity of the test compound.[32]
-
Cellular Signaling Assays (e.g., Western Blot, HTRF) : These assays measure the phosphorylation status of downstream proteins in a signaling cascade. For a RAF inhibitor, a successful compound should decrease the phosphorylation of MEK and ERK, confirming on-target pathway modulation within the cell.[15][29]
Conclusion and Future Perspectives
The trifluoromethoxy group is more than just a bioisostere; it is a strategic tool that imparts a unique and highly advantageous set of properties to therapeutic candidates. The targets highlighted in this guide—kinases, nuclear receptors, and hydrolases—represent well-validated areas where OCF3-containing molecules have achieved success. The provided workflows and protocols offer a robust framework for researchers to systematically evaluate novel compounds against these and other emerging targets. As our understanding of disease biology deepens, the rational application of unique chemical moieties like trifluoromethoxy will continue to be a driving force in the discovery of next-generation therapeutics.
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An In-depth Technical Guide to the Solubility and Stability of 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine is a structurally unique amino acid derivative with potential applications in pharmaceutical development. Its therapeutic promise is fundamentally linked to its physicochemical properties, primarily its solubility and stability. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility.[1][2] This guide provides a comprehensive framework for characterizing the solubility and stability of this novel entity. It details the underlying scientific principles, provides actionable experimental protocols, and outlines strategies for data interpretation, thereby equipping researchers with the necessary tools to assess its viability as a drug candidate.
Introduction and Physicochemical Profile
This compound is a synthetic derivative of the amino acid phenylalanine. Its structure is distinguished by two key substitutions on the phenyl ring: a methoxy (-OCH₃) group at the 4-position and a trifluoromethoxy (-OCF₃) group at the 3-position.[3][4] Understanding the interplay of these functional groups is critical to predicting the molecule's behavior.
-
The Phenylalanine Backbone: Provides the core structure of an amino acid, imparting zwitterionic character and potential for pH-dependent solubility.
-
The Methoxy (-OCH₃) Group: Generally, methoxy groups can influence solubility and metabolic pathways.[5] They can act as hydrogen bond acceptors and may slightly increase hydrophobicity, which can impact ligand-protein binding.[1][5]
-
The Trifluoromethoxy (-OCF₃) Group: This group is a powerful modulator of physicochemical properties in medicinal chemistry.[6] It is highly lipophilic and strongly electron-withdrawing.[7][8] The inclusion of a trifluoromethoxy group often enhances metabolic stability by blocking potential sites of oxidation.[8][9] Its high lipophilicity can significantly improve a molecule's ability to cross biological membranes but may concurrently decrease aqueous solubility.[7][8]
Given this structure, it is anticipated that this compound will be a lipophilic, metabolically stable compound with solubility characteristics that are highly dependent on pH.
Thermodynamic Solubility Assessment
Thermodynamic solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium. It is a critical parameter for oral drug development, influencing everything from dissolution rate in the gut to bioavailability.[2] The "gold standard" for its determination is the shake-flask method.[10]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol is designed to determine the solubility in key aqueous and organic media relevant to drug development.
Objective: To quantify the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid form)[3]
-
Solvents: Purified Water (e.g., Milli-Q), Phosphate Buffered Saline (PBS) at pH 5.0, 7.4, and 9.0, Dimethyl Sulfoxide (DMSO), Ethanol.
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C)
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.22 µm, PTFE or other compatible material)
Procedure:
-
Preparation: Add an excess amount of the solid compound to each of three separate vials for each solvent system. An amount that is visually in excess is sufficient (e.g., ~5 mg into 1 mL of solvent).
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.[10][11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant.
-
Dilution & Filtration: Dilute the supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC assay. Filter the diluted sample through a 0.22 µm syringe filter to remove any fine particulates.
-
Quantification: Analyze the filtered, diluted sample by a validated HPLC-UV method to determine the concentration. The original solubility is calculated by applying the dilution factor.
Data Presentation: Solubility Profile
The results should be summarized in a clear, tabular format.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Purified Water | ~7.0 | 25 | Result | Result |
| PBS | 5.0 | 25 | Result | Result |
| PBS | 7.4 | 25 | Result | Result |
| PBS | 9.0 | 25 | Result | Result |
| Ethanol | N/A | 25 | Result | Result |
| DMSO | N/A | 25 | Result | Result |
Workflow for Solubility Determination
Chemical Stability Profiling
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[12] This process begins with forced degradation (or stress testing) to identify likely degradation products and establish the "stability-indicating" nature of the analytical method.[13][14] This is followed by long-term stability studies under ICH-prescribed conditions.[15][16]
Protocol: Forced Degradation Studies
Objective: To identify potential degradation pathways and degradation products under various stress conditions. This is crucial for developing a stability-indicating analytical method.[17][18] A degradation of 5-20% is generally targeted to ensure that secondary degradation is minimized.[13][14]
Materials:
-
Compound solution (e.g., 1 mg/mL in a suitable solvent like water/acetonitrile)[13]
-
Hydrochloric acid (HCl, e.g., 0.1 M)
-
Sodium hydroxide (NaOH, e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂, e.g., 3%)
-
Heating block or oven
-
Photostability chamber (ICH Q1B compliant)[15]
-
Validated stability-indicating HPLC method (see below)
Procedure:
-
Acid Hydrolysis: Mix the compound solution with 0.1 M HCl. Store at elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).[13] Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, dilute, and analyze.
-
Base Hydrolysis: Mix the compound solution with 0.1 M NaOH. Store at room temperature or slightly elevated temperature (e.g., 40°C). Withdraw samples, neutralize with HCl, dilute, and analyze.
-
Oxidative Degradation: Mix the compound solution with 3% H₂O₂. Store at room temperature and protect from light. Withdraw samples at various time points, dilute, and analyze.
-
Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80°C).[19] Analyze samples at various time points.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[17] A control sample should be kept in the dark. Analyze both samples.
Self-Validating System: The Stability-Indicating Method The trustworthiness of all stability data hinges on the analytical method used.[20] A high-performance liquid chromatography (HPLC) method is considered "stability-indicating" only if it can accurately measure the decrease of the active ingredient while simultaneously separating it from all its degradation products, process impurities, and excipients.[21][22] Method development involves optimizing parameters like the column, mobile phase, and gradient to achieve this separation.[20] The method must then be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Workflow for Forced Degradation Studies
Protocol: Long-Term Stability Studies (ICH Q1A)
Objective: To determine the shelf-life and recommended storage conditions for the drug substance.
Procedure:
-
Batch Selection: Use at least three primary batches of the drug substance.[23]
-
Container Closure: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[16]
-
Storage Conditions: Place the samples in stability chambers under the following long-term and accelerated conditions as per ICH guidelines.[15][23]
-
Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[16]
-
Analysis: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.
Data Presentation: Stability Summary
| Storage Condition | Time (Months) | Appearance | Assay (% Initial) | Total Degradants (%) |
| 25°C / 60% RH | 0 | White Solid | 100.0 | <0.1 |
| 3 | Result | Result | Result | |
| 6 | Result | Result | Result | |
| 12 | Result | Result | Result | |
| 40°C / 75% RH | 0 | White Solid | 100.0 | <0.1 |
| 3 | Result | Result | Result | |
| 6 | Result | Result | Result |
Conclusion and Forward Look
The systematic evaluation of solubility and stability is a cornerstone of early-phase drug development. For this compound, the presence of the lipophilic -OCF₃ group suggests that poor aqueous solubility might be a primary challenge.[8] The protocols outlined in this guide provide a robust, validated pathway to quantify this risk and understand the molecule's intrinsic stability. The data generated will be instrumental in guiding formulation strategies (e.g., use of co-solvents, pH adjustment, or advanced formulation technologies like amorphous solid dispersions) and in defining appropriate storage and handling conditions, ultimately determining the future trajectory of this compound in the development pipeline.
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
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ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Available from: [Link]
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FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]
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ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. ICH. Available from: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
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FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available from: [Link]
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ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
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Forced Degradation Studies. MedCrave online. Available from: [Link]
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Solubility Testing – Shake Flask Method. BioAssay Systems. Available from: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]
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STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
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Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]
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Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. Available from: [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
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Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]
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The role of the methoxy group in approved drugs. ResearchGate. Available from: [Link]
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The role of the methoxy group in approved drugs. PubMed. Available from: [Link]
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4-Methoxy-3,5-dihydroxy-DL-phenylalanine. PubChem. Available from: [Link]
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4-(Trifluoromethyl)-D-phenylalanine. PubChem. Available from: [Link]
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Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Institutes of Health (NIH). Available from: [Link]
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Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. Available from: [Link]
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4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available from: [Link]
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A Guide to the Enzymatic Synthesis of Fluorinated Phenylalanine Derivatives for Pharmaceutical and Research Applications
Foreword: The Strategic Value of Fluorine in Phenylalanine Analogs
The strategic incorporation of fluorine into phenylalanine, a fundamental aromatic amino acid, has become a cornerstone of modern drug discovery and chemical biology. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate the biological activity and pharmacokinetic profiles of peptides and small molecules.[1][2] Introducing fluorine into the phenylalanine scaffold can enhance metabolic stability by blocking sites of enzymatic degradation, fine-tune binding affinities through altered electrostatic interactions, and improve membrane permeability.[1][2][] These advantageous modifications have made fluorinated phenylalanine derivatives highly sought-after building blocks for therapeutic peptides, enzyme inhibitors, and as probes for studying protein structure and function.[4][5][6]
While traditional chemical synthesis routes to these valuable compounds exist, they often face challenges in achieving high stereoselectivity and can require harsh reaction conditions.[7] Enzymatic synthesis, with its inherent stereospecificity and operation under mild, aqueous conditions, presents a powerful and sustainable alternative.[8][9] This guide provides an in-depth technical overview of the core enzymatic strategies for synthesizing fluorinated phenylalanine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies of key enzyme families, provide actionable experimental protocols, and illustrate the logical flow of these biocatalytic processes.
I. Core Enzymatic Strategies: A Mechanistic Overview
The enzymatic toolbox for synthesizing fluorinated phenylalanine derivatives is diverse, primarily revolving around two highly effective enzyme classes: Phenylalanine Ammonia Lyases (PALs) and Transaminases (TAs). Each offers a distinct synthetic pathway with unique advantages.
Phenylalanine Ammonia Lyases (PALs): The Addition Pathway
Phenylalanine Ammonia Lyases (PALs) are non-oxidative enzymes that catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid.[10][11] For synthetic purposes, the reverse reaction—the stereoselective addition of ammonia to a fluorinated trans-cinnamic acid precursor—is harnessed to produce the corresponding L-fluorophenylalanine enantiomer with high purity.[12]
The key to this strategy lies in the broad substrate specificity of certain PALs, which can accommodate various substitutions on the phenyl ring of the cinnamic acid substrate.[12] This makes PAL-catalyzed amination a robust method for producing a range of ring-fluorinated L-phenylalanine derivatives.
The choice of PAL as a biocatalyst is dictated by the desired stereochemistry (L-amino acids) and the availability of the corresponding fluorinated cinnamic acid precursor. The reaction equilibrium can be shifted towards synthesis by using high concentrations of ammonia.[10] Protein engineering efforts have focused on expanding the substrate scope and enhancing the catalytic efficiency of PALs for non-natural substrates. For instance, mutating key residues in the active site, such as F137 in PAL from Petroselinum crispum, has been shown to increase reaction rates for fluorinated cinnamic acids.[10]
Transaminases (TAs): The Reductive Amination Pathway
Transaminases, particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor.[13][14] In the context of fluorinated phenylalanine synthesis, a fluorinated phenylpyruvic acid serves as the amino acceptor.
This pathway is highly versatile, allowing for the synthesis of both L- and D-fluorophenylalanine derivatives by selecting an appropriate (S)- or (R)-selective transaminase, respectively.[13] The reaction is a classic example of asymmetric synthesis, where a prochiral ketone is converted into a chiral amine with high enantiomeric excess.
The selection of the transaminase is critical and depends on the desired product stereochemistry and the specific structure of the fluorinated phenylpyruvic acid. The choice of the amino donor (e.g., L-alanine, isopropylamine) is also important as it influences the reaction equilibrium and can affect enzyme activity.[15] To drive the reaction to completion, the co-product (e.g., pyruvate, acetone) can be removed, or a large excess of the amino donor can be used. Engineered transaminases have been developed to tolerate high substrate concentrations and organic co-solvents, which is often necessary to solubilize the hydrophobic fluorinated keto acid substrates.[15]
II. Experimental Workflows and Protocols
To ensure the practical applicability of this guide, we provide detailed, self-validating experimental protocols for the synthesis of 4-fluoro-L-phenylalanine using both PAL and transaminase methodologies.
Workflow for Enzymatic Synthesis
The general workflow for both PAL and transaminase-catalyzed synthesis of fluorinated phenylalanine derivatives can be visualized as a series of logical steps from precursor to purified product.
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chemical synthesis of non-natural amino acids
An In-depth Technical Guide to the Chemical Synthesis of Non-Natural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond Nature's Alphabet
The twenty proteinogenic amino acids form the bedrock of life, yet they represent only a fraction of the structural and functional possibilities available to chemists. Non-natural amino acids (nnAAs), also known as non-canonical or unnatural amino acids (UAAs), are those not naturally encoded in the genome.[1][] Their integration into peptides and proteins, or their use as standalone chiral building blocks, has become a transformative tool in drug discovery, chemical biology, and materials science.[1][][3] By introducing novel side chains, stereochemistries, or backbone constraints, nnAAs allow for the rational design of molecules with enhanced stability, tailored functionality, and unique therapeutic properties.[1][3]
This guide provides a technical deep-dive into the core synthetic strategies for producing these valuable molecules. It is structured not as a simple catalog of reactions, but as a strategic overview, emphasizing the underlying principles and causal relationships that govern the choice of a particular synthetic route. We will explore the challenges of stereocontrol and functional group management, dissect the most powerful synthetic methodologies, and provide actionable protocols grounded in established literature.
The Central Challenge: Mastering Stereochemistry and Reactivity
The synthesis of any α-amino acid presents two primary, intertwined challenges:
-
Control of Stereochemistry: With the exception of glycine, the α-carbon of an amino acid is a stereocenter. A successful synthesis must produce the desired enantiomer with high purity, as the biological activity of a molecule is often exclusive to a single stereoisomer.
-
Functional Group Compatibility: The presence of both a nucleophilic amine and an electrophilic carboxylic acid in the same molecule necessitates a careful strategy of protection and deprotection to prevent undesired side reactions, such as polymerization.[4][5][6]
All successful synthetic methodologies are, at their core, elegant solutions to these two problems.
Foundational & Asymmetric Synthetic Strategies
Modern synthetic chemistry offers a diverse toolkit for nnAA synthesis. The choice of method is dictated by factors such as the desired scale, the complexity of the target molecule's side chain, and the availability of starting materials.
The Strecker Synthesis: A Classic Reimagined
First reported in 1850, the Strecker synthesis is a cornerstone of amino acid chemistry.[7] In its classic form, it is a three-component reaction between an aldehyde, ammonia, and cyanide, which forms an α-aminonitrile intermediate that is subsequently hydrolyzed to the final amino acid.[8][9][10]
Causality Behind the Mechanism: The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia. The crucial C-C bond is then formed by the nucleophilic attack of a cyanide ion on the electrophilic imine carbon.[7] The robustness of the nitrile group requires harsh acidic or basic conditions for hydrolysis to the carboxylic acid. The primary drawback of the classical Strecker synthesis is its production of a racemic mixture, as the cyanide ion can attack the planar imine from either face with equal probability.[8][9]
Modern advancements have addressed this limitation through the development of asymmetric Strecker reactions , which employ chiral catalysts or auxiliaries to direct the cyanide addition to one face of the imine, yielding an enantiomerically enriched product.[8]
Caption: The classical Strecker synthesis pathway.
Chiral Auxiliary-Mediated Synthesis
This strategy provides a robust and reliable method for establishing the α-stereocenter. The core principle involves covalently attaching a chiral auxiliary—an enantiomerically pure molecule—to a glycine or other prochiral substrate.[11] This auxiliary then sterically directs the subsequent alkylation or other bond-forming reaction to occur on a specific face of the molecule, creating the desired stereocenter with high diastereoselectivity. The auxiliary is then cleaved under mild conditions to release the enantiomerically pure nnAA.[11]
Expert Insight: The choice of auxiliary is critical. Evans oxazolidinones are widely used because their rigid structure provides a predictable and highly ordered transition state during enolization and subsequent alkylation.[] The substituent on the oxazolidinone (e.g., isopropyl, benzyl) acts as a steric shield, blocking one face of the enolate from the incoming electrophile.
Caption: Principle of chiral auxiliary-mediated synthesis.
Catalytic Asymmetric Synthesis
Representing the state-of-the-art in efficiency and atom economy, catalytic asymmetric synthesis uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product.[13] This approach avoids the stoichiometric use of a chiral auxiliary.
Key methodologies include:
-
Asymmetric Hydrogenation: Prochiral dehydroamino acid derivatives are hydrogenated using a chiral transition metal catalyst (often based on rhodium or ruthenium with chiral phosphine ligands). This method is highly effective and used industrially, but the synthesis of the olefin precursor can be lengthy.[13][14]
-
Phase-Transfer Catalysis (PTC): The alkylation of a glycine Schiff base (an imine derivative of glycine) can be performed under basic, biphasic conditions. A chiral phase-transfer catalyst, such as a Cinchona alkaloid derivative, transports the glycine enolate from the aqueous phase to the organic phase, where it reacts with an alkyl halide. The catalyst creates a chiral ion pair, ensuring the alkylation occurs enantioselectively.[13][15]
-
Nickel-Catalyzed Cross-Coupling: Recent innovations have demonstrated the power of nickel-catalyzed reactions to couple racemic α-haloglycine derivatives with alkylzinc reagents.[16][17] A chiral nickel/ligand complex facilitates an enantioconvergent coupling, meaning it transforms a racemic starting material into a single enantiomer of the product with high yield and enantioselectivity.[16][17] This method is notable for its mild conditions and broad functional group tolerance.[17]
Biocatalytic Synthesis
Leveraging nature's own catalysts, biocatalytic methods use purified enzymes or whole-cell systems to synthesize nnAAs.[1][18] These approaches are lauded for their exceptional stereoselectivity and environmentally benign reaction conditions (typically in water at ambient temperature and pressure).[18][19]
Key Enzymatic Transformations:
-
Transaminases (Aminotransferases): These enzymes catalyze the transfer of an amino group from a donor molecule (like a common amino acid) to a prochiral α-keto acid, establishing the α-stereocenter with high fidelity.[18]
-
Lyases: Certain lyases can catalyze the addition of nucleophiles to C-C double bonds or other electrophiles, a strategy used to build up amino acid side chains.[18][20]
Trustworthiness of the Protocol: The inherent specificity of enzymes is the foundation of this method's reliability. However, a primary challenge is the substrate scope; natural enzymes are often highly specific. This is being overcome through protein engineering, where enzymes are mutated to accept a broader range of non-natural substrates, effectively creating novel "ncAA synthases".[1][18]
The Indispensable Role of Protecting Groups
Successful nnAA synthesis is impossible without a robust protecting group strategy. Because amino acids are bifunctional, one group must be "masked" to allow for selective reaction at the other.[4][5][6]
-
Amino Group Protection: The nucleophilic α-amino group is typically protected as a carbamate. The choice of protecting group is dictated by its cleavage conditions, which must be orthogonal to other protecting groups and stable to the reaction conditions used for side-chain construction.
-
Carboxyl Group Protection: The α-carboxyl group is usually protected as an ester (e.g., methyl, ethyl, or tert-butyl ester) to prevent it from acting as a nucleophile or an acid.
| Protecting Group | Abbreviation | Protected Functionality | Common Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Amine | Strong acid (e.g., Trifluoroacetic Acid, TFA)[4] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Mild base (e.g., Piperidine)[4][21] |
| Carboxybenzyl | Z (or Cbz) | Amine | Catalytic hydrogenation (H₂, Pd/C)[4] |
| Benzyl Ester | Bn | Carboxylic Acid | Catalytic hydrogenation (H₂, Pd/C) |
| tert-Butyl Ester | tBu | Carboxylic Acid | Strong acid (e.g., Trifluoroacetic Acid, TFA)[22] |
Advanced Frontiers: C-H Activation
A paradigm-shifting approach to nnAA synthesis involves the direct functionalization of C-H bonds on the side chains of existing amino acids.[23] This strategy is exceptionally atom- and step-economical. Using transition metal catalysts (e.g., palladium, rhodium), inert C-H bonds at the β- or γ-positions of an amino acid derivative can be selectively converted into C-C, C-O, or C-N bonds.[24][25] A directing group, often temporarily installed on the N-terminus, is used to position the metal catalyst near the desired C-H bond, ensuring high regioselectivity.[24]
Caption: Conceptual workflow for C-H functionalization.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of an α-Alkyl Amino Acid via Chiral Auxiliary
This protocol describes the diastereoselective alkylation of a glycine derivative using an Evans-type chiral auxiliary, followed by cleavage to yield the desired nnAA.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Chiral Auxiliary)
-
Bromoacetyl bromide
-
Triethylamine (TEA)
-
N-Boc-glycine
-
Lithium diisopropylamide (LDA)
-
Alkyl Halide (R-X, e.g., Benzyl bromide)
-
Lithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
Methodology:
-
Acylation of the Auxiliary:
-
Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C and add TEA (1.1 eq).
-
Add bromoacetyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work up the reaction by quenching with water, extracting with ethyl acetate, and purifying by column chromatography to yield the N-bromoacetyl oxazolidinone.
-
-
Diastereoselective Alkylation:
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous THF and cool to -78°C.
-
Add LDA (1.05 eq) dropwise to form the lithium enolate. Stir for 30 minutes at -78°C.
-
Causality Note: This low temperature is crucial to prevent side reactions and ensure kinetic control of the enolization, which maximizes diastereoselectivity.
-
-
Add the alkyl halide (1.2 eq) and stir at -78°C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction at -78°C with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent and purify by silica gel chromatography.
-
-
Auxiliary Cleavage:
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool to 0°C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous LiOH (2.0 eq).
-
Stir the reaction at 0°C for 4 hours.
-
Mechanism Insight: This is a saponification reaction. The peroxide helps facilitate the clean cleavage of the acylated auxiliary.
-
-
Quench the excess peroxide with sodium sulfite solution.
-
Acidify the aqueous layer to pH ~2 with HCl and extract the desired nnAA. The chiral auxiliary can often be recovered from the organic layer.
-
Purify the final nnAA product, typically by recrystallization or ion-exchange chromatography.[26]
-
Conclusion and Future Outlook
The field of non-natural amino acid synthesis is dynamic and continually evolving. While classical methods like the Strecker synthesis and chiral auxiliary-based approaches remain valuable for their reliability, the trend is moving towards more efficient and sustainable catalytic methods.[3] Asymmetric catalysis, particularly using earth-abundant metals like nickel, and biocatalysis, enhanced by the power of directed evolution, are paving the way for the synthesis of increasingly complex and diverse nnAAs.[16][17][18] Concurrently, the advent of C-H activation provides a revolutionary platform for late-stage functionalization, promising to accelerate the discovery of novel peptide-based therapeutics and functional biomaterials.[23][25] The continued expansion of this synthetic toolbox will undoubtedly empower researchers to push the boundaries of chemistry and biology.
References
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- Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Organic Chemistry Portal.
- Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021).
- Unknown. (n.d.). Chiral Amino Acids Synthesis. Source not specified.
- St. Clair, J. L., & Arnold, F. H. (2018). Engineering enzymes for noncanonical amino acid synthesis. PMC - NIH.
- Perdih, A., & Sollner Dolenc, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version.
- Unknown. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Source not specified.
- Asano, Y. (2009). Enzymatic Synthesis of Unnatural Amino Acids.
- Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. Chemical Reviews.
- Unknown. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Source not specified.
- Singh, R., Gangan, R., & Singh, S. (2021). Reprogramming natural proteins using unnatural amino acids. PMC - PubMed Central.
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.
- Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- Unknown. (2021). Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
- Belokon, Y. N., et al. (1998). Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry.
- Zhang, D., et al. (2018). Synthesis of amino acids by CH‐activation.
- Dunn, P. J. (2005). Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. Source not specified.
- V.V.S. Rajan, R., et al. (n.d.). Protecting Groups in Peptide Synthesis. PubMed - NIH.
- Wang, D.-H., & Yu, J.-Q. (2012). Synthesis of unnatural amino acids through palladium-catalyzed C(sp3)
- Unknown. (n.d.). Advanced Chiral Auxiliary Synthesis. BOC Sciences.
- Unknown. (n.d.).
- Shan, G., et al. (2018). Functionalizations of amino acids and peptides via rhodium-catalyzed C-H activation.
- Unknown. (n.d.). Enzymatic synthesis of non‐natural l‐amino acids.
- Unknown. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Study Page.
- Unknown. (n.d.). Biocatalytic synthetic approaches for chiral (un)natural amino acids.
- O'Donnell, M. J. (2001). Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts.
- Daugulis, O. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews.
- Unknown. (n.d.). Separation and Refining of Amino acids. Source not specified.
- Unknown. (n.d.). Strecker amino acid synthesis. Wikipedia.
- Unknown. (n.d.). Strecker Synthesis. Master Organic Chemistry.
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The Trifluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Methoxy Group - The Rise of a "Super-Halogen"
In the intricate chess game of drug design, the strategic modification of a lead compound with specific functional groups can dramatically alter its pharmacological profile, transforming a promising molecule into a clinical candidate. For decades, the methoxy group (-OCH₃) has been a reliable workhorse for medicinal chemists. However, its susceptibility to metabolic degradation often presents a significant hurdle. Enter the trifluoromethoxy (-OCF₃) group, a fluorinated analogue that has emerged as a powerful and increasingly utilized substituent in contemporary medicinal chemistry.[1][2][3] Often referred to as a "super-halogen" or "pseudo-halogen," the trifluoromethoxy group offers a unique constellation of electronic and physicochemical properties that can profoundly and beneficially impact a drug candidate's potency, selectivity, and pharmacokinetic profile.[2][4]
This technical guide provides a comprehensive exploration of the multifaceted role of the trifluoromethoxy group in drug discovery and development. Authored from the perspective of a senior application scientist, this document will delve into the fundamental properties of this intriguing functional group, dissect its influence on key drug-like attributes, and provide practical insights into its synthetic incorporation and experimental evaluation. We will explore the causality behind its effects, offering not just a description of its advantages, but a deeper understanding of the underlying chemical principles that make the trifluoromethoxy group an indispensable tool in the modern medicinal chemist's arsenal.
I. Unveiling the Physicochemical Landscape of the Trifluoromethoxy Group
The strategic advantage of the trifluoromethoxy group stems from its unique electronic and steric characteristics, which distinguish it from both its parent methoxy group and the closely related trifluoromethyl group (-CF₃).
A. Electronic Profile: A Tale of Two Effects
The electronic nature of the trifluoromethoxy group is a nuanced interplay of a strong electron-withdrawing inductive effect and a weak electron-donating resonance effect.[1][2] The three highly electronegative fluorine atoms create a powerful dipole, pulling electron density away from the oxygen and, consequently, from the attached aromatic ring or aliphatic chain. This potent inductive effect is a key contributor to many of the group's beneficial properties.
While the oxygen atom possesses lone pairs that can, in principle, donate into an adjacent π-system through resonance, this effect is significantly attenuated by the strong electron-withdrawing pull of the trifluoromethyl moiety.[1] This diminished resonance donation, coupled with the strong inductive withdrawal, results in an overall electron-withdrawing character that influences the reactivity and properties of the entire molecule.
B. Lipophilicity: A Key to Permeability and Beyond
One of the most impactful properties of the trifluoromethoxy group is its profound effect on lipophilicity, a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is one of the most lipophilic substituents commonly employed in drug design, with a Hansch-Leo π value of +1.04.[2] This is significantly higher than that of a hydrogen atom and even surpasses the lipophilicity of the trifluoromethyl group (π = +0.88).[5][6]
This substantial increase in lipophilicity can dramatically enhance a molecule's ability to permeate biological membranes, such as the intestinal epithelium for oral absorption and the blood-brain barrier for central nervous system targets.[3][7] By replacing a more polar or metabolically labile group with a trifluoromethoxy moiety, medicinal chemists can often achieve a more favorable pharmacokinetic profile, leading to improved bioavailability and therapeutic efficacy.
C. Metabolic Stability: Resisting the Body's Defenses
A primary driver for the adoption of the trifluoromethoxy group in drug design is its exceptional metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] By strategically placing a trifluoromethoxy group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked. This "metabolic switching" can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.
D. Conformational Preferences: A Subtle yet Powerful Influence
The trifluoromethoxy group also exerts a distinct influence on molecular conformation. Unlike the methoxy group, which often prefers a planar orientation with an aromatic ring to maximize resonance, the trifluoromethoxy group typically adopts a perpendicular conformation.[2][4] This orthogonal arrangement is a consequence of both steric hindrance and hyperconjugative interactions between the oxygen lone pairs and the antibonding orbitals of the C-F bonds. This preferred conformation can have significant implications for drug-receptor interactions, as it presents a different three-dimensional shape to the binding pocket, potentially leading to altered affinity and selectivity.
II. The Trifluoromethoxy Group in Action: A Medicinal Chemistry Perspective
The unique physicochemical properties of the trifluoromethoxy group translate into a range of tangible benefits in drug design, from enhancing biological activity to improving the overall developability of a compound.
A. A Bioisostere with Unique Advantages
The trifluoromethoxy group is often employed as a bioisostere for other functional groups, most notably the methoxy group.[1] While both groups are of similar size, their electronic and metabolic profiles are vastly different. The substitution of a metabolically labile methoxy group with a robust trifluoromethoxy group is a common strategy to address metabolic instability. However, it is crucial to recognize that this is not a simple "like-for-like" replacement. The significant differences in electronics and lipophilicity mean that such a substitution can have profound effects on a compound's biological activity and pharmacokinetic properties, which must be carefully evaluated. The trifluoromethoxy group can also be considered a "super-halogen" or pseudohalogen bioisostere, influencing molecular electrostatic potentials and binding affinities in a manner distinct from traditional halogens.[2]
B. Modulating Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the trifluoromethoxy group can significantly influence the pKa of nearby acidic or basic functionalities. For instance, its presence can increase the acidity of a neighboring carboxylic acid or phenol, or decrease the basicity of an adjacent amine. This modulation of pKa can be a powerful tool for optimizing a drug's solubility, ionization state at physiological pH, and its ability to engage in specific interactions with its biological target.
C. Enhancing Receptor Binding Affinity: Beyond Simple Sterics
The introduction of a trifluoromethoxy group can enhance binding affinity through a combination of effects. The increased lipophilicity can lead to more favorable hydrophobic interactions within the binding pocket. Furthermore, the unique electronic and conformational properties of the group can lead to specific, beneficial interactions. While the trifluoromethoxy group is a poor hydrogen bond acceptor due to the electron-withdrawing fluorine atoms, the fluorine atoms themselves can participate in non-covalent interactions, such as halogen bonds and multipolar interactions with backbone carbonyls, which can contribute to binding affinity.[8] The perpendicular orientation of the trifluoromethoxy group can also present a unique steric and electronic profile to the receptor, potentially leading to novel and favorable interactions that would not be possible with a planar methoxy group.
D. Case Study: Riluzole - A Trifluoromethoxy Success Story
A prime example of the successful application of the trifluoromethoxy group in an approved drug is Riluzole, used for the treatment of amyotrophic lateral sclerosis (ALS).[2] The trifluoromethoxy group in Riluzole is critical to its pharmacological profile. It enhances the drug's lipophilicity, facilitating its passage across the blood-brain barrier to reach its site of action in the central nervous system.[5] Furthermore, the metabolic stability conferred by the trifluoromethoxy group contributes to its improved bioavailability and half-life, which are essential for its therapeutic efficacy.[5]
III. Synthetic Strategies for the Incorporation of the Trifluoromethoxy Group
Despite its desirable properties, the introduction of the trifluoromethoxy group into organic molecules can be challenging due to the instability of the trifluoromethoxide anion.[2] However, a number of effective synthetic methodologies have been developed to address this challenge.
A. From Phenols and Alcohols
A common approach for the synthesis of aryl trifluoromethyl ethers involves the conversion of phenols to intermediate species that are subsequently fluorinated. Early methods involved the use of harsh reagents such as antimony trifluoride or sulfur tetrafluoride.[9] More recent advances have led to milder and more versatile methods, including oxidative desulfurization-fluorination of xanthates and the use of electrophilic trifluoromethylating reagents.[10] For aliphatic alcohols, direct O-trifluoromethylation has emerged as an efficient strategy, often employing hypervalent iodine reagents or metal-catalyzed processes.[11]
B. Experimental Protocol: Synthesis of Riluzole
The following protocol provides a representative example of a synthetic route to Riluzole, highlighting a common method for the formation of the 2-aminobenzothiazole core.
Objective: To synthesize 2-amino-6-(trifluoromethoxy)benzothiazole (Riluzole) from 4-(trifluoromethoxy)aniline.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Potassium thiocyanate
-
Bromine
-
Glacial acetic acid
-
Sodium carbonate
-
Ethyl acetate
-
Diethyl ether
-
Petroleum ether
-
Sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, stirrer, dropping funnel, etc.)
Procedure: [12]
-
To a solution of 4-(trifluoromethoxy)aniline (10 mmol) in glacial acetic acid (20 mL), add potassium thiocyanate (40 mmol).
-
Stir the mixture for 20 minutes at room temperature.
-
Cool the reaction mixture to just above its freezing point.
-
Slowly add a solution of bromine (15 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and basify with sodium carbonate until the solution is alkaline.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixture of diethyl ether and petroleum ether to yield pure 2-amino-6-(trifluoromethoxy)benzothiazole.
Expected Outcome: The procedure should yield Riluzole as a light-yellow solid. The identity and purity of the product should be confirmed by appropriate analytical techniques, such as NMR spectroscopy and melting point analysis.
IV. Experimental Evaluation of the Trifluoromethoxy Group's Impact
To quantitatively assess the benefits of incorporating a trifluoromethoxy group, a range of in vitro and in vivo assays are employed. A key in vitro assay for evaluating metabolic stability is the microsomal stability assay.
A. Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a general procedure for determining the metabolic stability of a compound using liver microsomes.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are a rich source of drug-metabolizing enzymes.
-
Liver microsomes (e.g., human, rat)
-
Test compound and positive control (e.g., a compound with known metabolic liability)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Add the diluted liver microsome suspension to the wells of a 96-well plate.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ).
-
B. Data Presentation: Quantifying the "Trifluoromethoxy Effect"
To illustrate the tangible benefits of incorporating a trifluoromethoxy group, the following table presents a hypothetical but representative comparison of a parent compound with its methoxy and trifluoromethoxy analogues.
| Property | Parent (R = H) | Methoxy Analogue (R = OCH₃) | Trifluoromethoxy Analogue (R = OCF₃) | Rationale for Change |
| Potency (IC₅₀, nM) | 100 | 50 | 10 | The increased lipophilicity and unique electronic profile of the -OCF₃ group can lead to enhanced binding affinity. |
| Selectivity (Fold vs. Off-Target) | 10 | 15 | 100 | The specific conformation and electronic nature of the -OCF₃ group can favor interactions with the target protein over off-targets. |
| Lipophilicity (LogP) | 2.5 | 2.3 | 3.5 | The -OCF₃ group is significantly more lipophilic than -H or -OCH₃. |
| Metabolic Stability (t₁/₂, min) | 15 | 5 | >120 | The robust C-F bonds in the -OCF₃ group are resistant to metabolic degradation, unlike the more labile C-H bonds of the -OCH₃ group. |
| Oral Bioavailability (%) | 20 | 15 | 60 | The combination of increased lipophilicity for better absorption and enhanced metabolic stability leads to significantly improved bioavailability. |
V. Broader Applications and Future Perspectives
The utility of the trifluoromethoxy group extends beyond pharmaceuticals into other areas of chemical science.
A. Agrochemicals and Materials Science
In the agrochemical industry, the trifluoromethoxy group is incorporated into pesticides and herbicides to enhance their efficacy and environmental persistence.[1][14] The same properties of metabolic stability and lipophilicity that are advantageous in drug design also contribute to the effectiveness of these agents. In materials science, the unique electronic and optical properties conferred by the trifluoromethoxy group make it a valuable component in the development of advanced materials for electronics and optics.[1]
B. The Future of the Trifluoromethoxy Group
The trifluoromethoxy group is now firmly established as a valuable tool in the medicinal chemist's repertoire. As our understanding of its subtle electronic and conformational effects continues to grow, so too will our ability to rationally design molecules with improved therapeutic properties. The development of new and more efficient synthetic methods for the introduction of this group, particularly into complex molecular scaffolds, will further expand its application.[15] The continued exploration of the trifluoromethoxy group and other novel fluorinated motifs promises to open new avenues for the discovery and development of the next generation of innovative medicines.
Visualizing Key Concepts
To further elucidate the concepts discussed in this guide, the following diagrams, generated using Graphviz (DOT language), provide visual representations of key relationships and workflows.
Figure 1: Core physicochemical properties of the trifluoromethoxy group.
Figure 2: Impact of the trifluoromethoxy group on ADME properties.
Figure 3: Experimental workflow for an in vitro microsomal stability assay.
References
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Trifluoromethoxy group - Grokipedia. (URL: [Link])
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Advances in the Development of Trifluoromethoxylation Reagents - MDPI. (URL: [Link])
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (URL: [Link])
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Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. (URL: [Link])
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The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. (URL: [Link])
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Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F. (URL: [Link])
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Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner | Request PDF - ResearchGate. (URL: [Link])
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Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (URL: [Link])
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Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner - PubMed. (URL: [Link])
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Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: [Link])
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Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed. (URL: [Link])
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Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (URL: [Link])
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])
-
Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC - NIH. (URL: [Link])
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. (URL: [Link])
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. (URL: [Link])
-
Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand | Request PDF - ResearchGate. (URL: [Link])
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF - ResearchGate. (URL: [Link])
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Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: [Link])
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Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF - ResearchGate. (URL: [Link])
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Document: Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga... - ChEMBL - EMBL-EBI. (URL: [Link])
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Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin. (URL: [Link])
-
Fluorinated Protein–Ligand Complexes: A Computational Perspective - ACS Publications. (URL: [Link])
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Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF - ResearchGate. (URL: [Link])
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Specific noncovalent interactions at protein-ligand interface: implications for rational drug design - PubMed. (URL: [Link])
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed. (URL: [Link])
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (URL: [Link])
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New synthetic approaches toward OCF3-containing compounds | Request PDF. (URL: [Link])
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Methodological & Application
Application Note: Incorporation of 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: Unlocking Novel Peptide Functionalities with Fluorinated Phenylalanine Analogs
The strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug discovery.[1][2] By venturing beyond the canonical 20 amino acids, researchers can imbue peptides with enhanced therapeutic properties, such as increased metabolic stability, improved receptor affinity, and novel functionalities.[3] Among the vast arsenal of UAAs, fluorinated analogs have garnered significant attention due to the unique physicochemical properties conferred by fluorine. The high electronegativity and small van der Waals radius of fluorine can profoundly influence peptide conformation, hydrophobicity, and resistance to proteolytic degradation.
This application note provides a comprehensive guide to the incorporation of a unique fluorinated UAA, 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine, into peptide sequences using solid-phase peptide synthesis (SPPS). The presence of both a methoxy and a trifluoromethoxy group on the phenyl ring presents distinct opportunities and challenges in peptide design and synthesis. The electron-donating methoxy group and the strongly electron-withdrawing and lipophilic trifluoromethoxy group create a unique electronic and steric environment that can be exploited to fine-tune the biological activity of peptides.
This document will detail the theoretical considerations for utilizing this UAA, provide step-by-step protocols for its incorporation via both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) SPPS strategies, and address potential challenges and troubleshooting.
Physicochemical Properties and Strategic Considerations
The unique substitution pattern of this compound offers a compelling combination of properties for peptide modification:
| Property | Influence of Substituents | Potential Impact on Peptide |
| Lipophilicity | The trifluoromethoxy group significantly increases lipophilicity. | Enhanced membrane permeability and potential for improved oral bioavailability. |
| Electronic Effects | The trifluoromethoxy group is strongly electron-withdrawing, while the methoxy group is electron-donating. | Altered pKa of the aromatic ring, potentially influencing cation-π interactions and receptor binding. |
| Steric Hindrance | The trifluoromethoxy group introduces considerable bulk adjacent to the methoxy group. | May induce specific conformational constraints on the peptide backbone, potentially favoring a bioactive conformation. Can also present challenges during peptide synthesis. |
| Metabolic Stability | The trifluoromethoxy group can shield the aromatic ring from enzymatic degradation. | Increased resistance to proteolysis and longer in vivo half-life. |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound can be achieved using standard SPPS methodologies. However, due to the steric bulk of the trifluoromethoxy group, optimization of coupling conditions may be necessary to ensure efficient and complete incorporation.
General Workflow for SPPS
The following diagram illustrates the fundamental steps of an SPPS cycle.
Caption: General workflow for solid-phase peptide synthesis.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis
The Fmoc/tBu strategy is the most common approach for SPPS due to its milder deprotection conditions.
1. Resin Selection and Preparation:
-
For C-terminal amide peptides, Rink Amide resin is a suitable choice. For C-terminal carboxylic acids, Wang or 2-chlorotrityl chloride resins are recommended.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. First Amino Acid Loading (for Wang and 2-chlorotrityl resins):
-
Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a suitable activating agent in DMF.
-
Add the solution to the resin and allow it to react for 2-4 hours.
-
Cap any unreacted sites with acetic anhydride or a similar capping agent.
3. Iterative SPPS Cycles:
a. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for 5-10 minutes.
- Repeat the treatment for another 10-15 minutes to ensure complete deprotection.
- Wash the resin thoroughly with DMF.
b. Amino Acid Coupling:
- For standard amino acids:
- Pre-activate the Fmoc-amino acid (3 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 1-2 minutes.
- Add the activated amino acid solution to the resin and couple for 1-2 hours.
- For this compound (and other sterically hindered amino acids):
- Due to potential steric hindrance, stronger coupling reagents like HATU or COMU are recommended.
- Extend the coupling time to 2-4 hours.
- Consider performing a "double coupling" where the coupling step is repeated with a fresh solution of activated amino acid.
- Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[4]
c. Washing:
- After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.
4. Cleavage and Final Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the peptidyl-resin with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
React for 2-3 hours at room temperature.
5. Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[5]
Caption: A single cycle in Fmoc-based SPPS.
Protocol 2: Boc-Based Solid-Phase Peptide Synthesis
The Boc/Bzl strategy utilizes strong acid for final cleavage and is a robust alternative.
1. Resin and First Amino Acid Attachment:
-
Merrifield or PAM resins are commonly used.
-
The first Boc-protected amino acid is typically attached to the resin via a cesium salt-mediated esterification.
2. Iterative SPPS Cycles:
a. Boc Deprotection:
- Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), followed by a 20-minute reaction.[]
- Be aware that the tert-butyl cations generated can lead to side reactions with sensitive residues like Tryptophan, Cysteine, or Methionine.[] Scavengers like dithioethane (DTE) can be added.[]
b. Neutralization:
- After TFA treatment, the N-terminal amine is protonated. Neutralize with a 10% solution of DIPEA in DMF.
- Wash thoroughly with DMF.
c. Amino Acid Coupling:
- Activate the Boc-amino acid (3 equivalents) with a coupling reagent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF.
- For this compound, consider using more potent coupling agents and extended reaction times as described in the Fmoc protocol.
- Couple for 1-2 hours (or longer for the UAA).
- Monitor completion with the Kaiser test.
d. Washing:
- Wash the resin with DMF after neutralization and coupling steps.
3. Final Cleavage:
-
The peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) with scavengers like anisole.
-
Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.
4. Peptide Precipitation and Isolation:
-
After HF cleavage, the crude peptide is precipitated and washed with cold diethyl ether.
Purification and Characterization
Peptides containing this compound are likely to be hydrophobic, which can present challenges during purification.[7]
1. Purification:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.
-
Column Selection: A C4 or C8 column may be more suitable than a C18 column for highly hydrophobic peptides to prevent irreversible binding.[8]
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is commonly used.[8] For very hydrophobic peptides, the addition of other organic modifiers like isopropanol or n-propanol to the mobile phase may be necessary to improve solubility and elution.
-
Solubility: Dissolving the crude peptide can be challenging. Solvents like DMSO, DMF, or hexafluoroisopropanol (HFIP) may be required initially, followed by dilution with the HPLC mobile phase.[8]
2. Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight of the purified peptide.
-
Analytical RP-HPLC: To assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation, particularly to understand the conformational effects of the incorporated UAA.
Troubleshooting and Key Considerations
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling of the UAA | Steric hindrance from the trifluoromethoxy group. | Use a more potent coupling reagent (HATU, COMU), perform a double coupling, or increase the coupling time and/or temperature (with caution to avoid racemization). |
| Poor Solubility of the Crude Peptide | High hydrophobicity due to the UAA. | Use organic solvents like DMSO or HFIP for initial dissolution before HPLC purification.[8] |
| Aggregation During Synthesis | Interchain hydrogen bonding, especially in hydrophobic sequences. | Use chaotropic salts, high-boiling point solvents, or perform the synthesis at an elevated temperature. |
| Side Reactions During Cleavage | Cationic species reacting with sensitive residues (e.g., Trp, Met). | Always use appropriate scavengers in the cleavage cocktail (e.g., TIS, DTE).[] |
Conclusion
The incorporation of this compound into peptides offers a powerful tool for modulating their physicochemical and biological properties. While the steric bulk of this UAA necessitates careful optimization of coupling conditions during SPPS, the potential benefits in terms of enhanced stability, lipophilicity, and unique conformational constraints make it a valuable building block in drug discovery and chemical biology. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully synthesize and evaluate peptides containing this novel amino acid.
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]
- Pan, M., & He, C. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Electronic Lecture.
- Albericio, F., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Journal of Organic Chemistry.
- Teplow, D. B., et al. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine using Fmoc-Phe(4-F)-OH. BenchChem.
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved January 20, 2026, from [Link]
- BenchChem. (2025). A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. BenchChem.
- Albericio, F., et al. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Beilstein Journal of Organic Chemistry.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 20, 2026, from [Link]
- Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology.
-
The Nest Group, Inc. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved January 20, 2026, from [Link]
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The Nest Group, Inc. (n.d.). Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. Retrieved January 20, 2026, from [Link]
-
PolyPeptide Group. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis. Retrieved January 20, 2026, from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved January 20, 2026, from [Link]
- Awad, L., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
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Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester... Retrieved January 20, 2026, from [Link]
- Garg, S., et al. (n.d.). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)
- Hauke, S., et al. (n.d.). Pentafluorophosphato-Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine-Specific Protein Interactions.
- Lilla, S., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Molecules.
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ResearchGate. (n.d.). Synthesis of Fmoc-protected 4-N,N,-dimethylaminophthalimidoalanine (1)... Retrieved January 20, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: D-Phenylalanine Coupling in SPPS. BenchChem.
-
ResearchGate. (n.d.). Synthesis of Protected l-4-[Sulfono(difluoromethyl)]phenylalanine and Its Incorporation into a Peptide. Retrieved January 20, 2026, from [Link]
- Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry.
- Matos, M. J., & Novás, M. (2025).
- Das, S., et al. (2025). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
- Long, Y.-T., & Chen, P. R. (2023). Unnatural amino acids facilitate nanopore peptide sequencing.
- Tang, Y., et al. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications.
- Krska, S. (2018). Protecting group free radical C-H trifluoromethylation of peptides.
-
PubChem. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine. Retrieved January 20, 2026, from [Link]
- Awad, L., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Phenylalanine. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine as a Molecular Probe
Abstract
This document provides a comprehensive technical guide for the utilization of 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine, a novel unnatural amino acid (UAA), as a versatile molecular probe for researchers, scientists, and drug development professionals. We will explore the unique physicochemical properties conferred by the methoxy and trifluoromethoxy substitutions, detailing their potential to enhance metabolic stability and serve as a sensitive reporter for various analytical techniques. This guide offers in-depth, field-proven insights into the rationale behind experimental design and provides detailed, step-by-step protocols for the incorporation of this UAA into proteins, its application in advanced cellular imaging, and its use in protein structural and functional studies via Nuclear Magnetic Resonance (NMR) spectroscopy. While this compound is a promising new tool, this guide will also address the necessary validation steps for its empirical characterization.
Introduction: The Advent of a Multifunctional Probe
The strategic incorporation of unnatural amino acids (UAAs) into proteins has revolutionized our ability to probe and manipulate biological systems with unprecedented precision.[1] this compound emerges as a particularly compelling molecular probe due to the unique combination of its substituents. The trifluoromethoxy group is known to significantly enhance metabolic stability by blocking common sites of oxidative metabolism, a critical feature for in vivo studies.[2][3] Furthermore, the electronic properties of both the trifluoromethoxy and methoxy groups are anticipated to modulate the local environment of the phenylalanine ring, potentially giving rise to unique spectroscopic signatures that can be harnessed for probing protein structure and function.
This guide will provide a foundational understanding of the principles behind using this UAA, followed by detailed protocols for its practical application. We will cover its incorporation into target proteins using the powerful amber suppression technology, its use as a fluorescent reporter for cellular imaging, and its application as a ¹⁹F NMR probe for studying protein dynamics and interactions.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use as a molecular probe. While extensive experimental data for this specific compound is still emerging, we can predict its key characteristics based on its structural motifs and data from analogous compounds.
Physicochemical Properties
The presence of the trifluoromethoxy group is expected to increase the lipophilicity of the amino acid side chain, which can influence protein folding and interactions with cellular membranes.[3] The methoxy group, a hydrogen bond acceptor, can also participate in specific interactions within the protein structure.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 279.22 g/mol | Based on chemical formula C₁₁H₁₂F₃NO₄. |
| Lipophilicity (LogP) | Moderately increased | The trifluoromethoxy group is a known lipophilic substituent.[3] |
| Metabolic Stability | High | The trifluoromethoxy group is resistant to oxidative metabolism by cytochrome P450 enzymes.[2] |
| Physical Form | Solid | As observed for similar amino acids. |
| Solubility | Soluble in aqueous buffers at physiological pH | The amino and carboxyl groups confer water solubility. |
Predicted Spectroscopic Properties
The aromatic side chain of this compound is expected to exhibit intrinsic fluorescence and possess a ¹⁹F NMR signature, making it a dual-modality probe.
| Spectroscopic Parameter | Predicted Value | Method of Analysis |
| Fluorescence Excitation Max (λex) | ~270 - 280 nm | Based on substituted phenylalanine analogs. |
| Fluorescence Emission Max (λem) | ~300 - 320 nm | Dependent on solvent polarity and local environment. |
| Fluorescence Quantum Yield (Φ) | Moderate | Expected to be higher than natural phenylalanine due to fluorination.[4] |
| ¹⁹F NMR Chemical Shift | Single resonance | The three fluorine atoms of the trifluoromethoxy group are chemically equivalent. |
It is crucial for researchers to experimentally determine these spectroscopic properties for the free amino acid and after its incorporation into the protein of interest, as the local environment can significantly influence these values.
Core Applications and Methodologies
The unique properties of this compound make it a powerful tool for a range of applications in molecular and cellular biology, as well as in drug discovery.
Site-Specific Incorporation into Proteins
The cornerstone of utilizing this UAA is its precise incorporation into a target protein. This is most commonly achieved through the genetic code expansion technique known as amber stop codon suppression.[5][6] This method allows for the site-specific replacement of a single amino acid with the UAA.
Diagram 1: Workflow for Site-Specific UAA Incorporation
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Application Notes and Protocols: A Researcher's Guide to Incorporating Non-Natural Amino Acids in Cell Culture
Abstract
The introduction of non-natural amino acids (nnAAs), also referred to as non-canonical amino acids (ncAAs), into proteins represents a paradigm shift in protein engineering and drug development.[1] This technology, known as genetic code expansion (GCE), moves beyond the canonical 20 amino acids to endow proteins with novel chemical functionalities, enabling precise control over their structure and function.[2][] This guide provides a comprehensive overview of the principles, practical considerations, and detailed protocols for the site-specific incorporation of nnAAs into proteins within mammalian cell cultures. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for creating next-generation biologics, molecular probes, and advanced research models.
Introduction: Expanding the Chemical Language of Life
The central dogma of molecular biology describes how a genetic blueprint of 64 codons is translated into a protein alphabet of just 20 canonical amino acids. While this system generates immense biological diversity, the chemical functionalities are inherently limited. Genetic code expansion technology overcomes this limitation by reassigning a codon, typically a stop codon, to a non-natural amino acid.[2] This allows for the introduction of a vast array of chemical groups—such as bio-orthogonal handles for "click" chemistry, photo-crosslinkers, fluorescent probes, or post-translational modification mimics—at any desired site within a protein.[1][4]
The applications of this technology are transformative:
-
Drug Development: Creating antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios, engineering proteins with enhanced stability and circulation half-life, and designing novel peptide therapeutics.[][6][7]
-
Basic Research: Probing protein-protein interactions in living cells, controlling protein function with light (optogenetics), and elucidating complex biological pathways.[8][9]
-
Biomaterials: Designing novel biopolymers with unique structural and functional properties.[2]
The Core Technology: The Orthogonal Translation System
The successful incorporation of an nnAA hinges on the introduction of an Orthogonal Translation System (OTS) into the host cell.[10][11] An OTS is a set of engineered biological components that function independently of the cell's endogenous translational machinery.[2][11] Its purpose is to uniquely charge the nnAA onto a specific tRNA, which then delivers it to the ribosome for incorporation in response to a reassigned codon.
The key components are:
-
A Non-Natural Amino Acid (nnAA): This is supplied exogenously in the cell culture medium.[2][12]
-
An Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An enzyme engineered to exclusively recognize and charge the desired nnAA onto its partner tRNA, without cross-reacting with any endogenous amino acids.[2]
-
An Orthogonal tRNA (o-tRNA): An engineered tRNA that is not recognized by any endogenous synthetases. Its anticodon is mutated to recognize a reassigned codon—most commonly the amber stop codon (UAG).[2][13]
-
A Modified Gene of Interest: The target gene is mutated to include the reassigned codon (e.g., UAG) at the specific site chosen for nnAA incorporation.[14]
Figure 1: Workflow of Genetic Code Expansion. The process requires transfecting cells with plasmids for the orthogonal aaRS/tRNA and the target gene. The nnAA, added to the medium, is charged onto the o-tRNA, which decodes a UAG codon on the mRNA at the ribosome, leading to a full-length protein containing the nnAA.
Experimental Design: Key Planning and Optimization Steps
Careful planning is crucial for successful nnAA incorporation. The efficiency of the system depends on the interplay between the nnAA, the OTS, the host cell line, and the vector delivery system.
Selection of the Non-Natural Amino Acid
The choice of nnAA is dictated by the desired downstream application.
-
Bio-orthogonal Chemistry: Azide- or alkyne-containing nnAAs (e.g., Nε-acetyl-L-lysine, AzK) are widely used for "click" chemistry reactions, allowing for highly specific labeling with probes or conjugation to other molecules.[]
-
Photo-crosslinking: nnAAs like p-benzoyl-L-phenylalanine (Bpa) can be activated by UV light to form covalent bonds with nearby interacting molecules, capturing transient protein-protein interactions.
-
Spectroscopic Probes: Fluorescent nnAAs or those that can be selectively labeled provide real-time readouts of protein localization and dynamics.[15]
Critical Considerations for nnAA Selection:
-
Cell Permeability: The nnAA must efficiently cross the cell membrane.
-
Stability: It must be stable in aqueous culture media over the course of the experiment.
-
Toxicity: High concentrations of some nnAAs can be toxic to cells. It is essential to perform a dose-response curve to determine the optimal, non-toxic working concentration.[16][17]
-
Orthogonality: The nnAA should not be a substrate for any endogenous host cell synthetases.
The Orthogonal Translation System and Vector Strategy
A variety of OTSs have been developed, with the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from Methanosarcina species being particularly versatile and widely adopted for use in mammalian cells due to its tolerance for a wide range of nnAAs.[18]
Vector Design and Delivery: The genes for the o-aaRS and o-tRNA are typically delivered to mammalian cells via plasmid transfection.[8][19]
-
Transient vs. Stable Expression: Transient transfection is suitable for most research-scale applications.[20] For large-scale production or long-term studies, generating stable cell lines with the OTS integrated into the genome is preferable.[18][21]
-
Promoter Selection: The o-aaRS is typically driven by a strong viral promoter (e.g., CMV). The o-tRNA requires a polymerase III promoter (e.g., U6) for proper expression.[22][23]
-
tRNA Copy Number: Incorporation efficiency is often limited by the concentration of charged o-tRNA.[24] Therefore, plasmids containing multiple copies of the o-tRNA gene are often used to boost expression and improve yields.[16][24]
| Parameter | Recommendation / Consideration | Rationale |
| Host Cell Line | HEK293 or CHO cell lines | High transfection efficiency and robust protein expression. |
| nnAA Concentration | 0.1 mM - 2 mM (must be optimized) | Balances incorporation efficiency with potential cytotoxicity. |
| Vector System | Two-plasmid system (OTS + Target Gene) | Allows for modularity and easy optimization of plasmid ratios. |
| o-tRNA Promoter | U6 snRNA promoter | Strong, constitutive Pol III promoter for high levels of tRNA expression.[23] |
| Transfection Reagent | Lipid-based (e.g., Lipofectamine) or PEI | Choose based on cell line and lab standard; optimize DNA:reagent ratio. |
Detailed Protocol: Transient nnAA Incorporation in HEK293 Cells
This protocol provides a general framework for the site-specific incorporation of an nnAA into a target protein expressed in HEK293 cells using a plasmid-based OTS.
Materials:
-
HEK293T cells (or similar)
-
Complete Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Plasmid 1: Encodes the o-aaRS/o-tRNA pair (e.g., pCMV-PylRS/U6-PylT)
-
Plasmid 2: Encodes the target protein of interest (POI) with an in-frame amber (TAG) codon at the desired position and an epitope tag (e.g., C-terminal His6)
-
Non-Natural Amino Acid (nnAA) stock solution (e.g., 100 mM in 0.1 M NaOH or DMSO, sterile filtered)
-
Transfection reagent (e.g., PEI, Lipofectamine 3000)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
Day 1: Cell Seeding
-
Seed HEK293T cells in a 6-well plate at a density of ~0.5 x 106 cells per well in 2 mL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to adhere and reach 70-80% confluency on the day of transfection.
Day 2: Transfection
-
Prepare the transfection complexes. For each well, prepare three conditions:
-
Positive Control: Plasmids 1 + 2, with nnAA.
-
Negative Control: Plasmids 1 + 2, without nnAA.
-
Wild-Type Control: Plasmid encoding wild-type POI (no TAG codon), without nnAA.
-
-
For a single well, dilute 1.0 µg of Plasmid 1 and 1.0 µg of Plasmid 2 into 100 µL of serum-free medium (e.g., Opti-MEM).
-
Add the transfection reagent according to the manufacturer's protocol. Mix gently and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Add the DNA-reagent complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubate for 4-6 hours at 37°C.
-
Gently aspirate the medium containing the transfection complexes.
-
Add 2 mL of fresh complete culture medium. For the "Positive Control" well, supplement the medium with the nnAA to its final optimized concentration (e.g., 1 mM).
-
Return the plate to the incubator.
Day 4: Cell Harvest and Lysis
-
After 48 hours of expression, aspirate the medium and wash the cells once with 1 mL of cold PBS.
-
Add 200 µL of cold lysis buffer to each well.
-
Incubate on ice for 20 minutes with occasional rocking.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the soluble protein) to a new tube. Store at -80°C or proceed immediately to analysis.
Verification of nnAA Incorporation
Confirming the successful and specific incorporation of the nnAA is a critical validation step. A multi-pronged approach is recommended.
Figure 2: Workflow for Verification of nnAA Incorporation. A combination of Western Blot, Mass Spectrometry, and functional assays provides a robust validation of successful incorporation.
-
Western Blotting: This is the first and most straightforward method.
-
Procedure: Separate the lysates from the positive, negative, and wild-type controls via SDS-PAGE and transfer to a membrane. Probe with an antibody against the epitope tag on your POI.
-
Expected Result: A band corresponding to the full-length protein should appear in the wild-type and the positive control (+nnAA) lanes. In the negative control (-nnAA) lane, this band should be absent or significantly reduced, indicating that expression of the full-length protein is dependent on the presence of the nnAA. The appearance of a lower molecular weight band may indicate a truncated product.
-
-
Mass Spectrometry (MS): This is the definitive method to confirm the identity and precise location of the incorporated nnAA.[25]
-
Procedure: The protein of interest is purified from the cell lysate, digested into smaller peptides with an enzyme like trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Expected Result: The resulting data will show a peptide fragment containing the nnAA, identifiable by a specific mass shift corresponding to the mass of the nnAA residue compared to the original amino acid encoded by the codon.
-
-
Functional Assays: This confirms that the incorporated nnAA is chemically active. For example, if an azide-containing nnAA was incorporated, the protein can be incubated with an alkyne-conjugated fluorescent dye. Successful labeling, visualized by in-gel fluorescence or microscopy, confirms the presence of the reactive handle.[][15]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Full-Length Protein Yield | 1. Low transfection efficiency.2. nnAA is toxic or not cell-permeable.3. Inefficient codon suppression.4. Competition from release factor eRF1.[24] | 1. Optimize DNA:reagent ratio and cell confluency.2. Perform a toxicity assay; test different nnAA concentrations.3. Increase the copy number of the o-tRNA gene in the plasmid.[16][24]4. Co-express an engineered, less efficient eRF1 mutant.[24] |
| High Amount of Truncated Product | 1. Insufficient nnAA concentration.2. Low expression or activity of the o-aaRS/o-tRNA.3. The sequence context around the UAG codon is unfavorable. | 1. Increase the concentration of nnAA in the medium.2. Verify plasmid integrity; increase the amount of OTS plasmid in transfection.3. If possible, test different UAG insertion sites. |
| Full-Length Protein in -nnAA Control | 1. The o-aaRS is charging a natural amino acid.2. High level of natural stop codon readthrough in the host cell. | 1. This indicates a lack of orthogonality. Test the system with a different o-aaRS/o-tRNA pair.2. Use a different host cell line or reduce expression time. |
Conclusion and Future Outlook
The ability to incorporate non-natural amino acids into proteins in cell culture is a robust and versatile technology that is fundamentally changing how we study and engineer proteins. By following well-designed protocols and validation strategies, researchers can unlock a vast chemical space for applications ranging from fundamental biology to cutting-edge therapeutic development. Future advancements are focused on improving the efficiency of incorporation, expanding the repertoire of usable nnAAs, and developing systems for the simultaneous incorporation of multiple distinct nnAAs into a single protein, further broadening the horizons of biological chemistry.[26][27]
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Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. National Institutes of Health.[Link]
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Genetic Code Expansion in Mammalian Cells: a Plasmid System Comparison. National Institutes of Health.[Link]
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An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. National Institutes of Health.[Link]
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Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids. PubMed.[Link]
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[Unnatural amino acid orthogonal translation: a genetic engineering technology for the development of new-type live viral vaccine]. PubMed.[Link]
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Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences. National Institutes of Health.[Link]
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Efficient Multisite Unnatural Amino Acid Incorporation in Mammalian Cells via Optimized Pyrrolysyl tRNA Synthetase/tRNA Expression and Engineered eRF1. Journal of the American Chemical Society.[Link]
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Genetic code expansion in stable cell lines enables encoded chromatin modification. National Institutes of Health.[Link]
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Crucial optimization of translational components towards efficient incorporation of unnatural amino acids into proteins in mammalian cells. PubMed.[Link]
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Genetic Code Expansion in Mammalian Cells Through Quadruplet Codon Decoding. Springer Nature Experiments.[Link]
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Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers.[Link]
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Genetic Code Expansion: Recent Developments and Emerging Applications. ACS Publications.[Link]
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Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health.[Link]
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Incorporation of non-natural amino acids into proteins. ResearchGate.[Link]
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Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. National Institutes of Health.[Link]
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Plasmids 101: Mammalian Vectors. Addgene Blog.[Link]
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Site‐specific incorporation of an unnatural amino acid into proteins in mammalian cells. Oxford Academic.[Link]
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Determining Non-natural aminoacid integration in an expressed protein. Reddit.[Link]
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Reprogramming natural proteins using unnatural amino acids. RSC Publishing.[Link]
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Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Bitesize Bio.[Link]
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Protein Design Using Unnatural Amino Acids. Journal of Chemical Education.[Link]
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Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. PubMed Central.[Link]
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Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. YouTube.[Link]
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How To Deal with Toxic Amino Acids: the Bipartite AzlCD Complex Exports Histidine in Bacillus subtilis. PubMed Central.[Link]
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- 8. Genetic Code Expansion in Mammalian Cells: a Plasmid System Comparison - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Genetic Code Expansion | GCE4All [gce4all.oregonstate.edu]
- 12. Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
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- 18. Genetic code expansion in stable cell lines enables encoded chromatin modification - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: In Vitro Profiling of 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine
Introduction
The landscape of drug discovery is continually broadened by the introduction of novel chemical entities.[1] Unnatural amino acids (UAAs), in particular, offer a vast expansion of the chemical space beyond the canonical 20 amino acids, enabling the fine-tuning of molecular properties to create therapeutics with enhanced stability, selectivity, and efficacy.[1] This document provides a comprehensive guide to the in vitro characterization of 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine , a synthetic phenylalanine analog with unknown biological activity.[2]
As a derivative of L-phenylalanine, a critical precursor for protein synthesis and numerous metabolic pathways, this compound's activity is likely to be intertwined with the fundamental cellular processes that recognize and utilize natural amino acids.[3][4] Therefore, a systematic, multi-tiered approach is essential to elucidate its biological profile. This guide presents a logical workflow, beginning with foundational safety and stability assessments and progressing to specific, hypothesis-driven mechanistic assays. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework to determine the compound's potential as a research tool or therapeutic candidate.
I. Experimental Workflow: A Tiered Approach
A logical cascade of experiments is crucial for efficiently characterizing a novel compound. We propose a three-tiered approach to move from broad, critical-path questions to more specific mechanistic investigations.
Caption: Competitive inhibition of labeled substrate uptake by the test analog.
Step-by-Step Protocol:
-
Cell Preparation:
-
Seed a cell line known to express the transporter of interest (e.g., HT-29 or MCF-7 for LAT1) in a 24-well plate and grow to confluency.
-
On the day of the assay, wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) or another appropriate uptake buffer.
-
-
Competitive Uptake Assay:
-
Prepare solutions in HBSS containing:
-
A fixed, low concentration of the labeled substrate (e.g., ³H-L-Leucine, at its Km value if known).
-
Increasing concentrations of the test compound (this compound) or a known inhibitor (e.g., JPH203 for LAT1). [5] * Add 250 µL of these solutions to the appropriate wells.
-
-
Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. The time should be within the linear range of uptake.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled substrate.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells by adding 250 µL of 0.1 M NaOH or a suitable lysis buffer.
-
Transfer the lysate to a scintillation vial.
-
-
Quantification:
-
Add scintillation cocktail to the vials and measure the radioactivity using a scintillation counter. If using a stable isotope-labeled substrate, quantify using LC-MS/MS. [5] Data Analysis & Interpretation:
-
A dose-dependent decrease in the uptake of the labeled substrate in the presence of the test compound indicates competition for the same transporter. The IC₅₀ value can be calculated to determine the compound's potency as a transporter inhibitor. This provides crucial information about how the compound enters cells and its potential to modulate amino acid homeostasis.
Protocol 2.2: Enzyme Activity Modulation (Phenylalanine Hydroxylase Inhibition)
Principle: Phenylalanine hydroxylase (PAH) is the rate-limiting enzyme in the catabolism of phenylalanine, converting it to L-tyrosine. [6]Inhibition of this enzyme can lead to hyperphenylalaninemia. This assay determines if the test compound acts as an inhibitor of recombinant human PAH. The activity can be measured by quantifying the production of tyrosine.
Step-by-Step Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.0).
-
Prepare solutions of recombinant human PAH, the substrate L-phenylalanine (e.g., at its Km, ~100-200 µM), the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄), and catalase (to remove H₂O₂ byproduct). [6]
-
-
Inhibition Assay:
-
In a 96-well plate, add the reaction buffer, PAH enzyme, catalase, and varying concentrations of the test compound.
-
Include a positive control inhibitor (if available) and a "no inhibitor" control.
-
Pre-incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding a mixture of L-phenylalanine and BH₄.
-
-
Termination and Detection:
-
Allow the reaction to proceed for a set time (e.g., 20 minutes).
-
Terminate the reaction by adding an acid (e.g., trichloroacetic acid).
-
Quantify the amount of L-tyrosine produced using a validated method, such as HPLC with fluorescence detection.
-
Data Analysis & Interpretation:
A reduction in tyrosine production in the presence of the test compound indicates enzymatic inhibition. By plotting the percent inhibition against the compound concentration, an IC₅₀ value can be determined. This result would classify the compound as a potential modulator of amino acid metabolism. Similar principles can be applied to test for inhibition of other enzymes that use phenylalanine as a substrate, such as Phenylalanine Ammonia-Lyase (PAL) in plant-based research. [7]
IV. Data Summary and Forward Path
The results from these assays provide a foundational understanding of the in vitro profile of this compound.
| Assay | Key Parameter | Implication of a "Positive" Result | Potential Next Steps |
| Cytotoxicity | IC₅₀ | Low toxicity (high IC₅₀) allows for further testing. | Proceed to mechanistic assays. |
| Metabolic Stability | t₁/₂, Clint | High stability (long t₁/₂) suggests good potential for in vivo exposure. | Proceed to mechanistic assays. |
| Cellular Uptake | IC₅₀ | Inhibition of uptake indicates interaction with an amino acid transporter. | Identify the specific transporter(s); investigate downstream effects of altered amino acid influx. |
| Enzyme Inhibition | IC₅₀ | Inhibition suggests the compound is a modulator of a key metabolic enzyme. | Determine the mode of inhibition (competitive, non-competitive); investigate the physiological consequences. |
If the compound shows low toxicity, good stability, and specific activity in a mechanistic assay (e.g., transporter or enzyme inhibition), further investigation into its downstream effects is warranted. For example, if it blocks amino acid uptake, its effect on the mTOR signaling pathway, a key sensor of amino acid availability, could be explored. [4]This systematic approach ensures that research efforts are focused on compounds with the most promising and well-defined biological activities.
V. References
-
Eurofins Discovery. Metabolic Stability Services. [Link]
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Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. [Link]
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Frontage Laboratories. Metabolic Stability. [Link]
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Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
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Liao, X., et al. (2016). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. National Institutes of Health. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Kwon, I., et al. (2006). An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides. PubMed Central. [Link]
-
Lee, G., et al. (2022). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Cancer Immunology, Immunotherapy. [Link]
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Corbo, F., et al. (2021). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]
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G-ULTI, M. V., et al. (2012). Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation. PubMed Central. [Link]
-
Johal, S. S., et al. (2025). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. National Institutes of Health. [Link]
-
Janes, M., & Zoltán, B. (2001). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. PubMed. [Link]
-
G-ULTI, M. V., et al. (2012). Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters. [Link]
-
Gifford Bioscience. Cellular Uptake & Cellular Release Assays. [Link]
-
Christensen, H. N., et al. (1986). Cellular uptake of lithium via amino acid transport system A. PubMed. [Link]
-
MilliporeSigma. Receptor Binding Assays - Multiwell Plates. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]
-
Dvořák, A., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. [Link]
-
Ohshiro, T., et al. (2022). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Journal of the American Chemical Society. [Link]
-
Gifford Bioscience. About Ligand Binding Assays. [Link]
-
Kowalczyk, T., et al. (2022). Physiological and Molecular Responses of the Flag Leaf Under L-Phenylalanine Ammonia-Lyase Inhibition. MDPI. [Link]
-
Li, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology. [Link]
-
Arturo, E. R., & Fitzpatrick, P. F. (2013). Allosteric Regulation of Phenylalanine Hydroxylase. PubMed Central. [Link]
-
Glushakov, A. V., et al. (2005). Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]
-
Mehl, R. A., et al. (2002). In Vivo Incorporation of Unnatural Amino Acids into Proteins. Defense Technical Information Center. [Link]
-
Jones, T., et al. (2025). Design and synthesis of novel unnatural amino acids and their application in creating antibiotic polypeptides. ACS Fall 2025. [Link]
-
PubChem. 4-Methoxy-3,5-dihydroxy-DL-phenylalanine. [Link]
-
Shang, D., et al. (2021). The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria. PubMed. [Link]
-
El-Azaz, J., et al. (2016). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Frontiers in Plant Science. [Link]
-
Wang, M., et al. (2024). Phenylalanine Regulates Milk Protein Synthesis via LAT1–mTOR Signaling Pathways in Bovine Mammary Epithelial Cells. MDPI. [Link]
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- 2. This compound | 1259979-50-4 [sigmaaldrich.com]
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- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters [frontiersin.org]
- 6. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine as a Versatile Building Block for Peptidomimetics
Introduction: The Strategic Value of Fluorinated Non-Canonical Amino Acids in Peptidomimetics
Peptidomimetics, molecules that mimic the structure and function of natural peptides, represent a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability. The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to modulate the physicochemical and pharmacological properties of peptides.[1][2] Among these, fluorinated amino acids have garnered significant attention due to the unique properties conferred by the fluorine atom, including high electronegativity, small size, and the ability to form strong C-F bonds.[3] The introduction of fluorine can enhance binding affinity, improve metabolic stability by blocking sites of enzymatic degradation, and modulate the conformational preferences of the peptide backbone.[3]
This application note provides a comprehensive guide to the use of 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine , a novel fluorinated phenylalanine analogue, as a building block for the synthesis of peptidomimetics. We present a proposed synthetic route for this unique amino acid, followed by detailed protocols for its N-α-Fmoc protection and subsequent incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. The causality behind experimental choices is explained to provide researchers with a robust framework for their own investigations.
Physicochemical Properties and Design Rationale
The unique substitution pattern of this compound offers a compelling combination of electronic and steric features for peptidomimetic design.
-
Trifluoromethoxy (-OCF₃) Group: This group is highly lipophilic and electron-withdrawing. Its introduction can significantly alter the electronic properties of the phenyl ring, influencing cation-π and other non-covalent interactions that are often critical for receptor binding. The trifluoromethoxy group can also enhance metabolic stability by shielding adjacent positions from enzymatic attack.
-
Methoxy (-OCH₃) Group: The methoxy group is an electron-donating group that can modulate the overall electronic character of the aromatic ring in conjunction with the -OCF₃ group. It can also participate in hydrogen bonding interactions.
-
DL-Racemic Mixture: This guide focuses on the DL-racemic mixture, which can be useful for initial screening studies in drug discovery to explore the impact of both D- and L-configurations on biological activity.[4] Subsequent work can focus on the synthesis and evaluation of the individual enantiomers.
A summary of the predicted physicochemical properties for the core amino acid is presented in Table 1.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂F₃NO₄ |
| Molecular Weight | 291.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in aqueous acid and polar organic solvents |
Table 1: Predicted Physicochemical Properties of this compound. These values are estimates and should be confirmed experimentally.
Proposed Synthesis of this compound
The synthesis of the title amino acid can be achieved through a well-established route for α-amino acid synthesis: the alkylation of diethyl acetamidomalonate.[5] This method is robust and amenable to a wide range of substituted benzyl halides. The overall synthetic workflow is depicted below.
Figure 1: Proposed Synthetic Workflow. A two-part strategy for the synthesis of the target amino acid.
Experimental Protocol: Synthesis
Part 1: Synthesis of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide
The synthesis of the key benzyl bromide intermediate can be achieved via radical bromination of the corresponding toluene derivative.
Materials and Reagents:
-
4-Methoxy-3-(trifluoromethoxy)toluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Methoxy-3-(trifluoromethoxy)toluene (1.0 eq) in CCl₄.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Methoxy-3-(trifluoromethoxy)benzyl bromide, which can often be used in the next step without further purification.
Part 2: Synthesis of this compound
This protocol details the alkylation of diethyl acetamidomalonate followed by hydrolysis and decarboxylation.[6]
Materials and Reagents:
-
Diethyl acetamidomalonate
-
Sodium metal
-
Absolute ethanol
-
4-Methoxy-3-(trifluoromethoxy)benzyl bromide (from Part 1)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.05 eq) to absolute ethanol with cooling to manage the exothermic reaction.
-
Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl acetamidomalonate (1.0 eq).[7] Stir until dissolved.
-
Add a solution of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide (1.0 eq) in a small amount of absolute ethanol dropwise to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 3-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter to remove the precipitated sodium bromide. Wash the solid with a small amount of cold ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude diethyl 2-acetamido-2-(4-methoxy-3-(trifluoromethoxy)benzyl)malonate.
-
Hydrolysis and Decarboxylation: To the crude alkylated malonate, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours to effect both hydrolysis of the esters and the amide, and decarboxylation.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
Collect the crude amino acid by filtration, wash with cold water, and then with a small amount of ethanol.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
N-α-Fmoc Protection of the Novel Amino Acid
For use in standard Fmoc-based solid-phase peptide synthesis (SPPS), the newly synthesized amino acid must be protected at the N-terminus with a 9-fluorenylmethoxycarbonyl (Fmoc) group.[8][9]
Figure 2: Fmoc Protection Workflow. A standard procedure for the N-α-Fmoc protection of amino acids.
Experimental Protocol: Fmoc Protection
Materials and Reagents:
-
This compound
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Acetone
-
Deionized water
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane or acetone.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Once complete, pour the reaction mixture into ice-cold water and acidify to pH 2-3 with 1 M HCl to precipitate the Fmoc-protected amino acid.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove any unreacted Fmoc-OSu.
-
Dry the product under vacuum to yield Fmoc-4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine as a white solid. The purity should be assessed by HPLC and the identity confirmed by mass spectrometry.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected this compound can be readily incorporated into peptide sequences using standard Fmoc/tBu solid-phase peptide synthesis protocols.[10][11] The general cycle of SPPS is illustrated below.
Figure 3: Solid-Phase Peptide Synthesis Cycle. A schematic of the iterative steps in Fmoc-based SPPS.
Experimental Protocol: SPPS Incorporation
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) or a similar coupling reagent
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.[3]
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and dibenzofulvene adducts.
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 eq relative to resin loading) with HCTU (0.95 eq relative to the amino acid) and DIPEA (2 eq relative to the amino acid) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the completion of the coupling using a qualitative ninhydrin test.[12] If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail, such as TFA/TIS/water (95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.[13]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
-
Conclusion and Future Perspectives
This compound is a promising and versatile building block for the development of novel peptidomimetics. The strategic placement of methoxy and trifluoromethoxy groups on the phenyl ring allows for fine-tuning of the electronic and steric properties of the resulting peptides, potentially leading to enhanced biological activity, stability, and pharmacokinetic profiles. The proposed synthesis and incorporation protocols provided in this application note offer a robust starting point for researchers to explore the potential of this unique non-canonical amino acid in their drug discovery and chemical biology programs. Future work should focus on the development of enantioselective synthetic routes to access the individual D- and L-isomers, enabling a more detailed investigation of the structure-activity relationships of peptidomimetics containing this novel building block.
References
-
Salwiczek, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Phenylalanine. Available at: [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Isidro-Llobet, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
- BenchChem. (2025).
-
Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Diethyl acetamidomalonate. Available at: [Link]
-
Budisa, N. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology. Available at: [Link]
-
Organic Syntheses. (n.d.). diethyl acetamidomalonate. Available at: [Link]
- BenchChem. (2025).
- BenchChem. (n.d.).
- Homework.Study.com. (n.d.).
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
-
Chemistry LibreTexts. (2019). 21.11: Decarboxylation Reactions. Available at: [Link]
- Kotha, S., et al. (2005). N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives by ring-closing metathesis. Bioorganic & medicinal chemistry letters.
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Available at: [Link]
-
Chemsrc. (n.d.). Diethyl acetamidomalonate | CAS#:1068-90-2. Available at: [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of acetamino diethyl malonate.
- Google Patents. (n.d.). Process of alkylation with base of metal oxide.
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- 4. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for Cell-Free Protein Synthesis with Unnatural Amino Acids
A Senior Application Scientist's Guide to Expanding the Genetic Code in a Test Tube
For researchers, scientists, and drug development professionals, the ability to incorporate unnatural amino acids (UAAs) into proteins opens up a new frontier in protein engineering and therapeutic design. This guide provides an in-depth exploration of cell-free protein synthesis (CFPS) as a robust platform for the site-specific incorporation of UAAs, offering unparalleled control and flexibility over this powerful technology. We will delve into the core principles, provide detailed experimental protocols, and offer expert insights to help you successfully navigate this exciting field.
Introduction: Beyond the Canonical 20 Amino Acids
The central dogma of molecular biology describes the translation of genetic information into proteins built from a canonical set of 20 amino acids. However, this limited chemical repertoire can be expanded through the incorporation of unnatural amino acids (UAAs), which possess novel chemical functionalities not found in nature.[1] This technology allows for the introduction of bio-orthogonal handles for specific labeling, photo-crosslinkers to trap protein-protein interactions, and post-translational modifications to study their effects on protein function.
Cell-free protein synthesis (CFPS) has emerged as a powerful in vitro platform for UAA incorporation.[2] Unlike traditional in vivo methods, CFPS systems are open environments, free from the constraints of a cell membrane. This "open-box" nature allows for the direct addition and manipulation of reaction components, including UAAs, engineered translational machinery, and specific cofactors, thereby overcoming challenges such as UAA toxicity and poor cellular uptake.[3][4]
The Machinery of Genetic Code Expansion: Orthogonal Translation Systems
The site-specific incorporation of a UAA requires the hijacking of the translational machinery to read a specific codon, typically a stop codon, as a sense codon for the UAA. This is achieved through the use of an orthogonal translation system (OTS) , which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[5][6][7]
An orthogonal aaRS/tRNA pair functions independently of the host cell's endogenous synthetases and tRNAs. The orthogonal aaRS is engineered to specifically recognize and charge the desired UAA onto the orthogonal tRNA. The orthogonal tRNA, in turn, has its anticodon modified to recognize a nonsense codon, most commonly the amber stop codon (UAG).[8] When a gene of interest containing an amber codon at a specific site is introduced into the CFPS system along with the OTS and the UAA, the ribosome will pause at the UAG codon. Instead of termination, the charged orthogonal tRNA will deliver the UAA, allowing for the synthesis of a full-length protein containing the UAA at the desired position.
Caption: Mechanism of an orthogonal translation system in a cell-free environment.
Choosing Your Cell-Free Platform: E. coli S30 Extract vs. PURE System
Two main types of E. coli-based CFPS systems are commonly used for UAA incorporation: S30 crude extracts and the PURE (Protein synthesis Using Recombinant Elements) system.
| Feature | E. coli S30 Extract | PURE System |
| Composition | Crude lysate containing all necessary translational machinery, as well as endogenous enzymes and metabolites. | A defined mixture of purified recombinant proteins required for transcription and translation. |
| Protein Yield | Generally higher (up to 1.7 mg/mL for proteins with UAAs).[9] | Typically lower (0.01–0.02 mg/mL).[3] |
| Cost | Significantly lower. | Substantially higher.[3] |
| Control | Less defined, potential for batch-to-batch variability and side reactions. | Highly defined and controlled environment, free from nucleases and proteases. |
| Applications | High-throughput screening, large-scale production of proteins with UAAs. | Mechanistic studies of translation, synthesis of highly pure proteins. |
For most applications requiring high yields of UAA-containing proteins, the E. coli S30 extract system is the preferred choice due to its cost-effectiveness and high productivity.
Experimental Protocols
Preparation of E. coli S30 Cell-Free Extract
This protocol describes the preparation of a highly active S30 extract from E. coli BL21(DE3) cells.
Materials:
-
E. coli BL21(DE3) strain
-
2xYT medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl)
-
1 M IPTG
-
Buffer A: 10 mM Tris-acetate (pH 8.2), 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT
-
Buffer B: 10 mM Tris-acetate (pH 8.2), 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT, 0.05% (v/v) 2-mercaptoethanol
-
Pre-incubation solution: 1 M Tris-acetate (pH 8.2), 0.33 M magnesium acetate, 10 mM ATP, 50 mM DTT, 0.1 M phosphoenolpyruvate (PEP), 0.2 mg/mL each of the 20 amino acids.
Procedure:
-
Inoculate 1 L of 2xYT medium with a single colony of E. coli BL21(DE3) and grow at 37°C with vigorous shaking until the OD600 reaches 0.6.
-
Induce T7 RNA polymerase expression by adding IPTG to a final concentration of 1 mM.
-
Continue to grow the cells until the OD600 reaches 4.0-4.5.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet three times with Buffer A.
-
Resuspend the cell pellet in Buffer A at a ratio of 1 mL of buffer per gram of wet cell paste.
-
Lyse the cells using a high-pressure homogenizer (e.g., French press) at 12,000 psi.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Collect the supernatant (S30 crude extract).
-
To the S30 extract, add 0.3 volumes of the pre-incubation solution and incubate at 37°C for 80 minutes with gentle shaking. This step degrades endogenous mRNA and DNA.
-
Dialyze the extract against 50 volumes of Buffer B three times for 45 minutes each at 4°C.
-
Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C to remove any precipitate.
-
Aliquot the final S30 extract, flash-freeze in liquid nitrogen, and store at -80°C.
Cell-Free Protein Synthesis with a UAA
This protocol provides a general framework for a batch-format CFPS reaction to incorporate a UAA. Here, we use p-propargyloxy-L-phenylalanine (pPaF) as an example UAA.[2][10][11]
Materials:
-
S30 cell-free extract (prepared as above)
-
Plasmid DNA encoding the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site, under the control of a T7 promoter.
-
Orthogonal aaRS (e.g., pPaFRS)
-
Orthogonal tRNA (e.g., tRNACUA)
-
p-propargyloxy-L-phenylalanine (pPaF)
-
CFPS reaction buffer (final concentrations): 57 mM HEPES-KOH (pH 7.5), 1.2 mM ATP, 0.85 mM each of GTP, UTP, and CTP, 80 mM ammonium acetate, 90 mM potassium glutamate, 12 mM magnesium acetate, 34 µg/mL folinic acid, 170 µg/mL E. coli tRNA mixture, 2 mM each of the 20 canonical amino acids, 2% PEG 8000, 33 mM PEP.
Procedure:
-
Thaw all components on ice.
-
Set up the CFPS reaction in a microcentrifuge tube on ice. For a 15 µL reaction:
-
5 µL S30 extract
-
6 µL CFPS reaction buffer
-
1 µL Plasmid DNA (250 ng/µL)
-
1 µL Orthogonal aaRS (concentration to be optimized, typically 0.1-0.5 mg/mL)
-
1 µL Orthogonal tRNA (concentration to be optimized, typically 0.1-0.3 mg/mL)
-
1 µL pPaF (10 mM stock solution)
-
-
Mix the reaction gently by pipetting.
-
Incubate the reaction at 30°C for 4-6 hours. For higher yields, the reaction can be incubated for up to 16 hours.
-
Analyze the protein expression by SDS-PAGE, Western blot, or other methods.
Verification of UAA Incorporation
Confirming the successful and site-specific incorporation of the UAA is a critical step. Several methods can be employed:
Western Blotting
Western blotting can be used to confirm the expression of the full-length protein. A successful UAA incorporation will result in a band at the expected molecular weight of the full-length protein. In the absence of the UAA or the orthogonal translation system components, a truncated protein product may be observed if the amber codon is near the C-terminus.
Mass Spectrometry
Mass spectrometry (MS) provides definitive evidence of UAA incorporation.[12] By analyzing the intact protein or proteolytic digests, the mass of the protein or peptide containing the UAA can be precisely measured. The observed mass should correspond to the theoretical mass calculated with the UAA incorporated at the specified position.
Click Chemistry-Based Detection
For UAAs containing bio-orthogonal functional groups like azides or alkynes (e.g., p-azido-L-phenylalanine or p-propargyloxy-L-phenylalanine), "click" chemistry can be used for detection.[13][14][15][16] The azide or alkyne handle on the incorporated UAA can be specifically reacted with a fluorescently labeled alkyne or azide probe, respectively. The labeled protein can then be visualized by in-gel fluorescence.
Caption: Workflow for the verification of UAA incorporation.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no protein yield | - Inactive S30 extract- Suboptimal DNA template concentration or quality- Incorrect reaction component concentrations- Inefficient orthogonal translation system | - Prepare fresh S30 extract and test its activity with a control plasmid (e.g., expressing GFP).- Optimize DNA template concentration (typically 10-20 nM). Ensure the plasmid is of high purity.- Titrate the concentrations of Mg2+ and K+, as well as the orthogonal aaRS and tRNA.- Use an evolved orthogonal aaRS/tRNA pair with improved efficiency. |
| High levels of truncated protein | - Inefficient amber suppression- Depletion of the UAA- Low activity of the orthogonal aaRS | - Increase the concentration of the orthogonal tRNA and aaRS.- Use an E. coli strain lacking release factor 1 (RF1) to prepare the S30 extract.[17][18]- Increase the initial concentration of the UAA.- Ensure the orthogonal aaRS is active and properly folded. |
| Misfolded or aggregated protein | - High protein synthesis rate- Lack of chaperones or specific cofactors | - Lower the incubation temperature to 16-25°C to slow down translation.- Supplement the CFPS reaction with molecular chaperones (e.g., DnaK/DnaJ/GrpE).- Add necessary cofactors for proper protein folding (e.g., disulfide bond isomerase). |
Applications in Research and Drug Development
The ability to incorporate UAAs into proteins has a wide range of applications:
-
Protein Labeling and Imaging: Introduction of fluorescent UAAs or UAAs with bio-orthogonal handles allows for precise labeling of proteins for in vitro and in vivo imaging.
-
Structure-Function Studies: UAAs can be used as photo-crosslinkers to map protein-protein or protein-nucleic acid interactions.
-
Therapeutic Protein Engineering: Incorporation of UAAs can be used to improve the pharmacokinetic properties of therapeutic proteins, for example, by enabling site-specific PEGylation.
-
Antibody-Drug Conjugates (ADCs): UAAs with bio-orthogonal handles allow for the site-specific conjugation of cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs.
Conclusion
Cell-free protein synthesis provides a powerful and versatile platform for the incorporation of unnatural amino acids into proteins. The open nature of CFPS systems allows for unprecedented control over the reaction environment, enabling the efficient synthesis of proteins with novel chemical functionalities. By understanding the principles of orthogonal translation systems and optimizing the experimental conditions, researchers can unlock the vast potential of this technology to advance our understanding of protein biology and to develop next-generation protein therapeutics.
References
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Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019). Frontiers in Bioengineering and Biotechnology. [Link]
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Albayrak, C., & Swartz, J. R. (2013). Cell-free co-production of an orthogonal transfer RNA activates efficient site-specific non-natural amino acid incorporation. Nucleic acids research, 41(10), 5949–5963. [Link]
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A Simple and Rapid Method for Preparing a Cell-Free Bacterial Lysate for Protein Synthesis. (2016). PLoS ONE. [Link]
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Chassis/Cell-Free Systems/Homemade E.coli S30/Preparation Protocol. iGEM. [Link]
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Simple Extract Preparation Methods for E. coli-Based Cell-Free Expression. (2021). bio-protocol. [Link]
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Streamlining Escherichia Coli S30 Extract Preparation for Economical Cell‐Free Protein Synthesis. (2012). Biotechnology Progress. [Link]
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Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (2019). Methods and Protocols. [Link]
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Schematic depiction of orthogonality. Orthogonal aminoacyl‐tRNA... - ResearchGate. [Link]
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A) Orthogonal aminoacyl‐tRNA/synthetase pairs allow the site‐specific... - ResearchGate. [Link]
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Site-specific incorporation of p-propargyloxyphenylalanine in a cell-free environment for direct protein-protein click conjugation. (2010). Bioconjugate chemistry. [Link]
-
Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
-
Streamlined Extract Preparation for Escherichia Coli-Based Cell-Free Protein Synthesis by Sonication or Bead Vortex Mixing. (2014). BioTechniques. [Link]
-
In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. (2010). RNA. [Link]
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A User's Guide to Cell-Free Protein Synthesis. (2019). Methods and Protocols. [Link]
-
Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. (2019). Frontiers in Chemistry. [Link]
-
Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. (2018). Nature Biotechnology. [Link]
-
Cell-free co-production of an orthogonal transfer RNA activates efficient site-specific non-natural amino acid incorporation. (2013). Nucleic Acids Research. [Link]
-
Site-specific incorporation of p-propargyloxyphenylalanine in a cell-free environment for direct protein-protein click conjugation. Semantic Scholar. [Link]
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Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. (1999). Proceedings of the National Academy of Sciences. [Link]
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“Not‐so‐popular” orthogonal pairs in genetic code expansion. (2021). The FEBS Journal. [Link]
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Analysis of Mass Spectrometry Data for Protein Identification In Complex Biological Mixtures. Semantic Scholar. [Link]
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Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. (2015). Methods in enzymology. [Link]
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Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. (2019). Biomolecules. [Link]
-
Molecule of the Month: Aminoacyl-tRNA Synthetases. RCSB PDB-101. [Link]
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Evolution of multiple, mutually orthogonal prolyl-tRNA synthetase/tRNA pairs for unnatural amino acid mutagenesis in Escherichia coli. (2012). Proceedings of the National Academy of Sciences. [Link]
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Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems. Profacgen. [Link]
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Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis. (2016). ACS Synthetic Biology. [Link]
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Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]
- Orthogonal translation components for in vivo incorporation of unnatural amino acids.
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Filter binding assay. Wikipedia. [Link]
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Cell-free protein synthesis from genomically recoded bacteria enables multisite incorporation of noncanonical amino acids. (2018). Nature Communications. [Link]
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Efficient incorporation of unnatural amino acids into proteins in Escherichia coli. (2006). Nature Methods. [Link]
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Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay. University at Buffalo. [Link]
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Reprogramming natural proteins using unnatural amino acids. (2021). RSC Chemical Biology. [Link]
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Proteomics. Wikipedia. [Link]
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Computational and Statistical Analysis of Protein Mass Spectrometry Data. (2012). PLoS Computational Biology. [Link]
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Filter-Binding Assays. ResearchGate. [Link]
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Application Notes and Protocols for the Fmoc-Protection of 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine and its Application in Solid-Phase Peptide Synthesis
Introduction: A Novel Building Block for Advanced Peptide Therapeutics
The strategic incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to enhance therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity. 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine is a novel phenylalanine analog that presents a unique combination of electronic and steric properties. The presence of an electron-donating methoxy group and a strongly electron-withdrawing, lipophilic trifluoromethoxy group on the phenyl ring can significantly modulate the physicochemical characteristics of peptides.[1]
The trifluoromethoxy (-OCF₃) group is particularly noteworthy. It is highly lipophilic and metabolically stable, often serving to enhance a molecule's in vivo uptake and transport while being resistant to oxidative metabolism.[1][2] Its strong electron-withdrawing nature can influence intra- and intermolecular interactions, potentially leading to peptides with improved binding affinities and altered secondary structures.[3] This guide provides a comprehensive, in-depth technical overview and detailed protocols for the Nα-Fmoc protection of this compound and its subsequent incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).
Part 1: Nα-Fmoc Protection of this compound
The protection of the α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group is a critical first step for preparing this novel amino acid for SPPS. The Fmoc group is favored for its stability under acidic conditions and its facile, base-labile removal, which ensures orthogonality with common acid-labile side-chain protecting groups (the Fmoc/tBu strategy).[4][5]
Causality in Reagent Selection: Fmoc-OSu over Fmoc-Cl
While both 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) can be used to introduce the Fmoc group, Fmoc-OSu is the recommended reagent for this application.
-
Reactivity and Side Reactions: Fmoc-Cl is a highly reactive acid chloride, which can lead to side reactions such as the formation of dipeptide impurities. Fmoc-OSu exhibits more moderated reactivity, resulting in a cleaner reaction profile and higher purity of the desired product.
-
Handling and Stability: Fmoc-OSu is a more stable, crystalline solid that is less susceptible to hydrolysis compared to the moisture-sensitive Fmoc-Cl. This leads to more reproducible results.
-
Reaction Conditions: The use of Fmoc-OSu allows for milder basic conditions, which is beneficial for complex amino acids.
Experimental Protocol: Fmoc-Protection
This protocol is adapted from established methods for the Fmoc-protection of phenylalanine derivatives.[6]
Materials:
-
This compound (MW: 279.22 g/mol )
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (MW: 337.3 g/mol )
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane (or Acetone), Reagent Grade
-
Deionized Water
-
Diethyl Ether
-
Ethyl Acetate
-
Hexanes
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a 10% aqueous solution of sodium bicarbonate. Gentle warming may be required to achieve complete dissolution. Cool the solution to 0 °C in an ice bath.
-
Fmoc-OSu Addition: In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the vigorously stirred amino acid solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with deionized water.
-
Wash the aqueous solution twice with diethyl ether to remove unreacted Fmoc-OSu and byproducts. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow, dropwise addition of 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.
-
-
Isolation and Drying:
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water to remove inorganic salts.
-
Dry the product under vacuum to a constant weight.
-
Purification and Characterization
While the precipitated product is often of high purity, recrystallization can be performed if necessary.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes turbid. Allow the solution to cool to room temperature, then place it in a refrigerator (0-4 °C) to facilitate crystallization. Collect the crystals by vacuum filtration and dry under vacuum.
Characterization: The final product, Fmoc-4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine, should be characterized to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the Fmoc group protons (approx. 7.3-7.9 ppm), aromatic protons of the phenylalanine ring, the α-proton, β-protons, and the methoxy protons. The exact shifts will be influenced by the substituents.[6] |
| ¹³C NMR | Resonances corresponding to the carbons of the Fmoc group, the phenylalanine backbone, the aromatic ring, the methoxy carbon, and the trifluoromethoxy carbon (likely a quartet due to C-F coupling).[6] |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the calculated molecular weight of 501.44 g/mol . |
| RP-HPLC | A single major peak indicating high purity (typically >98%). |
Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of Fmoc-4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine into a growing peptide chain requires careful consideration of its unique structure. The substituted phenyl ring may introduce steric hindrance, potentially slowing down coupling reactions.
Diagram: The SPPS Cycle
Caption: General workflow for incorporating an Fmoc-protected amino acid in SPPS.
Protocol: Manual SPPS Incorporation
This protocol outlines a robust coupling procedure for incorporating Fmoc-4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine, taking into account potential steric challenges.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) are recommended for potentially difficult couplings.[7]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure (Single Coupling Cycle):
-
Resin Preparation: Start with the peptide-resin that has a free N-terminal amine from the previous deprotection step. Ensure the resin is well-swollen in DMF.
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine (3-4 equivalents relative to resin loading), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. For sterically hindered amino acids, extending the coupling time is a common strategy.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
A negative result (yellow/colorless beads) indicates complete coupling.
-
A positive result (blue beads) signifies an incomplete reaction. If the test is positive, a "double coupling" is recommended: drain the coupling solution, wash the resin with DMF, and repeat steps 2 and 3 with a fresh batch of activated amino acid.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove all excess reagents and byproducts.
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain.
-
Add a fresh aliquot of the deprotection solution and agitate for 15-20 minutes to ensure complete Fmoc removal.
-
Drain and wash the resin thoroughly with DMF (5-7 times). The resin is now ready for the next coupling cycle.
-
Final Cleavage and Purification
After the final amino acid has been coupled and deprotected, the peptide is cleaved from the solid support.
Cleavage Cocktail: A standard cleavage cocktail for peptides with acid-labile side-chain protecting groups is Reagent K or a simpler TFA-based mixture.
| Reagent | Composition (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves the peptide from the resin and removes side-chain protecting groups. |
| Water | 2.5% | Cation scavenger. |
| Triisopropylsilane (TIS) | 2.5% | Potent cation scavenger, particularly for protecting tryptophan and other sensitive residues. |
Procedure:
-
Wash the final peptide-resin with DMF, then DCM, and dry thoroughly under vacuum.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) in a fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Collect the peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Conclusion and Field Insights
The successful synthesis of Fmoc-4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine and its incorporation into peptides hinges on a rational approach to both the protection chemistry and the SPPS strategy. The choice of Fmoc-OSu ensures a cleaner, more reliable protection step. When incorporating this unnatural amino acid into a peptide sequence, researchers should anticipate potentially slower coupling kinetics due to the substituted aromatic side chain. Proactive measures, such as using potent coupling reagents like HATU/HOBt, extending reaction times, and employing monitoring tools like the Kaiser test, are crucial for achieving high yields and purity. The unique electronic properties imparted by the trifluoromethoxy and methoxy groups make this a compelling building block for creating novel peptides with potentially enhanced therapeutic profiles.
References
- BenchChem. (2025). Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids. BenchChem.
- Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
- The Impact of Trifluoromethyl Groups in Organic Synthesis. (n.d.).
- BenchChem. (2025). A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. BenchChem.
- Chantell, C., et al. (n.d.).
- Advancements in Peptide Synthesis with Fluorin
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. BenchChem.
- BenchChem. (n.d.). Fmoc-4-(phenoxy)-L-phenylalanine. BenchChem.
- Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry, 24(20), 4871–4874.
- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- J. C. Fontecha-Umaña, F., et al. (2024).
- The Royal Society of Chemistry. (2011).
- BenchChem. (2025). Application Notes and Protocols: Fmoc-L-3-Trifluoromethylphenylalanine in Medicinal Chemistry. BenchChem.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- El-Faham, A., & Almarhoon, Z. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1057–1085.
- Sigma-Aldrich. (n.d.). L-Fmoc-4-trifluoromethylphenylalanine. Sigma-Aldrich.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Fmoc-L-3-Trifluoromethylphenylalanine. BenchChem.
- El-Faham, A., & Almarhoon, Z. (2020).
- Featherston, A. L., & Miller, S. J. (2016).
- SpectraBase. (n.d.). Fmoc-L-phenylalanine - Optional[1H NMR] - Spectrum. SpectraBase.
- MedChemExpress. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine. MedChemExpress.
- GSRS. (n.d.). FMOC-4-AMINO-DL-PHENYLALANINE. GSRS.
- Sigma-Aldrich. (n.d.). Fmoc-Phe(4-CN)-OH. Sigma-Aldrich.
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Application Note: Utilizing Fluorinated Amino Acids for ¹⁹F NMR Protein Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure, dynamics, and interactions of proteins at atomic resolution. The introduction of fluorine-19 (¹⁹F) labeled amino acids has opened new frontiers in protein science, offering a highly sensitive and background-free probe for investigating complex biological systems. This guide provides an in-depth overview of the principles, methodologies, and applications of ¹⁹F NMR for protein studies, complete with detailed protocols and expert insights to empower researchers in leveraging this powerful technology.
The Unique Power of the ¹⁹F Nucleus in Protein NMR
The fluorine-19 nucleus possesses a unique combination of properties that make it an almost ideal probe for biomolecular NMR studies.[1]
-
100% Natural Abundance & High Sensitivity: ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of the proton (¹H).[1][2][3] This inherent sensitivity allows for data acquisition on relatively small amounts of protein.
-
Background-Free Signal: Fluorine is virtually absent in biological systems.[1][4][5] This means that when a ¹⁹F label is introduced into a protein, the resulting NMR spectrum is free from endogenous background signals, leading to exceptionally clean and unambiguous data.[2][6]
-
Exquisite Environmental Sensitivity: The ¹⁹F chemical shift is extraordinarily sensitive to its local environment.[2][6] Spanning a range of over 400 ppm, subtle changes in protein conformation, solvent exposure, electrostatic fields, or ligand binding can induce significant and easily detectable changes in the ¹⁹F chemical shift.[1][2][6] This makes it a powerful reporter on protein structure and dynamics.[6]
-
Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom, particularly on an aromatic ring, is a relatively conservative modification that generally has a minimal effect on the protein's overall structure and function.[1][2][3]
These properties collectively establish ¹⁹F NMR as a robust method for investigating protein folding, conformational changes, dynamics, and molecular interactions, often using simple one-dimensional experiments.[1]
Choosing Your Probe: A Guide to Fluorinated Amino Acids
The choice of the fluorinated amino acid is critical and depends entirely on the scientific question being addressed. Aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine) are most commonly fluorinated because they are less abundant, simplifying spectra, and are often located in functionally important regions like active sites or protein-protein interfaces.[1]
| Fluorinated Amino Acid | Common Position(s) | Key Characteristics & Applications |
| 5-Fluoro-Tryptophan (5-FW) | C5 of the indole ring | Excellent probe for ligand binding, conformational changes in active sites, and protein-protein interactions. Often provides well-resolved signals.[5] |
| 6-Fluoro-Tryptophan (6-FW) | C6 of the indole ring | Similar applications to 5-FW, provides an alternative labeling site. The choice between 5-FW and 6-FW may depend on the specific protein environment. |
| 3-Fluoro-Tyrosine (3-FY) | C3 of the phenol ring | Widely used to report on phosphorylation states, hydrogen bonding networks, and conformational changes near the protein surface.[5] |
| 4-Fluoro-Phenylalanine (4-FF) | C4 of the phenyl ring | A valuable probe for hydrophobic core packing, protein stability, and allosteric communication.[5] |
| (Trifluoromethyl)phenylalanine | ortho-, meta-, para- | The CF₃ group provides a strong, single resonance and is often used in fragment-based screening due to its high sensitivity and resistance to line broadening.[7] |
| 5-Fluoro-Leucine | C5 of the side chain | Used to probe aliphatic regions and hydrophobic interactions within the protein core. Can exhibit a large chemical shift dispersion.[8][9] |
The large chemical shift dispersion observed for fluorinated amino acids in a folded protein is a key advantage, as it helps resolve signals even in larger systems.[8][10] This dispersion collapses upon protein unfolding, providing a clear indicator of the protein's conformational state.[10][11]
Incorporating the ¹⁹F Label: Methodologies & Protocols
Several robust methods exist for introducing fluorinated amino acids into a target protein. The optimal strategy depends on the expression system, the desired level of control, and the specific amino acid to be incorporated.
Biosynthetic Incorporation in E. coli
This is the most common and cost-effective method, particularly for labeling aromatic amino acids.[12][13] It involves growing an E. coli expression strain in a minimal medium and providing the fluorinated amino acid analog, which is then incorporated by the cell's natural protein synthesis machinery.[14] For aromatic amino acids, incorporation efficiency can be dramatically improved by inhibiting the endogenous synthesis pathway.[1]
Protocol: High-Efficiency Aromatic Amino Acid Labeling using Glyphosate
This protocol is adapted for labeling with 3-Fluoro-Tyrosine (3-FY) but can be modified for other aromatic amino acids like 4-FF or 5-FW.[1]
Principle: E. coli BL21 cells are grown in minimal media. Just before inducing protein expression, glyphosate is added to inhibit the shikimate pathway, which is responsible for synthesizing aromatic amino acids.[1] The required aromatic amino acids are then supplied externally, with the fluorinated analog replacing its natural counterpart.[1]
Materials:
-
E. coli BL21(DE3) strain harboring the expression plasmid for the protein of interest.
-
M9 minimal media supplemented with required antibiotics and 0.4% glucose.
-
Glyphosate solution (e.g., 100 mg/mL stock in sterile water).
-
Fluorinated amino acid (e.g., 3-Fluoro-L-Tyrosine).
-
Natural L-Phenylalanine and L-Tryptophan.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Step-by-Step Methodology:
-
Day 1 (Morning): Inoculate a 5-10 mL starter culture in LB medium with the appropriate antibiotic. Grow at 37°C with shaking for 6-8 hours.
-
Day 1 (Evening): Use the starter culture to inoculate 1 L of M9 minimal media in a 2 L baffled flask. Grow overnight at 37°C with vigorous shaking (approx. 220 rpm).
-
Day 2 (Morning): Monitor the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6-0.8, reduce the incubator temperature to 18-20°C and allow the culture to equilibrate for 1 hour.[1]
-
Inhibition and Supplementation: Add the following to the culture:
-
Induction: Immediately induce protein expression by adding IPTG to a final concentration of 0.5 mM.[1]
-
Expression: Continue to incubate the culture at 18-20°C for 18-24 hours.[1]
-
Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet, containing the fluorinated protein, can be stored at -80°C.[1]
-
Purification: Purify the labeled protein using the established protocol for the unlabeled version. Incorporation efficiency can be verified by mass spectrometry.
Cell-Free Protein Synthesis (CFPS)
CFPS is an in vitro transcription/translation system that offers exceptional control over the reaction environment, free from the complexities of a living cell. It is an excellent choice for incorporating toxic amino acids or for achieving site-specific labeling.
Covalent Chemical Modification
For proteins that are difficult to express or when only a single, specific site needs to be labeled, post-translational chemical modification is a viable option. This typically involves introducing a cysteine residue at the desired location via site-directed mutagenesis, followed by reaction with a fluorine-containing, thiol-reactive probe.[1]
Mammalian Cell Expression
Recent advances have enabled the efficient incorporation of fluorinated amino acids in mammalian cells (e.g., HEK293T), opening the door to in-cell ¹⁹F NMR studies of protein function in their native environment.[12][13][15] This is typically achieved by replacing the natural amino acid with its fluorinated analog in a custom-formulated culture medium.[12]
Diagram: Decision Workflow for ¹⁹F Labeling Strategy
A decision tree for selecting the appropriate ¹⁹F labeling method.
Experimental Protocols for ¹⁹F NMR
High-quality, interpretable spectra depend on careful sample preparation and data acquisition.
Sample Preparation
-
Protein Concentration: A concentration of 25-100 µM is typically sufficient for 1D ¹⁹F NMR experiments due to the high sensitivity of the nucleus.[16]
-
Buffer Conditions: Use a well-buffered solution (e.g., phosphate or HEPES) at a pH where the protein is stable and active. It is crucial to include 5-10% D₂O for frequency locking on the NMR spectrometer.
-
Reference Standard: A small amount of a fluorine-containing compound with a known chemical shift (e.g., trifluoroacetic acid, TFA) should be added for referencing the chemical shift axis.
NMR Data Acquisition (1D ¹⁹F Experiment)
Simple 1D experiments are often sufficient for many applications, including ligand screening and monitoring conformational changes.[1]
Protocol: Standard 1D ¹⁹F NMR Acquisition
-
Instrument Setup: Use a spectrometer equipped with a probe capable of detecting ¹⁹F. Dual ¹H/¹⁹F probes are common and sufficient for most direct detection experiments.[17]
-
Lock and Shim: Lock onto the D₂O signal and perform standard shimming procedures to optimize magnetic field homogeneity.
-
Set Acquisition Parameters:
-
Spectral Width (sw): Set a wide spectral width (e.g., 200 ppm) to ensure all signals are captured. The ¹⁹F chemical shift range is large.[4]
-
Transmitter Offset (o1p): Center the spectral width on the expected region for your fluorinated amino acid signals.
-
Pulse Width (p1): Determine the 90° pulse width for ¹⁹F.
-
Acquisition Time (at): Typically 0.5 - 1.0 seconds.
-
Recycle Delay (d1): A delay of 1-2 seconds is usually adequate.
-
Number of Scans (ns): This will depend on the protein concentration. For a ~50 µM sample, 1024-4096 scans may be required to achieve good signal-to-noise, taking only a few minutes to a couple of hours.[16]
-
-
Decoupling (Optional): For simple 1D spectra, ¹H decoupling is often not required.[17]
-
Acquire Data: Start the acquisition.
Data Processing and Analysis
-
Fourier Transform: Apply an exponential line broadening factor (e.g., 5-10 Hz) to improve signal-to-noise, then perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a polynomial baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (e.g., TFA at -76.55 ppm).
-
Interpretation: Analyze the chemical shifts, line widths, and intensities of the ¹⁹F resonances. A change in the chemical shift upon addition of a ligand or a change in conditions indicates a change in the local environment of the fluorine probe.[2][6]
Applications in Drug Discovery and Structural Biology
¹⁹F NMR has become an indispensable tool in the drug discovery pipeline, particularly for fragment-based screening and mechanistic studies.[4][17][18]
Fragment-Based Drug Discovery (FBDD)
FBDD involves screening libraries of small, low-complexity molecules ("fragments") to identify weak binders that can be optimized into potent drug leads.[4][18] ¹⁹F NMR is exceptionally well-suited for this task.[4][19]
-
Protein-Observed ¹⁹F NMR: In this approach, the protein is labeled with a fluorinated amino acid.[16] The ¹⁹F NMR spectrum of the protein is recorded in the absence and presence of fragments. A change (perturbation) in the chemical shift of a specific ¹⁹F resonance signals that a fragment is binding at or near that labeled residue. This method provides site-specific binding information and can be used to quantify binding affinity (K_d).[16]
-
Ligand-Observed ¹⁹F NMR: Here, libraries of fluorine-containing fragments are screened against an unlabeled protein target.[18] The ¹⁹F signals of the fragments are monitored. Upon binding, the fragment's signal may broaden, shift, or decrease in intensity. This method is high-throughput as it allows for the screening of fragment mixtures.[4]
Diagram: Protein-Observed ¹⁹F NMR for Fragment Screening
Workflow for identifying fragment hits using protein-observed ¹⁹F NMR.
Probing Protein Conformation and Dynamics
The sensitivity of the ¹⁹F chemical shift to the local environment makes it a superb tool for studying conformational changes.[2][6] For example, ¹⁹F NMR can be used to:
-
Monitor the structural changes that occur when an enzyme binds its substrate or an allosteric modulator.
-
Characterize distinct conformational states of a protein that are in dynamic equilibrium.
-
Study the process of protein folding and unfolding under different conditions (e.g., temperature or denaturant concentration).
Conclusion
The use of fluorinated amino acids for ¹⁹F NMR studies provides a powerful, versatile, and highly sensitive method for exploring protein science. From mapping ligand binding sites in drug discovery campaigns to elucidating complex conformational dynamics, ¹⁹F NMR offers a clear window into molecular behavior. With well-established labeling protocols and straightforward NMR experiments, this technique is an essential addition to the modern structural biology and drug development toolkit.
References
-
Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. (n.d.). eLife. [Link]
-
Xiong, P., et al. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 28(13), 5171. [Link]
-
Leung, E. W. W., et al. (2016). Applications of 19F-NMR in fragment-based drug discovery. Journal of Biomolecular NMR, 65(3-4), 125-135. [Link]
-
O'Hagan, D., & Schaffrath, C. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8), 1133-1140. [Link]
-
Pearson, J. G., et al. (1996). Origins of Fluorine NMR Chemical Shifts in Fluorine-Containing Proteins. Journal of the American Chemical Society, 118(35), 8218-8228. [Link]
-
Norton, R. S., et al. (2016). Applications of 19F-NMR in fragment-based drug discovery. Monash University Research Repository. [Link]
-
Jordan, J. B., et al. (2012). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, 55(2), 678-687. [Link]
-
Kimber, M. S., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins: Studies on Lactobacillus casei Dihydrofolate Reductase Containing (2S,4S)-5-Fluoroleucine. Journal of the American Chemical Society, 118(44), 10754-10762. [Link]
-
19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. (1996). University of Illinois. [Link]
-
Marsh, E. N. G., & Suzuki, Y. (2014). Using 19F NMR to probe biological interactions of proteins and peptides. ACS Chemical Biology, 9(6), 1242-1250. [Link]
-
Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Biosciences. [Link]
-
Pham, T. T., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(3), 1979-1988. [Link]
-
Pham, T. T., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(2), e4887. [Link]
-
Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. PubMed. [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. [Link]
-
Marsh, E. N. G., & Suzuki, Y. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. [Link]
-
Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(9), 1611-1624. [Link]
-
Pham, T. T., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. FLORE. [Link]
-
The most commonly used fluorinated amino acids for PrOF NMR,... (n.d.). ResearchGate. [Link]
-
Origins of Fluorine NMR Chemical Shifts in Fluorine-Containing Proteins†. (n.d.). Request PDF. [Link]
-
Sengupta, I. (2024). Insights into the Structure and Dynamics of Proteins from 19F Solution NMR Spectroscopy. Biochemistry, 63(22), 2958-2968. [Link]
-
Wickstrom, L., et al. (2016). Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. Molecular Pharmaceutics, 13(7), 2335-2346. [Link]
-
Development and Application of 19F NMR of Proteins. (n.d.). ProQuest. [Link]
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 38-66. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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Troubleshooting & Optimization
Technical Support Center: Chiral Separation of DL-Phenylalanine Derivatives by HPLC
Welcome to the technical support center for the resolution of DL-phenylalanine derivatives using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this critical analytical challenge. The separation of enantiomers is paramount in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Method Development & Optimization
Q1: How do I select the appropriate chiral stationary phase (CSP) for resolving my DL-phenylalanine derivative?
The choice of the chiral stationary phase (CSP) is the most critical factor in achieving enantiomeric separation.[3] The selection process often involves screening a few key types of CSPs that have demonstrated broad applicability for amino acid derivatives.
-
Macrocyclic Glycopeptide-Based CSPs: These are highly versatile and effective for underivatized amino acids and their derivatives.[4] CSPs like those based on teicoplanin and ristocetin are particularly successful.[5][6][7] They can operate in reversed-phase, normal-phase, and polar organic modes, offering a wide range of selectivity.[4] For instance, a teicoplanin-based CSP has been shown to achieve sufficient enantioseparation of DL-phenylalanine in reversed-phase mode.[6][7]
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are widely used for their excellent chiral recognition capabilities for a broad range of compounds, including derivatized amino acids.[8][9] These are typically used in normal-phase or polar organic modes.
-
Crown-Ether-Based CSPs: These are particularly well-suited for the separation of primary amines, making them an excellent choice for underivatized amino acids like phenylalanine.[10]
Recommendation: For a new DL-phenylalanine derivative, a logical starting point is to screen a macrocyclic glycopeptide column (e.g., teicoplanin-based) and a polysaccharide-based column (e.g., cellulose or amylose derivative). This dual screening approach covers multiple interaction mechanisms and increases the probability of a successful separation.[8]
Q2: What are the key considerations for mobile phase selection in chiral HPLC?
The mobile phase composition plays a crucial role in modulating retention and enantioselectivity. The choice of mobile phase is intrinsically linked to the type of CSP being used.
-
Normal Phase: Typically consists of a non-polar solvent like n-hexane with a polar modifier such as 2-propanol or ethanol.[8] For basic analytes, a small amount of an amine additive (e.g., 0.1% diethylamine) is often added to improve peak shape. For acidic analytes, an acidic additive (e.g., 0.1% trifluoroacetic acid) is used.[8]
-
Reversed Phase: This mode uses aqueous mobile phases with organic modifiers like acetonitrile or methanol.[6][7] Buffers are often necessary to control the ionization state of the analyte and the stationary phase, which is critical for reproducible separations.
-
Polar Organic Mode: This mode uses polar organic solvents like methanol, ethanol, and acetonitrile, often with acidic and basic additives to control ionization and improve peak shape.[3]
Expert Insight: The retention of amino acids on some CSPs, such as teicoplanin-based phases, can exhibit a "U-shaped" curve where retention is high at both low and high organic modifier concentrations.[4] This behavior is attributed to a combination of analyte solubility and conformational changes of the CSP.[4] Therefore, exploring a wide range of organic modifier concentrations is recommended during method development.
Q3: Does temperature significantly impact the chiral separation of phenylalanine derivatives?
Yes, temperature is a critical parameter that can significantly influence enantioselectivity.[11] The effect of temperature on chiral separations is complex and can be unpredictable.[12][13][14]
-
Thermodynamic Effects: Temperature changes can alter the thermodynamics of the interactions between the analyte and the CSP, which can either increase or decrease the separation factor (α).[11][13] In some cases, increasing the temperature can improve resolution, while in others, it may have the opposite effect.[11] A van't Hoff plot (ln(α) vs. 1/T) can be used to understand the thermodynamic driving forces of the separation (enthalpy or entropy controlled).[15]
-
Kinetic Effects: Lowering the temperature generally increases the viscosity of the mobile phase, which can lead to broader peaks. Conversely, higher temperatures can improve peak efficiency.
Practical Advice: It is advisable to screen a range of temperatures (e.g., 15°C, 25°C, and 40°C) during method development to determine the optimal condition for your specific analyte and CSP combination. For some compounds, sub-ambient temperatures may be necessary to prevent on-column racemization.[16]
Q4: Is derivatization of my phenylalanine derivative necessary for chiral separation?
Derivatization is not always necessary, especially with the advent of versatile CSPs like macrocyclic glycopeptides that can resolve underivatized amino acids.[4] However, derivatization can be a useful strategy in certain situations:
-
Improved Detection: Derivatization with a chromophoric or fluorophoric group can significantly enhance detection sensitivity, which is particularly useful for low-concentration samples.[9]
-
Enhanced Resolution: By modifying the structure of the analyte, derivatization can lead to better chiral recognition by the CSP.
-
Indirect Chiral Separation: Derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral column.[17] However, this approach adds complexity to the sample preparation process.[4]
Common Derivatizing Agents:
-
FMOC (9-fluorenylmethoxycarbonyl chloride): Reacts with the amino group to provide a fluorescent tag.[18][19]
-
NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole): A fluorescent labeling reagent.[20]
Recommendation: Direct enantioseparation on a CSP is generally preferred due to its simplicity.[4] Consider derivatization only if you encounter issues with detection sensitivity or if direct methods fail to provide adequate resolution.
Troubleshooting Guides
Problem 1: Poor or No Enantiomeric Resolution
| Symptom | Possible Causes | Recommended Solutions |
| Co-eluting peaks or a single broad peak | Inappropriate CSP: The selected CSP may not have the necessary chiral recognition for your analyte. | Screen different CSPs: Test columns with different chiral selectors (e.g., polysaccharide, macrocyclic glycopeptide, crown ether).[3] |
| Suboptimal Mobile Phase: The mobile phase composition may not be conducive to chiral recognition. | Modify the mobile phase: Adjust the type and concentration of the organic modifier. For normal phase, try different alcohols. For reversed-phase, vary the organic modifier and pH.[6][8] | |
| Incorrect Temperature: The column temperature may not be optimal for the separation. | Vary the temperature: Evaluate the separation at different temperatures (e.g., 10°C, 25°C, 40°C).[11] | |
| Poor peak shape masking resolution | Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. | Use mobile phase additives: For basic compounds, add a small amount of a basic modifier (e.g., diethylamine). For acidic compounds, add an acidic modifier (e.g., trifluoroacetic acid).[8] |
| Analyte Overload: Injecting too much sample can lead to peak distortion. | Reduce injection volume or sample concentration. |
Problem 2: Peak Splitting
| Symptom | Possible Causes | Recommended Solutions |
| All peaks in the chromatogram are split | Column Void or Channeling: A void has formed at the head of the column, or the packed bed has settled unevenly.[21] | Reverse and flush the column: If the problem persists, the column may need to be replaced.[22] |
| Partially Blocked Frit: The inlet frit of the column is partially clogged, causing an uneven flow distribution.[23] | Replace the column inlet frit or replace the column. Using a guard column can help prevent this.[24] | |
| Only the analyte peaks are split | Sample Solvent Incompatibility: The solvent in which the sample is dissolved is too strong compared to the mobile phase.[21] | Dissolve the sample in the mobile phase: If this is not possible, use a solvent that is weaker than the mobile phase.[21][22] |
| Co-eluting Impurity: The split peak may actually be an unresolved impurity. | Optimize the method for better resolution: Adjust the mobile phase composition or temperature.[23] Inject a standard of the pure enantiomer to confirm. | |
| On-column Racemization: The analyte may be racemizing on the column during the separation. | Lower the column temperature: This can slow down the rate of racemization.[16] |
Experimental Protocols
Protocol 1: General Screening Method for DL-Phenylalanine on a Macrocyclic Glycopeptide CSP
This protocol provides a starting point for the enantioseparation of D- and L-phenylalanine using a teicoplanin-based CSP in reversed-phase mode.
-
Column: Teicoplanin-based chiral stationary phase (e.g., Astec® CHIROBIOTIC® T), 25 cm x 4.6 mm, 5 µm.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve enantiomeric standards and samples in the mobile phase.
Protocol 2: Chiral Ligand-Exchange HPLC for a DL-Phenylalanine Derivative
This method uses a chiral mobile phase additive to achieve separation on a standard achiral column.
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase: 20% (v/v) methanol, 8 mM L-phenylalanine, and 4 mM cupric sulfate in water, with the pH adjusted to 3.2.[15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20 °C.[15]
-
Detection: UV at an appropriate wavelength for the derivative.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizations
General Workflow for Chiral Method Development
Caption: Workflow for chiral HPLC method development.
Troubleshooting Logic for Split Peaks
Caption: Troubleshooting logic for split peaks in HPLC.
References
-
Ilić, M., et al. (2018). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. PubMed. Available at: [Link]
-
Pinto, M., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. Available at: [Link]
-
Jain, R. & Shah, A. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Suzuki, T., et al. (n.d.). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
-
Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Phenylalanine. USP29-NF24. Available at: [Link]
-
Unknown. (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Journal of Chromatographic Science. Available at: [Link]
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Shimadzu Scientific Instruments. (n.d.). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific Instruments. Available at: [Link]
-
Pinto, M., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. Available at: [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Lomenova, A. & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. Available at: [Link]
-
Zhang, Y., et al. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. Available at: [Link]
-
Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters Corporation. Available at: [Link]
-
Péter, A., et al. (2009). HPLC Separation of Enantiomers of α‐Substituted Proline Analogues by the Application of (S)‐N‐(4‐Nitrophenoxy‐carbonyl)phenylalanine Methoxyethyl Ester as Chiral Derivatizing Agent. Taylor & Francis Online. Available at: [Link]
-
Aamoune, H., et al. (2012). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MIXTURE BY COPPER MIXED CHELATE COMPLEXATION. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2015). Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. PubMed. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
ResearchGate. (2013). When using HPLC, how do you deal with split peaks?. ResearchGate. Available at: [Link]
-
Lomenova, A. & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. Available at: [Link]
-
Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Separation Science. Available at: [Link]
-
PubChem. (n.d.). L-Phenylalanine. PubChem. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. EDQM. Available at: [Link]
-
U.S. Pharmacopeia. (2022). Phenylalanine. USP-NF. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. Available at: [Link]
-
European Medicines Agency. (2017). Information for the package leaflet regarding aspartame and phenylalanine used as excipients in medicinal products for human use. European Medicines Agency. Available at: [Link]
-
ResearchGate. (2018). How to separate amino acid enantiomers?. ResearchGate. Available at: [Link]
-
Clyzo. (n.d.). Pharmaceutical L-Phenylalanine (Ph. Eur., USP) Pure, Pharma Grade Excipient. Clyzo. Available at: [Link]
-
Nemutlu, E., et al. (2019). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]
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Kumar, A., et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Agilent. Available at: [Link]
-
Carling, R.S., et al. (2020). Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria. PubMed Central. Available at: [Link]
-
Chromatography Forum. (2009). Issue with amino acid analysis. Chromatography Forum. Available at: [Link]
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- 24. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Synthesis of Trifluoromethoxy-Substituted Aromatics
Welcome to the technical support center for the synthesis of trifluoromethoxy-substituted aromatics. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the trifluoromethoxy (–OCF₃) group into aromatic systems. The unique electronic properties, metabolic stability, and high lipophilicity of the –OCF₃ group make it a highly desirable substituent in pharmaceuticals, agrochemicals, and materials science.[1][2] However, its installation presents significant synthetic challenges.[3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Aryl Trifluoromethyl Ether
You're attempting a trifluoromethoxylation reaction, but the desired product is not forming, or the yield is disappointingly low. What could be the issue and how can you resolve it?
Several factors can contribute to low product yield. A systematic approach to troubleshooting is crucial.
Potential Cause A: Reagent Instability or Inactivity
-
Insight: Many trifluoromethoxylating reagents are sensitive to moisture and air. For instance, nucleophilic sources like tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃) can be particularly sensitive.[5] Electrophilic reagents, such as hypervalent iodine compounds (e.g., Togni reagents), are generally more stable but can degrade if not handled properly.[6][7]
-
Solution:
-
Ensure Anhydrous and Inert Conditions: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (argon or nitrogen). Use anhydrous solvents.
-
Verify Reagent Quality: If possible, check the purity of the reagent. For new bottles, ensure the seal was intact. For older reagents, consider purchasing a fresh batch.
-
Proper Handling of Nucleophilic Reagents: For reactions involving the trifluoromethoxide anion (OCF₃⁻), be aware of its potential for reversible decomposition into fluoride and fluorophosgene.[4]
-
Potential Cause B: Competing Side Reactions
-
Insight: A significant challenge, particularly when using electrophilic trifluoromethylating reagents with phenols, is competitive C-trifluoromethylation at the aromatic ring instead of O-trifluoromethylation.[3][6] The softer carbon centers of the aromatic ring can compete with the harder oxygen nucleophile for the electrophilic CF₃ source.[3]
-
Solution:
-
Modify Reaction Conditions: Lowering the reaction temperature may favor the desired O-alkylation.
-
Choice of Base: The choice of base is critical. For O-trifluoromethylation of phenols, a non-nucleophilic base is preferred to deprotonate the phenol without interfering with the electrophilic reagent.
-
Protecting Groups: If direct trifluoromethoxylation is problematic, consider alternative strategies such as an OCF₃ migration from a nitrogen atom. This involves the O-trifluoromethylation of an N-aryl hydroxylamine derivative followed by a rearrangement.[3][6]
-
Potential Cause C: Unfavorable Reaction Kinetics
-
Insight: Some trifluoromethoxylation reactions, especially those involving C-H activation, may have high activation barriers or require specific catalysts to proceed efficiently.[8][9]
-
Solution:
-
Catalyst Screening: If using a catalytic method (e.g., photoredox or metal-catalyzed), screen different catalysts and ligands.
-
Temperature and Time Optimization: Systematically vary the reaction temperature and time. Monitor the reaction progress using techniques like ¹⁹F NMR, TLC, or GC-MS to determine the optimal conditions.
-
Problem 2: Poor Regioselectivity in C-H Trifluoromethoxylation
You are attempting a direct C-H trifluoromethoxylation of an arene, but you are observing a mixture of isomers. How can you improve the regioselectivity?
Controlling regioselectivity in intermolecular C-H functionalization is a well-known challenge.[9]
Potential Cause A: Electronic and Steric Control
-
Insight: In the absence of a directing group, the trifluoromethoxylation of arenes often proceeds according to the inherent electronic and steric properties of the substrate. Radical trifluoromethoxylation, for instance, may show a preference for electron-rich positions.[10][11]
-
Solution:
-
Substrate Modification: If possible, modify the substrate to include strongly activating or deactivating groups to favor a specific position.
-
Reagent Choice: Different trifluoromethoxylating reagents can exhibit different selectivities. For example, some photoredox-catalyzed methods may offer different regiochemical outcomes compared to metal-catalyzed approaches.[9][12]
-
Potential Cause B: Lack of a Directing Group
-
Insight: Directing groups can be employed to achieve high regioselectivity in C-H functionalization reactions.
-
Solution:
-
Introduce a Directing Group: Consider temporarily installing a directing group on your aromatic substrate that can coordinate to the catalyst and direct the trifluoromethoxylation to a specific C-H bond (e.g., ortho-position).
-
Intramolecular Strategies: An alternative is to use an intramolecular approach, such as the OCF₃ migration strategy from an N-aryl hydroxylamine, which provides excellent ortho-selectivity.[6]
-
Problem 3: Decomposition of Starting Material or Product
Your starting material is being consumed, but you are not observing the desired product, or the product seems to be degrading under the reaction conditions. What is happening?
The stability of both starting materials and products under the reaction conditions is a critical factor.
Potential Cause A: Harsh Reaction Conditions
-
Insight: Traditional methods for synthesizing aryl trifluoromethyl ethers often employ harsh reagents like HF/pyridine or SF₄ at high temperatures, which can be incompatible with sensitive functional groups.[3][6][13]
-
Solution:
-
Explore Milder Methods: A wide array of milder methods have been developed in recent years. Consider using photoredox catalysis, which often proceeds at room temperature, or modern electrophilic trifluoromethylating reagents that do not require extreme conditions.[9][11][12]
-
Functional Group Tolerance: Carefully review the functional group tolerance of the chosen method. The trifluoromethoxy group itself is generally stable to many acidic, basic, and organometallic conditions, but other functionalities on your molecule may not be.[6][14]
-
Potential Cause B: Incompatibility with Reagents or Catalysts
-
Insight: Certain functional groups can be incompatible with the reagents or catalysts used. For example, basic nitrogen-containing heterocycles or primary amines can be problematic in some protocols.[6]
-
Solution:
-
Protecting Group Strategy: If a functional group is interfering with the reaction, consider protecting it before the trifluoromethoxylation step and deprotecting it afterward.
-
Method Selection: Choose a synthetic route that is known to be compatible with the functional groups present in your substrate. For instance, silver-mediated cross-coupling of aryl stannanes or boronic acids can tolerate a range of functionalities.[3][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing trifluoromethoxy-substituted aromatics?
There are several key strategies, each with its own advantages and disadvantages:
| Method | Description | Advantages | Disadvantages |
| Chlorine-Fluorine Exchange | A traditional method involving the chlorination of an aryl methyl ether to an aryl trichloromethyl ether, followed by fluorination with reagents like SbF₃ or HF.[6] | Uses inexpensive reagents. | Requires harsh conditions and multiple steps; limited functional group tolerance.[6] |
| Oxidative Desulfurization-Fluorination | Involves the conversion of a phenol to a xanthate, which is then treated with an oxidant (e.g., DBH) and a fluoride source (e.g., HF-pyridine).[3][5][15] | A useful method for certain substrates. | Requires large excesses of often toxic and corrosive reagents.[3][16] |
| Electrophilic Trifluoromethylation of Phenols | Direct reaction of a phenol with an electrophilic CF₃ source, such as a Togni or Umemoto reagent.[2][3][6] | Can be performed under relatively mild conditions. | Reagents can be expensive; can suffer from competing C-trifluoromethylation.[3][6] |
| Metal-Mediated Cross-Coupling | Coupling of an aryl stannane or boronic acid with a trifluoromethoxide source, often mediated by silver or copper.[3] | Good functional group tolerance and applicable to complex molecules. | Requires pre-functionalized starting materials. |
| Radical C-H Trifluoromethoxylation | Direct functionalization of an aromatic C-H bond using a reagent that generates an OCF₃ radical, often via photoredox catalysis.[9][10][11] | Atom-economical and allows for late-stage functionalization. | Can suffer from poor regioselectivity and the formation of side products.[9][12] |
| Intramolecular OCF₃ Migration | O-Trifluoromethylation of an N-aryl hydroxylamine followed by a thermally induced rearrangement to form an ortho-trifluoromethoxylated aniline.[3][17] | High regioselectivity for the ortho position; operationally simple. | Requires synthesis of the hydroxylamine precursor and the product is always an ortho-amino derivative.[3][6] |
Q2: I am working on a late-stage functionalization of a complex molecule. Which method is most suitable?
For late-stage functionalization, methods that are mild and tolerate a wide range of functional groups are ideal.
-
Photoredox-catalyzed C-H trifluoromethoxylation is a strong candidate as it often proceeds at room temperature and avoids harsh reagents.[9][11] However, you may need to screen conditions to control regioselectivity.
-
Silver-mediated cross-coupling of aryl boronic acids or stannanes is also an excellent choice if you can prepare the necessary pre-functionalized intermediate of your complex molecule. This approach has demonstrated good functional group tolerance.[3][8]
Q3: My protocol uses a Togni reagent, which is very expensive. Are there more economical alternatives?
The cost of reagents is a significant practical challenge.[3][6]
-
Traditional Methods: While harsh, methods like chlorine-fluorine exchange use inexpensive bulk chemicals and may be suitable for large-scale synthesis if the substrate is simple and robust.[6]
-
Alternative Radical Precursors: Research is ongoing to develop more economical sources of the OCF₃ radical. For example, bis(trifluoromethyl)peroxide (BTMP), which can be prepared from inexpensive starting materials, has been explored as a practical trifluoromethoxylating reagent.[10]
-
Electrochemical Methods: Electrochemical synthesis offers a green and potentially cost-effective alternative, avoiding the need for expensive oxidants or metal catalysts. Anodic oxidation of sodium trifluoromethanesulfinate (the Langlois reagent) has been used for the O-trifluoromethylation of phenols.[18]
Q4: How can I monitor the progress of my trifluoromethoxylation reaction?
-
¹⁹F NMR Spectroscopy: This is the most direct and powerful technique for monitoring reactions involving fluorinated compounds. The trifluoromethoxy group has a distinct chemical shift in the ¹⁹F NMR spectrum, allowing for easy tracking of both starting material consumption and product formation. You can use an internal standard for quantitative analysis.[8]
-
TLC and GC-MS: These are also valuable techniques for monitoring reaction progress, especially for identifying the presence of starting materials, products, and byproducts.
Visualizing Key Processes
To better understand the challenges and strategies, the following diagrams illustrate a key mechanistic challenge and a strategic workflow.
Mechanism: Competing Pathways in Phenol Trifluoromethoxylation
Caption: Competing O- vs. C-attack in the trifluoromethylation of phenols.
Workflow: Troubleshooting Low Yield
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 16. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling of Sterically Hindered Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the coupling of sterically hindered amino acids. We aim to equip researchers, scientists, and drug development professionals with the expertise to overcome challenging couplings and achieve high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What makes an amino acid "sterically hindered"?
A1: Sterically hindered amino acids possess bulky side chains or modifications at the α-carbon or the amide nitrogen that physically obstruct the approach of reagents required for peptide bond formation. Common examples include Aib (α-aminoisobutyric acid), N-methylated amino acids, and amino acids with bulky side-chain protecting groups. This hindrance slows down coupling kinetics and can lead to incomplete reactions.
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
A2: For challenging couplings, high-acylation-potential uronium/aminium salts are generally recommended. Reagents like COMU , HATU , and TOTT have demonstrated high efficiency in coupling sterically hindered or methylated amino acids.[1] COMU, in particular, offers excellent performance, often comparable to HATU, with the added benefits of better solubility and reduced allergenic potential.[1] For certain applications, such as coupling α,α-disubstituted amino acids like Aib, generating amino acid fluorides in situ using reagents like TFFH can be very effective.[1]
Q3: Can I simply extend the coupling time for a hindered amino acid?
A3: While extending the coupling time is a common strategy, it may not always be sufficient and can sometimes lead to increased side reactions, such as racemization. For particularly difficult sequences, a combination of strategies, including the use of a more potent coupling reagent, elevated temperature, and potentially a double coupling, is often more effective.[2][3]
Q4: What is the role of microwave irradiation in coupling hindered amino acids?
A4: Microwave energy significantly accelerates both the coupling and deprotection steps in SPPS by rapidly and uniformly heating the reaction mixture.[4][5][6] This is particularly beneficial for driving difficult couplings of bulky amino acids to completion quickly and efficiently.[4] Microwave-assisted SPPS can dramatically reduce synthesis times and improve the purity of the crude peptide.[7][8]
Q5: How do pseudoproline dipeptides help in difficult couplings?
A5: Pseudoproline dipeptides are powerful tools for improving the synthesis of peptides containing Ser, Thr, or Cys.[9][10][11] They are dipeptides where the Ser or Thr residue is reversibly protected as a proline-like oxazolidine.[10] This introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that cause aggregation.[9][12] By preventing aggregation, pseudoprolines enhance the solvation of the growing peptide chain, improving the accessibility of the reactive sites for more efficient coupling and deprotection.[9][12]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of sterically hindered amino acids.
Issue 1: Low Coupling Efficiency / Incomplete Reaction
Incomplete coupling is the most frequent challenge when dealing with sterically hindered amino acids, leading to deletion sequences in the final product.
Symptoms:
-
Positive Kaiser test (or other amine test) after coupling.
-
Presence of deletion sequences in the crude product upon analysis by Mass Spectrometry.
-
Broadening of the Fmoc-deprotection peak in subsequent cycles during on-line monitoring, indicating aggregation.[13]
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution(s) |
| Insufficient Acylating Strength of Coupling Reagent | The electrophilicity of the activated amino acid is not high enough to overcome the steric barrier at the N-terminus of the peptide chain. | Upgrade your coupling reagent. Switch from standard carbodiimides (like DIC/HOBt) to a more potent uronium/aminium salt. COMU and HATU are excellent choices for hindered couplings.[1][2] |
| Peptide Aggregation on the Resin | The growing peptide chain folds into secondary structures (e.g., β-sheets), physically blocking the N-terminus from reacting. This is common in hydrophobic sequences. | Incorporate Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys, substitute the relevant dipeptide unit with a pseudoproline dipeptide to disrupt aggregation.[9][10][12][14] Optimize Solvent System: Switch from DMF to NMP, which has better solvating properties.[15][16] For severe aggregation, consider using a solvent mixture containing DMSO or chaotropic salts.[15] |
| Sub-optimal Reaction Temperature | Coupling reactions are kinetically controlled. Lower temperatures may not provide sufficient energy to overcome the activation energy barrier for sterically demanding couplings. | Increase the reaction temperature. Performing the coupling at elevated temperatures (e.g., 50-86°C) can significantly improve reaction rates.[17][18][19] Microwave synthesizers are particularly effective for precise and rapid heating.[4][7] |
| Insufficient Reaction Time/Reagent Excess | The reaction may simply need more time or a higher concentration of activated amino acid to proceed to completion. | Perform a double coupling. After the initial coupling and a wash step, repeat the coupling with fresh reagents.[3] Increase reagent equivalents. While a 5-fold excess is standard, increasing to a 7- to 10-fold excess for the hindered residue can be beneficial. |
Experimental Protocol: Double Coupling with COMU at Elevated Temperature
This protocol is designed for a manual or automated synthesizer capable of heating.
-
Initial Coupling:
-
Perform the standard Fmoc deprotection of the N-terminal amine.
-
Wash the resin thoroughly with DMF or NMP.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (5 eq.) with COMU (5 eq.) and DIPEA (10 eq.) in DMF or NMP for 2-5 minutes.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at 50°C.
-
-
Wash:
-
Drain the reaction vessel.
-
Wash the resin with DMF or NMP (3-5 times).
-
-
Second Coupling (Double Coupling):
-
Repeat the pre-activation and coupling steps with a fresh solution of activated amino acid.
-
Allow the second coupling to proceed for another 30-60 minutes at 50°C.
-
-
Final Wash and Monitoring:
-
Wash the resin thoroughly with DMF or NMP.
-
Perform a Kaiser test to confirm the absence of free amines. If the test is still positive, consider capping the unreacted amines with acetic anhydride before proceeding to the next cycle.
-
Workflow for Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 2: Racemization
Racemization, the loss of chiral integrity at the α-carbon, is a significant risk when using aggressive coupling conditions, such as high temperatures or extended activation times, which are often necessary for hindered amino acids.[20][21][22]
Symptoms:
-
Presence of diastereomeric impurities in the final peptide, detectable by HPLC.
-
Confirmation of epimerization by mass spectrometry or chiral amino acid analysis.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution(s) |
| Over-activation of the Amino Acid | Prolonged exposure of the activated amino acid to base can lead to the formation of an oxazolone intermediate, which is prone to racemization. | Use a racemization-suppressing additive. Ensure your coupling cocktail includes an additive like Oxyma Pure.[20] COMU already contains an Oxyma moiety.[1] Minimize pre-activation time. Add the activation mixture to the resin immediately after it is prepared. |
| Excessive Base | Strong or sterically unhindered bases can directly abstract the α-proton of the activated amino acid, leading to epimerization.[20] | Use a hindered base. Substitute DIPEA with a more sterically hindered base like 2,4,6-collidine (lutidine).[20][23] Use the correct stoichiometry. Avoid a large excess of base; 2 equivalents relative to the amino acid are typically sufficient. |
| High Coupling Temperatures | Elevated temperatures accelerate the rate of racemization, particularly for sensitive amino acids like Cys and His.[18][19][24] | Moderate the temperature for sensitive residues. While high temperatures are beneficial, for known racemization-prone residues, consider reducing the coupling temperature (e.g., to 50°C) or performing the coupling at room temperature for a longer duration.[24] |
| Amino Acid Structure | Certain amino acids, notably Histidine (His) and Cysteine (Cys), are intrinsically more susceptible to racemization.[22] | Use appropriate side-chain protection. For His, using a protecting group on the imidazole nitrogen, such as trityl (Trt), can reduce racemization.[23] |
Mechanism of Racemization via Oxazolone Formation
Caption: Oxazolone-mediated racemization pathway.
References
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Wöhr, T., et al. (1995). Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides. Journal of Peptide Research, 8(3), 145-53. [Link]
-
Wikipedia. Pseudoproline. [Link]
-
Gyros Protein Technologies. (2019). Challenging SPPS: Difficult Sequences And Side Reactions. [Link]
-
CSBio. The role of temperature in Solid Phase Peptide Synthesis (SPPS). [Link]
-
Merck Millipore. Pseudoproline Product Spotlight. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
-
Burlina, F., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(6), 1618-1621. [Link]
-
Dettin, M., et al. (1997). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Journal of Peptide Research, 49(1), 103-11. [Link]
-
Van der Eycken, J., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. [Link]
-
Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(94), 14199-14202. [Link]
-
Mesa Labs. SPPS Tips For Success Handout. [Link]
-
Vanier, G. S. (2012). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 859, 23-38. [Link]
-
Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-8. [Link]
-
Al-Warhi, T., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 28(2), 801. [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Ontores. Microwave-Assisted Peptide Synthesis: A Faster Approach. [Link]
-
Kappe, C. O., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7469-7478. [Link]
-
Liu, L., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Angell, Y. M., et al. (1996). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 47(2), 99-108. [Link]
-
ResearchGate. Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. [Link]
-
Chemistry For Everyone. (2023). How Does Microwave Irradiation Accelerate Solid-Phase Peptide Synthesis?[Link]
-
Ammar, M., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]
-
Kuroda, H., et al. (1992). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. International Journal of Peptide and Protein Research, 39(2), 114-22. [Link]
-
CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. [Link]
-
ResearchGate. Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?[Link]
-
Dunne, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8148-8165. [Link]
Sources
- 1. bachem.com [bachem.com]
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- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
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- 11. pubs.acs.org [pubs.acs.org]
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- 13. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 14. Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. mesalabs.com [mesalabs.com]
- 24. semanticscholar.org [semanticscholar.org]
Technical Support Center: The Trifluoromethoxy Group in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethoxy (-OCF₃) containing compounds. This guide is designed to provide in-depth technical insights and troubleshooting advice for common challenges encountered during biological assays. The unique physicochemical properties of the trifluoromethoxy group, while highly advantageous for drug design, can present specific experimental considerations.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy group under typical biological assay conditions (e.g., physiological pH, 37°C)?
A1: The trifluoromethoxy group is exceptionally stable under standard biological assay conditions.[1][2] This stability is attributed to the high bond energy of the carbon-fluorine (C-F) bonds, which are significantly stronger than carbon-hydrogen (C-H) bonds.[2] Consequently, the -OCF₃ group is resistant to chemical degradation at physiological pH and temperature.
Q2: Should I be concerned about the metabolic lability of the trifluoromethoxy group in my in vitro or in vivo assays?
A2: Generally, no. A primary reason for incorporating the trifluoromethoxy group in drug candidates is its high metabolic stability.[1][3][4] It is particularly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are a major source of drug metabolism in the liver.[3] Replacing a metabolically labile group, such as a methoxy (-OCH₃) group, with a trifluoromethoxy group can significantly increase a compound's half-life and bioavailability.[5]
Q3: Can the trifluoromethoxy group decompose and release fluoride ions or other toxic byproducts in my assays?
A3: Under typical biological assay conditions, significant decomposition of the trifluoromethoxy group to release fluoride ions or toxic byproducts is highly unlikely. The strength and inertness of the C-F bonds prevent facile cleavage.[6] While all compounds should be assessed for toxicity, the inherent stability of the -OCF₃ moiety itself is not a common source of toxicity concerns in preclinical assays.
Q4: How does the high lipophilicity of the trifluoromethoxy group affect my experimental design?
A4: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of approximately +1.04.[1][3] This high lipophilicity can:
-
Improve Membrane Permeability: Enhance absorption and distribution across biological membranes.[1][3][4]
-
Increase Non-Specific Binding: Lead to higher binding to plasma proteins or plasticware in your assay, potentially reducing the free concentration of your compound.
-
Affect Solubility: While increasing lipophilicity, it may decrease aqueous solubility. Careful consideration of vehicle formulation is necessary to avoid compound precipitation.
Troubleshooting Guides
Issue 1: Inconsistent results or low recovery of my trifluoromethoxy-containing compound in LC-MS/MS analysis.
This is a common challenge that can stem from several sources. Follow this troubleshooting workflow to diagnose the issue.
Sources
preventing racemization during non-natural amino acid synthesis
A-A-S-TS-CHEM-24-01
Welcome to the technical support center for the synthesis of non-natural amino acids (nnAAs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during synthesis. The pharmacological activity of a drug can be highly dependent on its stereochemistry, making the control of racemization a critical parameter for safety and efficacy.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize or eliminate racemization in your synthetic workflows.
Understanding the Enemy: The Mechanism of Racemization
Before troubleshooting, it's crucial to understand the fundamental mechanism of racemization in amino acid chemistry. Racemization at the α-carbon occurs primarily through the formation of a planar, achiral enolate intermediate.[3][4] This process is facilitated by the abstraction of the α-proton, which is made acidic by the adjacent carboxyl group.
Key Factors Influencing Racemization:
-
Base: The strength and steric hindrance of the base used are critical. Strong, sterically unhindered bases can readily abstract the α-proton.[5]
-
Temperature: Higher temperatures provide the activation energy needed for proton abstraction and increase racemization rates.[6]
-
Solvent: Polar, aprotic solvents like DMF and DMSO can stabilize the enolate intermediate, while certain solvents like chloroform and acetonitrile have been shown to be unfavorable in specific contexts.[7]
-
Protecting & Activating Groups: The nature of the N-terminal protecting group and the method used to activate the C-terminal carboxyl group significantly impact susceptibility to racemization.[8][9] Urethane-based protecting groups (Fmoc, Boc, Z) are generally effective at preventing racemization compared to acyl groups like benzoyl.[10]
Caption: Base-catalyzed racemization of an L-amino acid via a planar enolate intermediate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during nnAA synthesis in a question-and-answer format.
Q1: I'm observing significant racemization during my peptide coupling step. How can I minimize this?
Answer: This is a classic problem, especially when coupling peptide fragments or sterically hindered amino acids. The issue arises from over-activation of the carboxylic acid, which promotes the formation of a highly reactive oxazolone intermediate, a major pathway for racemization.
Core Directive: The goal is to form the amide bond faster than the oxazolone intermediate can racemize.
Troubleshooting Steps:
-
Re-evaluate Your Coupling Reagent:
-
Carbodiimides (e.g., DIC, EDC): These are effective but can cause significant racemization on their own. They should always be used with a racemization-suppressing additive.[5]
-
Onium Salts (e.g., HBTU, HATU, HCTU): These are generally better but still require careful handling. COMU is noted for superior racemization suppression compared to HOBt-based reagents.[11]
-
Recommendation: For sensitive couplings, the combination of Diisopropylcarbodiimide (DIC) with an additive like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a robust choice.[5][9]
-
-
Use Additives:
-
Additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and OxymaPure react with the activated amino acid to form an active ester that is more stable and less prone to racemization than the initial activated species.[5][12] HOAt and Oxyma have been shown to be more effective than HOBt in some challenging cases.[5]
-
-
Control the Base:
-
The base is required to neutralize protonated species and deprotonate the incoming amine. However, excess or strong base accelerates racemization.
-
Avoid Triethylamine (TEA): Its small size and strong basicity increase racemization risk.[5]
-
Use Hindered Bases: N,N-Diisopropylethylamine (DIPEA) is a common choice. For extremely sensitive substrates, the weaker, more hindered base 2,4,6-Collidine (TMP) often produces the least racemization.[5][11]
-
-
Lower the Temperature: Perform the coupling at 0 °C or even -15 °C to slow the rate of racemization relative to the rate of coupling.
Data Summary: Impact of Coupling Reagents & Additives on Racemization
| Coupling System | Relative Racemization Risk | Key Insight |
| DIC alone | Very High | Forms a highly reactive symmetric anhydride prone to racemization. |
| DIC / HOBt | Low-Medium | HOBt intercepts the activated species, forming a less reactive ester.[12] |
| DIC / OxymaPure | Low | Oxyma is often superior to HOBt for suppressing racemization.[5][9] |
| HATU / DIPEA | Low-Medium | Highly efficient but the choice of base is critical. |
| HCTU / DIPEA | Low | Generally good coupling efficiency and racemization suppression.[11] |
Q2: My final product is racemic after removing a C-terminal methyl/ethyl ester via saponification. What are my options?
Answer: Saponification with strong bases like NaOH or LiOH at room temperature or higher is a very common source of racemization due to direct α-proton abstraction from the ester.
Troubleshooting Steps:
-
Modify Hydrolysis Conditions:
-
Temperature: Perform the hydrolysis at 0 °C or below. This is the single most important parameter to control.
-
Base Stoichiometry: Use the minimum required equivalents of base (typically 1.05-1.2 eq.). Titrate carefully.
-
Solvent System: Using a mixture like THF/water or Dioxane/water is common. The specific solvent can influence the rate.
-
-
Switch to a Milder Protecting Group: If racemization persists, the ester protecting group itself is the problem. Switch to a group that can be removed under non-basic conditions.
-
Benzyl Ester (Bn): Removed by hydrogenolysis (e.g., H₂, Pd/C). This is a very safe method regarding racemization.
-
tert-Butyl Ester (tBu): Removed under strongly acidic conditions (e.g., Trifluoroacetic acid, TFA).[9] This is also very safe for the α-center's stereochemistry.
-
Caption: A decision-making workflow for troubleshooting racemization issues.
Q3: How can I obtain a single enantiomer of a novel amino acid from the start, instead of resolving a racemic mixture?
Answer: Asymmetric synthesis is the preferred modern approach. This involves using a chiral influence to direct the formation of a new stereocenter. The two most common industrial strategies are using chiral auxiliaries or asymmetric catalysis.
-
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to your substrate to guide a reaction diastereoselectively.[13][] After the key bond-forming step, the auxiliary is removed, leaving you with an enantiomerically enriched product.
-
Evans' Oxazolidinones: Excellent for asymmetric alkylation to form α-substituted carboxylic acids, which can then be converted to amino acids.[]
-
Schöllkopf Auxiliaries: These bis-lactim ethers derived from valine and glycine are specifically designed for the diastereoselective alkylation to produce α-amino acids.[15]
-
-
Enzymatic/Chemoenzymatic Methods: Biocatalysis offers exquisite stereoselectivity.
-
Kinetic Resolution: An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the separation of the unreacted enantiomer from the product. Acylase I is commonly used for the enantioselective hydrolysis of N-acyl amino acids.[16][17]
-
Dynamic Kinetic Resolution (DKR): This is a more advanced technique where the undesired enantiomer is racemized in situ while the desired enantiomer is selectively transformed by an enzyme. This allows for a theoretical yield of 100% of a single enantiomer from a racemic starting material.[18] A chemoenzymatic process using an oxidase and a chemical reductant can achieve deracemization with >99% ee and >90% yield.[19]
-
Q4: How do I accurately determine the enantiomeric purity of my non-natural amino acid?
Answer: Visual inspection of optical rotation is not a quantitative method. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard.
-
Direct vs. Indirect Methods:
-
Direct Method (Preferred): Use a CSP column that can directly separate the enantiomers. This is simpler as it avoids derivatization. Macrocyclic glycopeptide (e.g., Teicoplanin-based) and crown-ether phases are particularly effective for underivatized amino acids.[20]
-
Indirect Method: Derivatize your amino acid mixture with a single, pure enantiomer of a chiral derivatizing agent. This creates a pair of diastereomers, which can then be separated on a standard (achiral) C18 column.[21]
-
Key Experimental Protocols
Protocol 1: General Procedure for Minimized-Racemization Peptide Coupling using DIC/Oxyma
-
Preparation: Dissolve the N-protected amino acid (1.0 eq.) and OxymaPure (1.0 eq.) in anhydrous DMF or THF in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the solution. Stir at 0 °C for 10-15 minutes.
-
Amine Addition: In a separate flask, dissolve the amino component (e.g., amino acid ester hydrochloride, 1.0 eq.) in anhydrous DMF and add a hindered base (e.g., 2,4,6-Collidine, 1.2 eq.).
-
Coupling: Add the amine solution to the activated acid solution at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm slowly to room temperature and stir overnight.
-
Workup: Monitor by TLC or LC-MS. Upon completion, filter off the diisopropylurea (DCU) byproduct. Proceed with standard aqueous workup and purification.
Rationale: Pre-activation at 0 °C in the presence of Oxyma ensures the formation of the less racemization-prone active ester before the amine is introduced. Using collidine minimizes base-catalyzed racemization during the coupling itself.[5][11]
Protocol 2: Standard Chiral HPLC Analysis of Underivatized Amino Acids
This protocol is a starting point and must be optimized for your specific analyte.
-
Column Selection: Choose a suitable CSP. An Astec CHIROBIOTIC® T (Teicoplanin-based) column is a good starting point for many polar amino acids.
-
Mobile Phase Preparation: A common mobile phase system is a mixture of water, methanol, and an acid modifier (e.g., formic acid or perchloric acid). A typical starting point could be 80:20 Methanol:Water with 0.1% Formic Acid.
-
Sample Preparation: Dissolve a small amount of your final, purified amino acid in the mobile phase to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.22 µm syringe filter.
-
Instrumentation Setup:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV (e.g., 210 nm) or Mass Spectrometry (MS).
-
-
Analysis: Inject 5-10 µL of your sample. Inject a sample of the corresponding racemic material to confirm the retention times of both enantiomers and calculate the resolution factor.
-
Quantification: Integrate the peak areas for the L- and D-enantiomers. Calculate the enantiomeric excess (% ee) as: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Rationale: Direct analysis on a CSP is the most reliable method to determine enantiomeric purity, avoiding potential artifacts from derivatization steps.
References
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). APEPTIDE. Retrieved from [Link]
-
Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. (2002). The Journal of Organic Chemistry. Retrieved from [Link]
-
A chiral relay auxiliary for the synthesis of homochiral α-amino acids. (1999). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. (2002). Applied and Environmental Microbiology. Retrieved from [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality. Retrieved from [Link]
-
Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. (1989). Harvard University. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). Creation.com. Retrieved from [Link]
-
Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. (1989). Journal of the American Chemical Society. Retrieved from [Link]
-
Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. (1972). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Racemization of Amino Acids in Nature. (2013). Taylor & Francis Online. Retrieved from [Link]
-
Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of iV-Acyl Amino Acids Catalyzed by Acylase I. (1989). ElectronicsAndBooks. Retrieved from [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures. (2017). ResearchGate. Retrieved from [Link]
-
Racemization in peptide synthesis. (2016). Slideshare. Retrieved from [Link]
-
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. (1995). Journal of Chromatographic Science. Retrieved from [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (2017). LCGC International. Retrieved from [Link]
-
Preparative deracemization of unnatural amino acids. (2006). PubMed. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. Retrieved from [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv. Retrieved from [Link]
-
Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis. (2024). Chemical Reviews. Retrieved from [Link]
-
How to control the stereochemistry in custom synthesis?. (2023). Orchid Chemical Supplies Ltd.. Retrieved from [Link]
-
Method for the Racemization of Optically Active Amino Acids. (1983). Sciencemadness.org. Retrieved from [Link]
-
Racemization during SPPS coupling step. (2022). ResearchGate. Retrieved from [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]
-
Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2000). Canada.ca. Retrieved from [Link]
-
Pharmacological importance of stereochemical resolution of enantiomeric drugs. (1994). PubMed. Retrieved from [Link]
-
Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. (2024). ResearchGate. Retrieved from [Link]
-
Regulatory Considerations in Drug Development of Stereoisomers. (2015). ResearchGate. Retrieved from [Link]
Sources
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- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creation.com [creation.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Racemization in peptide synthesis | PPTX [slideshare.net]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. mesalabs.com [mesalabs.com]
- 12. peptide.com [peptide.com]
- 13. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
- 16. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. journals.asm.org [journals.asm.org]
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- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis of Modified Peptides
Welcome to the Technical Support Center dedicated to addressing one of the most persistent challenges in solid-phase peptide synthesis (SPPS): on-resin aggregation . This guide is designed for researchers, scientists, and drug development professionals who encounter difficult sequences, particularly those involving modified peptides. Here, you will find in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind the recommended strategies, empowering you to successfully synthesize even the most demanding peptide targets.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets. This aggregation can make the N-terminus of the peptide chain inaccessible, resulting in incomplete or failed coupling and deprotection steps.[1] In severe cases, the peptide-resin matrix may shrink, indicating that the peptide has become insoluble and is no longer available for reaction.[1]
Q2: Which types of peptide sequences are most susceptible to aggregation?
A2: Sequences that are rich in hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala) are particularly prone to aggregation.[2] Additionally, sequences that contain amino acids capable of forming strong intra-chain hydrogen bonds, like Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also present significant challenges.[1] Aggregation is generally less likely to occur before the fifth or sixth residue has been coupled.[3]
Q3: What are the tell-tale signs of on-resin aggregation during my synthesis?
A3: A primary indicator of aggregation is the failure of the peptide-resin to swell properly.[3] In a batch synthesis setup, you might observe the resin bed shrinking.[1] For those using continuous-flow synthesizers, a flattened and broadened Fmoc deprotection profile is a classic sign of aggregation. It is crucial to note that under conditions of severe aggregation, standard amine tests like the Kaiser or TNBS test can become unreliable and may produce false negative results.[1]
Q4: Is it possible to predict if my peptide sequence is likely to aggregate?
A4: While it is difficult to predict aggregation with absolute certainty, several computational tools are available that can help identify potentially "difficult" sequences based on their amino acid composition and hydrophobicity. These predictive tools can be invaluable for proactively selecting a modified synthesis strategy from the outset, saving time and valuable reagents.[1]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis of aggregation-prone or modified peptides.
Issue 1: Incomplete Coupling or Deprotection
Symptoms:
-
A positive Kaiser or TNBS test after the coupling step, indicating the presence of unreacted free amines.
-
Low yield of the desired peptide after cleavage from the resin.
-
Mass spectrometry analysis of the crude product reveals the presence of deletion sequences (n-1, n-2, etc.).
Causative Analysis:
These symptoms strongly suggest that the growing peptide chains are aggregating on the resin. The formation of secondary structures physically blocks the N-terminal amine, preventing it from reacting with the incoming activated amino acid (incomplete coupling) or with the deprotection reagent (incomplete deprotection).
Recommended Solutions:
The primary goal is to disrupt the intermolecular hydrogen bonds that cause aggregation.
-
Solvent Optimization:
-
Switch from standard solvents like DMF to more polar, dipolar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[1][2][3] A 25% DMSO in DMF mixture can also be effective.[1]
-
For particularly stubborn sequences, consider using the "Magic Mixture," which consists of DCM/DMF/NMP (1:1:1) and may also contain additives like 1% Triton X-100 and 2 M ethylene carbonate.[4][5]
-
-
Chaotropic Agents:
*dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} * Caption: Troubleshooting workflow for incomplete reactions.
Temporarily modifying the peptide backbone is one of the most effective methods to prevent aggregation.[1] This is achieved by introducing groups that disrupt the hydrogen-bonding patterns necessary for secondary structure formation.
-
Pseudoproline Dipeptides:
-
Mechanism: Pseudoproline dipeptides are derived from Ser, Thr, or Cys residues and introduce a "kink" in the peptide backbone, mimicking the structure-breaking properties of proline.[6][7] This conformational disruption prevents the formation of β-sheets.[6]
-
Application: These are introduced as dipeptide units, for example, Fmoc-Xaa-Ser(ΨPro)-OH, using standard coupling protocols.[7][8] The native Ser or Thr residue is regenerated during the final TFA cleavage.[1]
-
Guidelines for Use: For optimal results, space pseudoproline dipeptides approximately 5-6 residues apart.[8]
-
-
Dmb/Hmb-Protected Amino Acids:
-
Mechanism: The 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group is attached to the backbone nitrogen of an amino acid, typically Glycine.[1] This bulky group physically prevents the formation of hydrogen bonds.[3]
-
Application: These can be introduced as individual amino acids (e.g., Fmoc-(Dmb)Gly-OH) or as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH).[9] The Dmb/Hmb group is removed during the final TFA cleavage.
-
Key Advantage: Unlike pseudoprolines, which are limited to Ser, Thr, or Cys-containing sequences, Dmb/Hmb protection can be applied to other residues, most commonly Glycine.[1][9]
-
| Strategy | Mechanism | Applicable Residues | Key Advantages |
| Pseudoproline Dipeptides | Introduces a backbone "kink", disrupting β-sheet formation.[6] | Serine, Threonine, Cysteine[6] | Highly effective, simple to use with standard protocols.[8] |
| Dmb/Hmb Protection | Steric hindrance from a bulky group on the backbone nitrogen prevents H-bonding.[3] | Primarily Glycine, but can be used with others. | Broad applicability, also prevents aspartimide formation.[9] |
-
High-Temperature SPPS:
-
Performing the coupling and/or deprotection steps at elevated temperatures (e.g., 50-90°C) can provide the necessary energy to overcome the activation barrier of difficult reactions and disrupt aggregates.[3]
-
-
Microwave-Assisted SPPS (MW-SPPS):
*dot graph TD { rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} * Caption: Key strategies to overcome peptide aggregation.
Issue 2: Poor Resin Swelling and Physical Clumping
Symptoms:
-
The resin bed volume is visibly reduced after several coupling cycles.
-
The resin beads clump together and do not move freely during agitation.
Causative Analysis:
This is a direct physical manifestation of severe on-resin aggregation. The peptide chains are collapsing onto themselves and each other, causing the supporting resin beads to shrink and stick together. This drastically reduces the surface area available for reaction and impedes the diffusion of reagents.
Recommended Solutions:
-
Resin Selection:
-
Low-Loading Resins: Start with a resin that has a lower substitution level. High loading can exacerbate aggregation by increasing the proximity of the growing peptide chains.[1]
-
PEG-based Resins: Switch to a polyethylene glycol (PEG)-based resin (e.g., TentaGel, NovaPEG).[1] The PEG chains help to solvate the growing peptide and keep the chains separated, reducing the likelihood of aggregation.
-
-
Deprotection Optimization:
-
For Fmoc deprotection, the standard 20% piperidine in DMF may not be sufficient. Consider adding a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to the deprotection solution.[3]
-
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide using a phosphonium/aminium activation method.
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HBTU, PyBOP) (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.
-
Add DIPEA to the solution and mix thoroughly.
-
Immediately add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS test to confirm the completion of the coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
-
Wash the resin thoroughly with DMF and proceed to the next deprotection step.
Protocol 2: High-Temperature Solid-Phase Peptide Synthesis using a Microwave Synthesizer
This protocol provides a general procedure for performing SPPS at elevated temperatures with the aid of a microwave synthesizer.
Materials:
-
Peptide-resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU)
-
Activation base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Microwave peptide synthesizer
Procedure:
-
Place the peptide-resin in the reaction vessel of the microwave synthesizer.
-
Deprotection: Add the deprotection solution and apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes).
-
Wash the resin thoroughly with DMF.
-
Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF.
-
Apply microwave energy to reach the target temperature (e.g., 75-90°C) for a specified time (e.g., 5-10 minutes).
-
Wash the resin thoroughly with DMF.
-
Repeat the deprotection and coupling cycles for the entire sequence.
Protocol 3: Incorporation of a Dmb-Protected Amino Acid Dipeptide
This protocol details the incorporation of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents)
-
Coupling reagent (e.g., DIC/HOBt) (3 equivalents each)
-
DMF/DCM (2:1)
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide and HOBt in a minimal volume of DMF/DCM (2:1).
-
Add DIC to the solution and allow it to pre-activate for 10 minutes.
-
Add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS test to confirm complete coupling.
-
Wash the resin thoroughly with DMF and proceed with the synthesis.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Chemistry. Retrieved from [Link]
-
Microwave-assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™. (2013). Methods in Molecular Biology. Retrieved from [Link]
-
Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. (n.d.). CD Formulation. Retrieved from [Link]
-
Pseudoproline Product Spotlight. (n.d.). Merck Millipore. Retrieved from [Link]
-
Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. (2013). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Introduction to Peptide Synthesis. (n.d.). Current Protocols in Protein Science. Retrieved from [Link]
-
Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. (2015). CEM Corporation. Retrieved from [Link]
-
Synthetic protocol for the synthesis of protected amino acids (4 a-j) using DMB and DETB. (n.d.). ResearchGate. Retrieved from [Link]
-
Pseudoproline. (n.d.). Wikipedia. Retrieved from [Link]
-
Rational development of a strategy for modifying the aggregatibility of proteins. (2006). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Hmb and Dmb Dipeptides Archives. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. (1993). International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. (2003). Journal of Peptide Science. Retrieved from [Link]
-
Overview of Solid Phase Synthesis of Difficult Peptide Sequences. (2020). Frontiers in Chemistry. Retrieved from [Link]
-
Microwave heating in solid-phase peptide synthesis. (2011). Chemical Society Reviews. Retrieved from [Link]
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. Pseudoproline - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
enzymatic resolution of racemic unnatural amino acids
<Technical Support Center: Enzymatic Resolution of Racemic Unnatural Amino Acids >
Introduction
Welcome to the Technical Support Center for the Enzymatic Resolution of Racemic Unnatural Amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the enzymatic resolution of these critical chiral building blocks. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome experimental challenges and optimize your resolution processes.
Unnatural amino acids are invaluable components in the development of novel therapeutics, peptidomimetics, and other bioactive molecules. Their chirality often dictates their biological activity, making the efficient separation of enantiomers a crucial step. Enzymatic kinetic resolution stands out as a powerful technique due to its high enantioselectivity, mild reaction conditions, and environmental compatibility.[1] However, like any sophisticated technique, it comes with its own set of challenges. This guide is structured to directly address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for the resolution of unnatural amino acids?
A1: The choice of enzyme is substrate-dependent, but two classes are predominantly used:
-
Acylases: These enzymes, such as Aminoacylase I from Aspergillus oryzae, are highly effective for the hydrolysis of N-acyl-protected racemic amino acids. They typically exhibit high L-selectivity, hydrolyzing the N-acyl-L-amino acid to the free L-amino acid, leaving the N-acyl-D-amino acid unreacted.[2][3] This method has been a cornerstone of industrial L-amino acid production for decades.[3]
-
Lipases and Esterases: Enzymes like Candida antarctica Lipase B (CAL-B) and lipases from Pseudomonas species are versatile catalysts for the resolution of amino acid esters.[4][5] They can catalyze the enantioselective hydrolysis of the ester or the enantioselective acylation of the amino group.[6]
-
Penicillin Acylase (PGA): Originally used for the production of semi-synthetic penicillins, PGA has proven to be a robust enzyme for the resolution of a wide range of racemic compounds, including amino acids.[7][8][9] It often shows high selectivity for the hydrolysis of N-phenylacetyl derivatives of L-amino acids.[8][10]
Q2: Why is my enzyme showing low or no activity?
A2: Several factors can contribute to low enzyme activity. A systematic check of the following is recommended:
-
Enzyme Denaturation: Ensure the enzyme has been stored and handled at the correct temperature. Exposure to extreme pH or temperature can cause irreversible denaturation.[11][12]
-
Cofactor Requirements: Some enzymes, particularly acylases, are metalloenzymes that require specific metal ions (e.g., Co²⁺ or Zn²⁺) for activity.[13][14] Check the manufacturer's specifications and ensure the necessary cofactors are present in your reaction buffer. Conversely, the presence of chelating agents like EDTA can inhibit these enzymes by stripping the essential metal ions.[13]
-
Incorrect pH or Temperature: Every enzyme has an optimal pH and temperature range for activity.[11][12][15][16] Operating outside of this range can significantly reduce the reaction rate. It is crucial to determine the optimal conditions for your specific enzyme and substrate.
-
Substrate Inhibition: At very high concentrations, some substrates can bind to the enzyme in a non-productive manner, leading to a decrease in the reaction rate.[17][18] If you suspect substrate inhibition, try running the reaction at a lower substrate concentration.
Q3: How can I improve the enantiomeric excess (ee) of my resolution?
A3: Low enantiomeric excess is a common problem and can often be addressed by optimizing the reaction conditions:
-
Enzyme Selection: The intrinsic enantioselectivity of the enzyme (often expressed as the E-value) is the most critical factor. If the current enzyme is not providing sufficient selectivity, screening a panel of different enzymes is the most effective approach.
-
Reaction Conversion: In a kinetic resolution, the enantiomeric excess of both the product and the remaining substrate are dependent on the reaction conversion. For the product, the highest ee is typically achieved at lower conversions, while for the unreacted substrate, high ee is achieved at conversions greater than 50%. It is essential to monitor the reaction progress and stop it at the optimal point.
-
Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity of an enzyme, although this will also decrease the reaction rate.
-
Solvent: The reaction medium can have a profound effect on enzyme selectivity. For lipase-catalyzed resolutions in organic solvents, screening different solvents is recommended.
Q4: What is a Dynamic Kinetic Resolution (DKR) and when should I consider it?
A4: A standard kinetic resolution has a maximum theoretical yield of 50% for a single enantiomer.[19] Dynamic Kinetic Resolution (DKR) is a powerful strategy to overcome this limitation.[19][20][21] In DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This continuous racemization replenishes the supply of the faster-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. DKR is particularly useful when the starting material is expensive, and maximizing the yield of the desired enantiomer is a primary goal.
Troubleshooting Guide
Problem 1: Low Reaction Rate
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize pH and temperature for the specific enzyme and substrate.[11][12] A good starting point is to consult the literature or the enzyme manufacturer's datasheet. |
| Low Enzyme Concentration | Increase the enzyme loading in the reaction. However, be mindful of the cost implications. |
| Enzyme Inhibition | Check for the presence of known inhibitors in your reaction mixture. This could include metal ions, organic solvents, or even the substrate or product at high concentrations.[17][18][22][23] |
| Poor Substrate Solubility | For reactions in aqueous buffers, ensure your substrate is fully dissolved. If solubility is an issue, consider using a co-solvent, but be aware that this can affect enzyme activity and stability. |
Problem 2: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| Inherent Low Selectivity of the Enzyme | The chosen enzyme may not be suitable for the specific substrate. Screen a variety of enzymes from different sources. |
| Suboptimal Reaction Conditions | Vary the temperature and pH, as these can influence enantioselectivity.[11][12][16] For lipase-catalyzed reactions, screen different organic solvents. |
| Incorrect Reaction Time (Conversion) | Monitor the reaction progress over time and analyze the ee at different conversion levels to determine the optimal endpoint. |
| Racemization of Product or Substrate | Ensure that the product or the unreacted starting material is not racemizing under the reaction or work-up conditions. Analyze the optical purity of a known enantiomerically pure sample under the same conditions. |
Problem 3: Product or Substrate Inhibition
| Potential Cause | Troubleshooting Steps |
| High Substrate Concentration | Run the reaction at a lower initial substrate concentration.[17] A fed-batch approach, where the substrate is added gradually, can also be effective. |
| Product Accumulation | The product of the reaction can sometimes act as an inhibitor.[18][22][23] If possible, remove the product from the reaction mixture as it is formed. This can be achieved through techniques like in-situ product removal (e.g., using a biphasic system where the product is extracted into a second phase). |
Experimental Protocols
Protocol 1: General Procedure for Acylase-Catalyzed Resolution of N-Acetyl-DL-Amino Acids
-
Substrate Preparation: Dissolve the N-acetyl-DL-amino acid in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0-8.0). The optimal pH should be determined experimentally.[15]
-
Enzyme Addition: Add the aminoacylase (e.g., from Aspergillus oryzae) to the substrate solution. The enzyme loading should be optimized for each substrate. If required, add a metal cofactor like CoCl₂ to the buffer.[13]
-
Reaction: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable analytical method (e.g., HPLC with a chiral column) to determine the conversion and enantiomeric excess of the product and remaining substrate.[24][25]
-
Work-up: Once the desired conversion is reached, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat treatment).
-
Separation: Separate the free L-amino acid from the unreacted N-acetyl-D-amino acid. This can often be achieved by adjusting the pH to precipitate one of the components or by using ion-exchange chromatography.
Protocol 2: General Procedure for Lipase-Catalyzed Resolution of DL-Amino Acid Esters
-
Substrate Preparation: Dissolve the DL-amino acid ester in a suitable organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether).
-
Acylating Agent: For acylation reactions, add an acyl donor such as vinyl acetate.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture.
-
Reaction: Incubate the reaction at the optimal temperature with agitation.
-
Monitoring: Monitor the reaction progress by analyzing aliquots using chiral HPLC or GC.[24][25]
-
Work-up: When the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: Separate the acylated product from the unreacted amino acid ester, typically by chromatography.
Visualizations
Caption: Workflow for Enzymatic Resolution.
Caption: Troubleshooting Low Enantiomeric Excess.
References
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). pubs.acs.org. Retrieved January 20, 2026, from [Link]
-
Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(17), 4275-4281. [Link]
-
One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. (2021). pubs.rsc.org. Retrieved January 20, 2026, from [Link]
-
Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. (n.d.). ncbi.nlm.nih.gov. Retrieved January 20, 2026, from [Link]
-
Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. (n.d.). ncbi.nlm.nih.gov. Retrieved January 20, 2026, from [Link]
-
Influence of temperature on activity and stability. A Temperature... (n.d.). researchgate.net. Retrieved January 20, 2026, from [Link]
-
Kinetic resolution of D,L D,L-amino acids by enantioselective acylation... (n.d.). researchgate.net. Retrieved January 20, 2026, from [Link]
-
Enzymatic Resolution of Racemic Amino Acids. (n.d.). academic.oup.com. Retrieved January 20, 2026, from [Link]
-
Revisiting D‐Acylases for D‐Amino Acid Production. (n.d.). ncbi.nlm.nih.gov. Retrieved January 20, 2026, from [Link]
-
Effect of a pH and b temperature on the activity of free and immobilized aminoacylase. (n.d.). researchgate.net. Retrieved January 20, 2026, from [Link]
-
Part 6: Resolution of Enantiomers. (2025). chiralpedia.net. Retrieved January 20, 2026, from [Link]
-
Enzymatic Resolution of Racemic Amino Acids. (n.d.). academic.oup.com. Retrieved January 20, 2026, from [Link]
-
Amino acylase-catalyzed resolution for the production of enantiopure... (n.d.). researchgate.net. Retrieved January 20, 2026, from [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (n.d.). ncbi.nlm.nih.gov. Retrieved January 20, 2026, from [Link]
-
New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. (n.d.). ncbi.nlm.nih.gov. Retrieved January 20, 2026, from [Link]
-
Lipase catalysed kinetic resolution of amines: selective acylation of (R,S). (n.d.). researchgate.net. Retrieved January 20, 2026, from [Link]
-
Effects of pH and temperature on enzyme activity and stability. (A)... (n.d.). researchgate.net. Retrieved January 20, 2026, from [Link]
-
Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. (n.d.). pubs.acs.org. Retrieved January 20, 2026, from [Link]
-
Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. (n.d.). tsijournals.com. Retrieved January 20, 2026, from [Link]
-
Kinetic resolution of amino acid esters catalyzed by lipases. (n.d.). pubmed.ncbi.nlm.nih.gov. Retrieved January 20, 2026, from [Link]
-
Substrate inhibition by the blockage of product release and its control by tunnel engineering. (n.d.). ncbi.nlm.nih.gov. Retrieved January 20, 2026, from [Link]
-
Enzymatic Resolution of α-Alkyl β-Amino Acids Using Immobilized Penicillin G Acylase. (n.d.). pubs.acs.org. Retrieved January 20, 2026, from [Link]
-
Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis. (2022). pubs.acs.org. Retrieved January 20, 2026, from [Link]
-
Product inhibition kinetics determinations - Substrate interaction affinity and enzymatic kinetics using one quantitative FRET assay. (2021). pubmed.ncbi.nlm.nih.gov. Retrieved January 20, 2026, from [Link]
-
Protein Engineering of Penicillin Acylase. (n.d.). ncbi.nlm.nih.gov. Retrieved January 20, 2026, from [Link]
-
In enzyme kinetics does this signify substrate inhibition or product inhibition?. (2014). researchgate.net. Retrieved January 20, 2026, from [Link]
-
Structure, Processing and Catalytic Action of Penicillin Acylase. (n.d.). nottingham.ac.uk. Retrieved January 20, 2026, from [Link]
-
Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. (1992). pubmed.ncbi.nlm.nih.gov. Retrieved January 20, 2026, from [Link]
-
The resolution of amino acids by asymmetric enzymatic synthesis. (2025). researchgate.net. Retrieved January 20, 2026, from [Link]
-
Product inhibition kinetics determinations - Substrate interaction affinity and enzymatic kinetics using one quantitative FRET assay. (2025). researchgate.net. Retrieved January 20, 2026, from [Link]
-
Rational design of enzyme activity and enantioselectivity. (n.d.). frontiersin.org. Retrieved January 20, 2026, from [Link]
-
How to Optimize Temperature and pH for Enzyme Activity. (2025). patsnap.com. Retrieved January 20, 2026, from [Link]
-
Recent advances in rational approaches for enzyme engineering. (n.d.). ncbi.nlm.nih.gov. Retrieved January 20, 2026, from [Link]
-
Kinetic Resolution of Enantiomers. (n.d.). uni-graz.at. Retrieved January 20, 2026, from [Link]
-
Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme-Metal Cocatalysis. (2025). researchgate.net. Retrieved January 20, 2026, from [Link]
-
[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (n.d.). pubmed.ncbi.nlm.nih.gov. Retrieved January 20, 2026, from [Link]
-
Effect Of Temperature And pH On Enzymes | A Level & SL IB Biology. (2019). youtube.com. Retrieved January 20, 2026, from [Link]
-
Asymmetric Synthesis of N-Alkyl Amino Acids through a Biocatalytic Dynamic Kinetic Resolution of PEGylated N-Alkyl Amino Esters. (2023). pubmed.ncbi.nlm.nih.gov. Retrieved January 20, 2026, from [Link]
-
Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. (2022). pubs.acs.org. Retrieved January 20, 2026, from [Link]
-
Stability of human blood serum aminoacids after storage at different pH and temperature conditions. (n.d.). pubmed.ncbi.nlm.nih.gov. Retrieved January 20, 2026, from [Link]
-
Kinetic resolution. (n.d.). tandfonline.com. Retrieved January 20, 2026, from [Link]
-
An enzyme-catalyzed resolution of amino acids. (n.d.). pubs.acs.org. Retrieved January 20, 2026, from [Link]
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. Protein Engineering of Penicillin Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nottingham.ac.uk [nottingham.ac.uk]
- 11. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 12. m.youtube.com [m.youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Product inhibition kinetics determinations - Substrate interaction affinity and enzymatic kinetics using one quantitative FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 25. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Racemic vs. Enantiopure Unnatural Amino Acids in Peptide Function
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of incorporating unnatural amino acids (UAAs) into peptides. The choice between a chirally pure (enantiopure) UAA and a racemic mixture is a critical decision point with profound implications for peptide synthesis, purification, structure, and ultimately, biological function. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the success of your experiments.
Knowledge Base: Foundational Concepts
Before troubleshooting, it is essential to understand the fundamental principles governing the impact of UAA stereochemistry.
What are Racemic and Enantiopure Amino Acids?
Amino acids, the building blocks of peptides, are chiral molecules (with the exception of glycine).[1][2] This means they exist as two non-superimposable mirror images, known as enantiomers (L- and D-forms).[1][3]
-
Enantiopure: A substance containing only one enantiomer of a chiral compound (e.g., 100% L-UAA or 100% D-UAA). Naturally occurring peptides and proteins are composed almost exclusively of L-amino acids.[2]
-
Racemic: A mixture containing equal amounts (a 50:50 ratio) of both the L- and D-enantiomers of a chiral amino acid.[4]
The incorporation of UAAs allows for the introduction of novel chemical functionalities, but their stereochemistry is a critical parameter that dictates their effect on the final peptide.[5][][7][8]
Why Stereochemistry Matters: The "Handshake" Analogy
The function of most peptides relies on their precise three-dimensional shape, which allows them to bind to specific biological targets like receptors or enzymes. This interaction is highly stereospecific, much like a handshake requires the correct right-hand-to-right-hand fit.
-
Enantiopure Peptides: A peptide synthesized with a pure L- or D-UAA will result in a single, well-defined 3D structure.
-
"Racemic" Peptides: Synthesizing a peptide with a racemic UAA at a single position will not produce a single product. Instead, it yields a 1:1 mixture of two distinct peptides called diastereomers . These are stereoisomers that are not mirror images and, critically, have different physicochemical properties.[9]
This distinction is the root cause of most issues encountered when working with racemic UAAs.
Experimental Design & Decision Workflow
Choosing between a racemic and enantiopure UAA is a strategic decision based on the experimental goal, available resources, and stage of research.
Caption: Decision workflow for choosing between enantiopure and racemic UAAs.
Troubleshooting Hub
This section addresses specific problems encountered during the experimental workflow.
Synthesis & Analysis Issues
Problem: "My crude LC-MS analysis shows two closely eluting peaks with the same mass, but I expected a single product."
Cause: This is the expected outcome when using a racemic UAA. You have successfully synthesized a mixture of two diastereomeric peptides. Diastereomers have different physical properties and can often be partially separated even on standard reversed-phase HPLC columns.[10]
Solution:
-
Confirmation: Confirm that the mass of both peaks corresponds to the expected mass of your target peptide.
-
Do Not Pool: Do not treat this mixture as a single, impure product. The two peaks represent two distinct molecular entities.
-
Proceed to Chiral Purification: The next necessary step is to separate these diastereomers using a chiral chromatography method.
Problem: "My peptide synthesis failed or has very low yield after the coupling of a racemic UAA."[11][12]
Cause:
-
Steric Hindrance: One of the enantiomers in the racemic mix may be sterically bulky or conformationally constrained, leading to poor coupling efficiency compared to its mirror image.
-
Side Reactions: The specific stereochemistry of one enantiomer might promote an unintended side reaction, consuming the growing peptide chain.[13]
-
Racemization: The activation step in peptide synthesis can sometimes cause racemization of the C-terminal amino acid of the growing peptide chain, especially with certain amino acids like Cys or His.[13][14][15] This is a separate issue from using a racemic UAA but can compound the complexity of the final product mixture.
Solution & Validation:
-
Optimize Coupling: Increase coupling time, use a more potent coupling agent (e.g., HATU, HCTU), or increase the temperature (microwave synthesis can be effective).[12]
-
Synthesize Separately: The most robust solution is to perform two separate syntheses using the pure L-UAA and pure D-UAA. This will definitively identify which enantiomer is problematic.
-
Use Racemization Suppressants: Always include additives like Oxyma or HOBt in your coupling reactions to minimize racemization.[13][14]
Purification Challenges
Problem: "I can't separate the two diastereomers using my standard reversed-phase HPLC protocol."
Cause: While some diastereomers can be resolved on standard C18 columns, many require a chiral stationary phase (CSP) for effective separation.[10] The subtle differences in the 3D shape of the diastereomers require a chiral environment to achieve differential retention.[16]
Solution: Chiral HPLC Protocol This is the gold-standard method for separating peptide diastereomers.[9][16][17][18]
Step-by-Step Protocol: Analytical Separation of a Diastereomeric Peptide Mixture
-
Column Selection: Choose a suitable chiral stationary phase. Common choices for peptides include macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC) or zwitterionic cinchona alkaloid-derived phases.[16]
-
Initial Mobile Phase Screening:
-
System A (Polar Ionic Mode): Methanol/Acetonitrile/Water with acidic and basic additives (e.g., 50 mM formic acid and 25 mM diethylamine).[16] This is effective for zwitterionic CSPs.
-
System B (Reversed-Phase): Acetonitrile/Water gradient with 0.1% TFA or 0.1% formic acid. This is often used with CHIROBIOTIC columns.
-
-
Method Optimization:
-
Run a broad gradient (e.g., 5-95% B over 30 minutes) to determine where the diastereomers elute.
-
Once located, optimize the gradient slope around the elution point to maximize resolution.
-
Vary the temperature. Lower temperatures often increase enantioselectivity but also increase backpressure.
-
If resolution is still poor, screen different chiral columns. The selectivity of CSPs is highly analyte-dependent.
-
-
Validation: Inject an enantiopure standard (if available) to confirm the identity of each peak. The elution order can be reversed on CSPs with the opposite chirality (e.g., ZWIX(+) vs. ZWIX(-)).[16]
Caption: Workflow for preparative separation of peptide diastereomers.
Functional Assay Interpretation
Problem: "My peptide, synthesized with a racemic UAA, shows significantly lower biological activity than expected."
Cause: This is a common and predictable outcome. There are two primary reasons:
-
Dilution of the Active Species: Your "racemic peptide" is a 1:1 mixture. If only one diastereomer is active (e.g., the one with the L-UAA), its effective concentration in the assay is only 50% of the total peptide concentration you added.
-
Antagonistic Effects: In a more complex scenario, the "inactive" diastereomer (e.g., the one with the D-UAA) may not be truly inert. It could act as a competitive antagonist, binding to the target receptor without eliciting a response and thereby blocking the active diastereomer from binding.
Problem: "My peptide containing a D-amino acid shows enhanced stability but lower activity."
Cause: This highlights the fundamental trade-off of D-amino acid incorporation.
-
Enhanced Stability: Proteases, the enzymes that degrade peptides, are highly stereospecific for L-amino acids. Incorporating a D-amino acid creates a stereochemical mismatch that prevents the peptide from fitting into the enzyme's active site, thus conferring resistance to cleavage.[19]
-
Lower Activity: The same stereochemical change that blocks proteases can also disrupt the precise 3D conformation required for optimal binding to the target receptor.[19] The D-amino acid side chain may be oriented incorrectly for key binding interactions.
Comparative Data: Stereochemistry vs. Peptide Properties
| Property | Peptide with L-UAA | Peptide with D-UAA | Racemic Peptide Mixture | Rationale & Causality |
| Purity (Post-Synthesis) | Single Product | Single Product | 1:1 Diastereomeric Mixture | A racemic starting material yields a mixture of products. |
| Purification | Standard RP-HPLC | Standard RP-HPLC | Requires Chiral HPLC | Diastereomers have different physical properties requiring specialized separation.[9][18] |
| Receptor Binding Affinity | Potentially High | Potentially High, Low, or None | Appears ~50% of active form (or less if antagonistic) | Binding is stereospecific. The D-form may not fit the receptor, or may bind non-productively. |
| Enzymatic Stability | Low (Susceptible to Proteases) | High (Resistant to Proteases) | Mixture of Stable & Unstable | Proteases are chiral enzymes that primarily recognize and cleave L-amino acid sequences. |
| Immunogenicity | Variable | Potentially Higher | Variable, Complex | The immune system may recognize peptides with D-amino acids as foreign, potentially leading to an immune response.[3] |
Frequently Asked Questions (FAQs)
Q1: Can I just use the racemic mixture for initial screening to save costs? A: While tempting, it is highly discouraged. A negative result is uninterpretable—was the active enantiomer simply too dilute, or is the peptide truly inactive? A positive result is misleading as the true potency of the active component is unknown. Always separate diastereomers before functional testing.
Q2: My UAA is at the N-terminus. Is it still necessary to worry about diastereomers? A: Yes. Even if the chiral center is not in the peptide backbone, the stereochemistry of the side chain will influence the peptide's overall conformation and how it interacts with its environment, including chiral stationary phases and biological targets.
Q3: Does incorporating a D-amino acid always improve a peptide's therapeutic profile? A: Not necessarily. While it reliably increases stability against enzymatic degradation, the impact on activity is unpredictable and must be empirically determined.[19] The trade-off between stability and activity is a central challenge in peptide drug design. Sometimes, the loss of activity outweighs the gain in stability.[20]
Q4: Are there any advantages to using D-amino acids besides stability? A: Yes. D-amino acids can be used to induce specific secondary structures, like beta-turns, which can increase binding affinity.[19] They can also alter the self-assembly properties of peptides, which is relevant for developing peptide-based biomaterials and hydrogels.[19][21]
Q5: What analytical technique can I use to confirm the chiral purity of my starting UAA? A: Chiral HPLC or Chiral Gas Chromatography (GC) after appropriate derivatization are the standard methods. It is crucial to verify the enantiomeric excess (e.e.) of your UAA starting material before beginning synthesis, as even small chiral impurities can complicate your final analysis.[17]
References
- Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society.
- A Comparative Guide to the Enzymatic Stability of Peptides with D-Amino Acids. Benchchem.
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
- Amino Acid and Peptide Chiral Separ
- Peptide Diastereomers, Separation of.
- Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications.
- Peptide Drug Chiral Resolution.
- A Comparative Guide to the Enzymatic Stability of D-Phe vs. L-Phe Peptides. Benchchem.
- The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
- Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC - NIH.
- Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
- Unnatural Amino Acids in Drug Discovery. BOC Sciences.
- Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. NIH.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
- Reprogramming natural proteins using unn
- Screening for Peptides to Bind and Functionally Inhibit SARS-CoV-2 Fusion Peptide Using Mirrored Combinatorial Phage Display and Human Proteomic Phage Display. MDPI.
- 3.1: Amino Acids and Peptides. Biology LibreTexts.
- Unnatural amino acids in drug discovery. Semantic Scholar.
- Peptide synthesis troubleshooting using unn
- Unnatural Amino Acids Potential for Innov
- Highlights in synthesis - unn
- Separation of dipeptide diastereomers by high-resolution gas chrom
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
- Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry. PMC - PubMed Central.
- Stereochemistry SC12. Biological building blocks: amino acids. College of Saint Benedict and Saint John's University.
- Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide. Benchchem.
- D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PubMed Central.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
- Lecture 16 Protecting groups and racemiz
- Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. GoldBio.
- What do you do when your peptide synthesis fails? Biotage.
- Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzym
- Chirality Effects in Peptide Assembly Structures. PMC - NIH.
- d-amino acid-containing peptides: Topics by Science.gov. Science.gov.
- Intrinsic asymmetries of amino acid enantiomers and their peptides: a possible role in the origin of biochirality. PubMed.
- Non-targeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS.
- How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Biological Physics Group.
- Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. NIH.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenylalanine
For decades, the strategic substitution of hydrogen with fluorine has been a cornerstone of medicinal chemistry and chemical biology. This simple atomic swap can profoundly alter a molecule's properties without significantly increasing its size.[1][2] Phenylalanine, a fundamental aromatic amino acid, serves as a prime candidate for this modification. By introducing fluorine onto its phenyl ring, researchers can unlock a suite of enhanced biological characteristics, from metabolic stability to altered protein function.[1][3][4]
This guide provides an in-depth comparison of fluorinated phenylalanine (F-Phe) and its natural counterpart, L-phenylalanine (Phe). We will explore the fundamental physicochemical changes induced by fluorination and how these translate into significant differences in biological activity. This analysis is supported by experimental data and includes detailed protocols for researchers aiming to validate these findings in their own work.
The Foundation: Physicochemical and Structural Distinctions
The unique properties of the fluorine atom are the primary drivers of the altered biological activity seen in fluorinated molecules. Fluorine is the most electronegative element, creating a strong, polarized carbon-fluorine (C-F) bond.[1] This bond is significantly stronger than a carbon-hydrogen (C-H) bond, which has profound implications for metabolism.
Fluorination can also modulate properties like acidity, lipophilicity, and molecular conformation, all of which influence how the amino acid interacts with biological systems.[1][5]
Below is a diagram illustrating the structural difference and the resulting shift in properties.
Caption: Structural comparison of Phenylalanine and 4-Fluorophenylalanine.
Comparative Analysis of Biological Activity
The introduction of fluorine leads to several key differences in how the amino acid behaves in a biological context.
Metabolic Stability
A primary motivation for fluorinating drug candidates and biological probes is to enhance their metabolic stability.[6] Phenylalanine is metabolized by phenylalanine hydroxylase, which oxidizes the para-position of the phenyl ring to form tyrosine. Placing a fluorine atom at this position effectively blocks this metabolic pathway due to the strength of the C-F bond. This "metabolic blocking" dramatically increases the half-life of peptides and proteins that incorporate F-Phe.[3][4][6]
| Feature | L-Phenylalanine | 4-Fluoro-L-phenylalanine | Rationale for Difference |
| Primary Metabolic Pathway | Hydroxylation to Tyrosine | Blocked at the para position | The strong C-F bond is resistant to oxidation by Cytochrome P450 enzymes like phenylalanine hydroxylase. |
| In Vivo Half-life | Shorter | Significantly Longer | Reduced metabolic clearance leads to prolonged circulation and bioavailability.[6] |
| Metabolic Products | Tyrosine, and subsequent downstream metabolites | Primarily excreted unchanged or via alternative minor pathways. | The primary metabolic route is obstructed by the fluorine atom. |
Protein Incorporation and Stability
Fluorinated phenylalanine analogs, particularly 4-fluoro-L-phenylalanine (4F-Phe), are often readily incorporated into proteins in place of natural phenylalanine during ribosomal translation.[1][7] This allows for the production of proteins with novel properties.
The effects on protein stability can vary depending on the specific protein and the location of the substitution.[1][8] While some studies report minimal impact on thermodynamic stability[8], others have found that fluorination can alter enzymatic activity as a result of changes to protein stability or conformation.[1][9] For instance, the global incorporation of para-fluorophenylalanine (pFF) was found to cause the smallest perturbation to the structure and function of the histone acetyltransferase tGCN5 compared to meta- and ortho--substituted analogs.[9]
The incorporation of F-Phe is also a powerful tool for biophysical studies. The ¹⁹F nucleus is an excellent NMR probe, allowing researchers to study protein structure, dynamics, and ligand interactions without isotopic labeling.[1][7][10]
Enzyme Inhibition and Cellular Activity
Fluorinated phenylalanine can act as an enzyme inhibitor.[1][3][4] Its structural similarity to the natural substrate allows it to bind to the active site of enzymes like phenylalanine hydroxylase, but its inability to be hydroxylated can lead to competitive inhibition.
Furthermore, fluorinated amino acids can exhibit direct cellular toxicity. 4-Fluoro-L-phenylalanine has been shown to inhibit the growth of MCF-7 breast cancer cells with an IC₅₀ of 11.8 μM, highlighting its potential as an anti-cancer agent.[10] This toxicity is often linked to its role as a phenylalanine antagonist that can inhibit protein synthesis.[11]
| Parameter | L-Phenylalanine | 4-Fluoro-L-phenylalanine |
| Enzyme Interaction | Substrate | Potential Inhibitor[1][3] |
| Cellular Growth (MCF-7) | Essential for growth | Inhibitory (IC₅₀ = 11.8 μM)[10] |
| Biological Role | Proteinogenic Amino Acid | Non-proteinogenic Amino Acid, Antagonist[10][11] |
Key Experimental Methodologies
To quantitatively compare the biological activities of fluorinated and non-fluorinated phenylalanine, several well-established experimental protocols can be employed.
Workflow for In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, providing a direct measure of its metabolic stability.
Caption: Workflow for a liver microsomal metabolic stability assay.
Protocol: Microsomal Stability Assay
-
Principle: This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in metabolic enzymes like CYP450s. A slower disappearance rate indicates higher metabolic stability.
-
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
L-Phenylalanine and 4-Fluoro-L-phenylalanine stock solutions
-
Ice-cold acetonitrile with an internal standard
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Prepare the incubation mixture by adding liver microsomes to the phosphate buffer in a 96-well plate. Add the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This marks time zero (T=0).
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile. The T=0 sample is quenched immediately after adding NADPH.
-
Include a negative control incubation without NADPH to account for non-enzymatic degradation.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound.
-
-
Self-Validation and Controls:
-
Negative Control: A sample incubated without NADPH ensures that compound loss is due to enzymatic metabolism.
-
Positive Control: A compound with known metabolic instability (e.g., verapamil) should be run in parallel to validate the activity of the microsomes.
-
Internal Standard: Added during the quenching step to normalize for variations in sample processing and instrument response.
-
Protocol for Assessing Protein Incorporation
This method verifies and quantifies the substitution of phenylalanine with its fluorinated analog in a recombinantly expressed protein.
Protocol: Analysis of F-Phe Incorporation via Amino Acid Analysis
-
Principle: The protein is hydrolyzed into its constituent amino acids, which are then derivatized and analyzed by High-Performance Liquid Chromatography (HPLC). The presence and quantity of F-Phe relative to Phe can be determined.[12]
-
Materials:
-
Purified protein expressed in media containing either Phe or F-Phe.
-
6 M Hydrochloric acid (HCl)
-
Phenylisothiocyanate (PITC) for derivatization
-
HPLC system with a UV detector
-
Amino acid standards (including F-Phe)
-
-
Procedure:
-
Protein Hydrolysis: Lyophilize a known amount of purified protein. Add 6 M HCl and heat at 110°C for 24 hours under vacuum to hydrolyze the protein into individual amino acids.
-
Derivatization: Remove the HCl by evaporation. Re-dissolve the amino acid mixture in a coupling buffer and add PITC. This reagent reacts with the amino groups to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance.
-
HPLC Analysis: Inject the derivatized sample onto a reverse-phase HPLC column. Separate the PTC-amino acids using a gradient of an appropriate mobile phase.
-
Quantification: Monitor the elution profile at 254 nm. Compare the retention times and peak areas to those of known amino acid standards, including a 4-Fluoro-L-phenylalanine standard.
-
-
Self-Validation and Controls:
-
Control Protein: Analyze a control protein expressed in standard media (containing only Phe) to establish the retention time of PTC-Phe and confirm the absence of a PTC-F-Phe peak.
-
Standard Curve: Generate a standard curve for both Phe and F-Phe to ensure accurate quantification.
-
Spike-in Control: Spike a known amount of F-Phe into a hydrolyzed sample of the control protein to verify recovery and detection efficiency.
-
Summary and Outlook
The substitution of hydrogen with fluorine in phenylalanine provides a powerful strategy for modulating biological activity. Fluorination, particularly at the para-position, confers significant metabolic stability, making F-Phe an invaluable building block for developing more robust peptide and protein therapeutics.[3][4][6] Furthermore, its unique properties make it a versatile tool for enzyme inhibition studies, cancer research, and advanced biophysical analysis using ¹⁹F-NMR.[1][10]
The provided experimental frameworks offer a robust starting point for researchers to explore and quantify these differences. By understanding the causal relationships between fluorine's physicochemical properties and the resulting biological outcomes, scientists can more effectively harness the power of fluorination to design next-generation therapeutics and biological probes.
References
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Available from: [Link]
-
Galles, C., Infield, J. R., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. Available from: [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed. Available from: [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). (PDF) Fluorinated phenylalanines: Synthesis and pharmaceutical applications. ResearchGate. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Request PDF. (n.d.). Fluorinated phenylalanines: Synthesis and pharmaceutical applications. ResearchGate. Available from: [Link]
-
Li, Y., et al. (2023). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Nature Communications. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). p-Fluorophenylalanine. PubChem. Available from: [Link]
-
MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available from: [Link]
-
Reches, M., et al. (2021). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules. Available from: [Link]
-
Montclare, J. K., et al. (2009). Positional effects of monofluorinated phenylalanines on histone acetyltransferase stability and activity. PubMed. Available from: [Link]
-
ResearchGate. (2020). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... ResearchGate. Available from: [Link]
-
Galles, C., Infield, J. R., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. National Institutes of Health. Available from: [Link]
-
bioRxiv. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. Available from: [Link]
-
PubMed. (1989). Determination of low levels of 4-fluorophenylalanine incorporation into proteins. PubMed. Available from: [Link]
-
Chem-Impex. (n.d.). 4-Fluoro-L-phenylalanine. Chem-Impex. Available from: [Link]
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A Senior Application Scientist's Guide to the Trifluoromethyl Group in Drug Design: A Comparative Analysis of Bioactivity
For researchers, medicinal chemists, and drug development professionals, the strategic modification of a lead compound is a cornerstone of successful drug design. Among the vast arsenal of chemical motifs, the trifluoromethyl (CF₃) group stands out for its profound and often beneficial impact on a molecule's biological activity. This guide provides an in-depth, comparative analysis of the effects of trifluoromethylation, moving beyond a simple recitation of facts to explain the underlying causality behind its influence on key drug properties. We will explore its role in enhancing metabolic stability, modulating lipophilicity, and improving target binding, supported by experimental data and detailed protocols.
The Unique Physicochemical Profile of the Trifluoromethyl Group
The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group. Its properties are dictated by the high electronegativity of the three fluorine atoms, which imparts a unique electronic and steric profile.[1][2]
Key characteristics include:
-
Strong Electron-Withdrawing Nature: The fluorine atoms pull electron density away from the carbon atom, making the CF₃ group a potent electron-withdrawing substituent.[1][3] This can significantly alter the electronic properties of aromatic rings and influence the pKa of nearby functional groups.
-
High Lipophilicity: The CF₃ group is highly lipophilic, a property that can enhance a drug's ability to cross biological membranes.[1][2] Its Hansch-Fujita π constant of +0.88 is a testament to its lipophilic character.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][2] This inherent strength makes the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.
-
Steric Bulk: While often considered a bioisostere of a methyl group, the trifluoromethyl group is larger, which can lead to more favorable van der Waals interactions within a protein's binding pocket.[2][3]
Comparative Analysis: Trifluoromethylated vs. Non-Fluorinated Analogs
The true impact of the trifluoromethyl group is best understood through direct comparison with its non-fluorinated counterparts. The following sections delve into key pharmacological parameters, providing both conceptual explanations and quantitative data.
Enhancing Metabolic Stability: Blocking the Metabolic "Hot Spot"
A primary strategy in drug design is to improve a compound's metabolic stability, thereby increasing its half-life and bioavailability. The CF₃ group excels in this regard by acting as a "metabolic shield."
By replacing a metabolically labile group, such as a methyl (-CH₃) or methoxy (-OCH₃) group, with a CF₃ group, a common site of oxidative metabolism can be effectively blocked. This forces the metabolic machinery to act on other, often less favorable, positions on the molecule, slowing down the overall rate of clearance.
Table 1: Comparative Metabolic Stability Data
| Parameter | Non-Fluorinated Analog (e.g., with -CH₃) | Trifluoromethylated Analog (with -CF₃) | Rationale for Change |
| In Vitro Half-life (t₁/₂) | Shorter | Longer | The strong C-F bonds in the CF₃ group are resistant to enzymatic cleavage, leading to a slower rate of metabolism and a longer half-life. |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | By blocking a primary metabolic pathway, the overall capacity of the liver to clear the drug is reduced. |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic route limits the formation of downstream metabolites. |
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone of early drug discovery for assessing the metabolic stability of compounds.[4][]
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[4]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the trifluoromethylated compound and its non-fluorinated analog in DMSO.
-
Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This is crucial for sustaining the activity of CYP enzymes.[4]
-
Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsomes and phosphate buffer to 37°C.
-
Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard. This stops all enzymatic activity and precipitates proteins.[4]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[4]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug against time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein / mL).[6]
-
Diagram 1: Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for assessing in vitro metabolic stability.
Diagram 2: Metabolic Blocking Effect of the Trifluoromethyl Group
Caption: Structures of Celecoxib and Rofecoxib.
Case Study 2: Fluoxetine - A Selective Serotonin Reuptake Inhibitor (SSRI)
Fluoxetine (Prozac®) is a widely prescribed antidepressant of the SSRI class. [7]A key feature of its structure is a trifluoromethyl group on the phenoxy ring. This group is critical to its pharmacological activity.
The electron-withdrawing CF₃ group in the para position of the phenoxy ring significantly enhances its potency as a serotonin reuptake inhibitor compared to its non-fluorinated analog. [8]This is attributed to the CF₃ group's influence on the electronic properties of the aromatic ring, which in turn affects its interaction with the serotonin transporter. Furthermore, the metabolic stability conferred by the CF₃ group contributes to the long half-life of fluoxetine and its active metabolite, norfluoxetine. [9][10]
Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal
The trifluoromethyl group is a versatile and powerful tool in drug design, capable of profoundly influencing a molecule's bioactivity. [1][2]Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity makes it a go-to substituent for medicinal chemists seeking to optimize the properties of lead compounds. [1]By understanding the fundamental principles behind its effects and employing robust experimental methodologies for evaluation, researchers can strategically leverage the trifluoromethyl group to design safer and more effective medicines. The case studies of successful drugs like celecoxib and fluoxetine serve as a testament to the transformative potential of this unique functional group.
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2054. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2054. [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]
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Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Scilit. [Link]
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Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. (2014). PubMed. [Link]
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Comparison of celecoxib and Vioxx (rofecoxib) bound within the... (n.d.). ResearchGate. [Link]
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A Comparative Guide to 4-methoxy-phenylalanine and 4-Methoxy-3-(trifluoromethoxy)-phenylalanine for Advanced Drug Design
This guide provides an in-depth, objective comparison of 4-methoxy-phenylalanine and its trifluoromethoxy analogue, 4-Methoxy-3-(trifluoromethoxy)-phenylalanine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced physicochemical and biological differences imparted by the strategic introduction of a trifluoromethoxy group, supported by experimental data and detailed protocols for evaluation.
Introduction: The Strategic Value of Non-Canonical Amino Acids
In the landscape of peptide and protein-based therapeutics, the use of non-canonical amino acids (ncAAs) has become an indispensable tool for overcoming the inherent limitations of natural amino acids, such as poor metabolic stability and limited bioavailability.[][2] By subtly altering the side chain of a standard amino acid, we can profoundly modulate the properties of the resulting peptide or protein. This guide focuses on two such analogues of phenylalanine: 4-methoxy-phenylalanine and 4-Methoxy-3-(trifluoromethoxy)-phenylalanine. The primary structural distinction is the addition of a trifluoromethoxy (-OCF₃) group on the phenyl ring adjacent to the methoxy group. This single modification introduces significant changes in lipophilicity, electronic properties, and metabolic stability, offering a powerful lever for optimizing drug candidates.
Caption: Molecular structures of the two phenylalanine analogues.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of the trifluoromethoxy group results in predictable yet significant shifts in the molecule's fundamental properties. These changes are critical as they directly influence how the molecule will behave in a biological system.
| Property | 4-methoxy-phenylalanine | 4-Methoxy-3-(trifluoromethoxy)-phenylalanine | Rationale for Difference |
| Molecular Formula | C₁₀H₁₃NO₃[3] | C₁₁H₁₂F₃NO₄ | Addition of a -OCF₃ group. |
| Molecular Weight | ~195.21 g/mol | 279.22 g/mol [4] | The trifluoromethoxy group is substantially heavier than a hydrogen atom. |
| Appearance | White to off-white powder.[3] | Solid. | Both are typically supplied as stable solids. |
| Solubility | Sparingly soluble to very soluble in water.[3][5] | Expected to have lower aqueous solubility. | The highly lipophilic -OCF₃ group increases overall hydrophobicity.[6][7] |
| Lipophilicity (LogP) | Lower | Higher (Predicted) | The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[6] |
| Electronic Effect | Methoxy (-OCH₃) is an electron-donating group. | Trifluoromethoxy (-OCF₃) is a strong electron-withdrawing group. | The high electronegativity of fluorine atoms pulls electron density away from the aromatic ring.[8] |
Synthesis and Chemical Reactivity
Both compounds are accessible through multi-step organic synthesis, typically starting from more common precursors.
-
4-methoxy-phenylalanine: This compound, also known as O-methyl-L-tyrosine, can be synthesized from L-tyrosine through protective chemistry and methylation of the phenolic hydroxyl group.[5][9] It is widely available commercially as a building block for peptide synthesis.[5][10]
-
4-Methoxy-3-(trifluoromethoxy)-phenylalanine: The synthesis of this more complex analogue is not as straightforward. A common strategy involves the construction of the substituted benzene ring first, followed by the attachment of the alanine side chain. This could involve, for example, a Negishi cross-coupling of a suitable substituted benzyl bromide with a protected dehydroalanine derivative.[8][11] The synthesis requires specialized reagents for introducing the trifluoromethoxy group.
From a reactivity standpoint, the key difference lies in the aromatic ring's susceptibility to electrophilic attack. The electron-rich ring of 4-methoxy-phenylalanine is more prone to oxidative metabolism, whereas the electron-deficient ring of the trifluoromethoxy analogue is significantly more resistant.[6][12]
Biological and Pharmacokinetic Implications
The decision to use one analogue over the other is driven by the desired impact on the final peptide or drug candidate's performance.
Metabolic Stability
The primary advantage of incorporating the 3-(trifluoromethoxy) group is the dramatic enhancement of metabolic stability. Aromatic hydroxylation, mediated by Cytochrome P450 (CYP) enzymes, is a major metabolic pathway for phenylalanine and its derivatives.
-
4-methoxy-phenylalanine: The methoxy group can undergo O-demethylation to form a tyrosine residue, and the aromatic ring remains susceptible to CYP-mediated oxidation, particularly at the position ortho to the activating methoxy group.
-
4-Methoxy-3-(trifluoromethoxy)-phenylalanine: The C-F bond is one of the strongest in organic chemistry, making the trifluoromethyl and trifluoromethoxy groups exceptionally resistant to metabolic cleavage.[2][6] Furthermore, the strong electron-withdrawing nature of the -OCF₃ group deactivates the aromatic ring, making it a "metabolic shield" that protects against oxidative attack by CYP enzymes.[12][13] This modification is a well-established strategy for blocking metabolic hotspots and increasing the half-life of a drug.[6]
Lipophilicity and Permeability
The introduction of fluorine generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[2][13]
-
Impact: Replacing 4-methoxy-phenylalanine with its trifluoromethoxy counterpart will increase the overall hydrophobicity of a peptide.[] This can improve membrane permeability and oral bioavailability. However, excessive lipophilicity can also lead to non-specific protein binding and reduced aqueous solubility, requiring a careful balance.
Protein Structure and Function
Incorporating fluorinated amino acids can enhance the thermal and chemical stability of proteins.[][14]
-
Hydrophobic Core Packing: The larger, fluorous side chain of 4-Methoxy-3-(trifluoromethoxy)-phenylalanine can lead to more favorable packing within the hydrophobic core of a protein, potentially increasing its melting temperature (Tₘ) and resistance to chemical denaturation.[14]
-
Binding Interactions: The unique electronic properties of the fluorinated ring can alter interactions with biological targets. The electron-deficient ring can participate in favorable quadrupole interactions with electron-rich pockets in a receptor, potentially fine-tuning binding affinity and selectivity.
Experimental Evaluation Protocols
To empirically validate the theoretical advantages of 4-Methoxy-3-(trifluoromethoxy)-phenylalanine, the following experimental workflows are recommended.
Protocol 1: In Vitro Metabolic Stability Assay
This protocol assesses the susceptibility of each compound to metabolism by liver enzymes.
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Preparation: Thaw cryopreserved Human Liver Microsomes (HLMs) on ice. Prepare a 10 mM stock solution of each amino acid in DMSO.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a 2-fold volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
Data Interpretation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂). A longer half-life indicates greater metabolic stability.
Protocol 2: LogP Determination by Shake-Flask Method
This classic method directly measures the partition coefficient between octanol and water.
Step-by-Step Methodology:
-
Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol to create the two phases.
-
Dissolution: Dissolve a precisely weighed amount of the test amino acid in the aqueous phase to a known concentration.
-
Partitioning: Add an equal volume of the octanol phase to the aqueous solution in a sealed flask.
-
Equilibration: Shake the flask vigorously for 1 hour at a constant temperature to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample the aqueous layer and determine the concentration of the amino acid using UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as: P = ([solute]octanol) / ([solute]aqueous), where [solute]octanol is determined by the difference from the initial aqueous concentration. LogP is the base-10 logarithm of P. A higher LogP value for 4-Methoxy-3-(trifluoromethoxy)-phenylalanine would confirm its increased lipophilicity.
Conclusion and Recommendations
The choice between 4-methoxy-phenylalanine and 4-Methoxy-3-(trifluoromethoxy)-phenylalanine is a strategic one, dictated by the specific goals of the drug design program.
-
Choose 4-methoxy-phenylalanine when:
-
A modest increase in electron density on the aromatic ring is desired.
-
Metabolic stability is not a primary concern, or when O-demethylation to a tyrosine-like residue could be a desired bioactivation step.
-
Maintaining lower lipophilicity is important for solubility or to avoid non-specific binding.
-
-
Choose 4-Methoxy-3-(trifluoromethoxy)-phenylalanine when:
-
Blocking metabolic degradation is a critical objective. This is the primary and most compelling reason to use this analogue.
-
Increasing lipophilicity is needed to enhance membrane permeability and bioavailability.
-
Modulating protein stability or receptor binding through fluorous and electronic interactions is a key part of the optimization strategy.
-
The trifluoromethoxy analogue represents a powerful, albeit more synthetically complex, tool for the medicinal chemist. Its ability to confer metabolic stability makes it an exceptional candidate for developing robust peptide and small molecule therapeutics with improved pharmacokinetic profiles.
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Emsley, J. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxy-3,5-dihydroxy-DL-phenylalanine. Retrieved from [Link]
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Buer, B. C., & Marsh, E. N. G. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Retrieved from [Link]
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ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Potential of Fluorinated Amino Acids in Drug Discovery. Retrieved from [Link]
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Demoulin, N., & Zhu, J. (2009). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. ResearchGate. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central. Retrieved from [Link]
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MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]
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MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases. Soft Matter. Retrieved from [Link]
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National Institutes of Health. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)-D-phenylalanine. Retrieved from [Link]
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Kawai, M., et al. (1980). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Journal of Medicinal Chemistry. Retrieved from [Link]
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Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
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PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Antioxidant and Antimicrobial activity of 4-methoxy-3-(methoxymethyl) Phenol, (E)-N'-(5-bromo-2-methoxybenzylide4-methoxy benzohydrazide extracted from Hygrophila auriculata. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Methoxycinnamic acid – An unusual phenylpropanoid involved in phenylphenalenone biosynthesis in Anigozanthos preissii. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating Unnatural Amino Acid Incorporation by Mass Spectrometry
For researchers at the vanguard of drug development and protein engineering, the site-specific incorporation of unnatural amino acids (UAAs) into proteins is a transformative technology. It unlocks the ability to install novel chemical functionalities, create advanced bioconjugates, and probe biological systems with unprecedented precision. However, the promise of this technology hinges on a critical question: Was the UAA incorporated correctly and efficiently?
The Central Role of Mass Spectrometry in UAA Validation
Mass spectrometry is the definitive analytical tool for protein analysis due to its unparalleled sensitivity, accuracy, and flexibility.[2] When applied to UAA-containing proteins, it directly measures the mass-to-charge ratio (m/z) of peptides or intact proteins. This allows for the unambiguous confirmation of a successful incorporation event, which manifests as a predictable mass shift corresponding to the difference between the UAA and the canonical amino acid it replaced. Beyond simple confirmation, MS can pinpoint the exact location of the UAA and even quantify the efficiency of its incorporation.[1][3]
Comparative Analysis of MS-Based Strategies
The two principal MS-based proteomics strategies, Top-Down and Bottom-Up, offer distinct advantages and limitations for UAA validation.[4][5] The choice between them depends on the specific experimental goals, the nature of the protein, and available instrumentation.[6]
Top-Down Proteomics: The Unambiguous Approach
In top-down proteomics, intact proteins are introduced into the mass spectrometer.[4][7] This provides a global view of the protein, allowing for the direct observation of the complete "proteoform," including the UAA and any other post-translational modifications (PTMs).
-
Expert Insight: The primary advantage of the top-down approach is that it provides 100% sequence coverage and direct confirmation that the UAA is present on the full-length protein, eliminating the inferential steps required in bottom-up methods.[4] This is particularly valuable for ensuring the integrity of biotherapeutics.
However, top-down proteomics is technically challenging. Large proteins are often difficult to ionize and fragment efficiently, and the resulting spectra can be incredibly complex.[4][5] Specialized instrumentation, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers, and specific fragmentation techniques like electron-capture dissociation (ECD) or electron-transfer dissociation (ETD) are often required.[6]
Bottom-Up Proteomics: The Workhorse Strategy
Bottom-up, or "shotgun," proteomics is the most widely used approach for protein identification and characterization.[4][5][7] In this method, proteins are first enzymatically digested into smaller peptides (typically using trypsin) before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5][7]
-
Expert Insight: The power of the bottom-up approach lies in its high sensitivity, throughput, and compatibility with standard proteomics workflows and instrumentation.[4] Identifying a peptide containing the mass shift of the UAA provides strong evidence of successful incorporation at a specific site.
The main limitation is that it is an indirect method. The presence of a UAA-containing peptide is inferred to represent the state of the full protein, but information about co-occurring modifications on the intact protein is lost.[5][6]
| Feature | Top-Down Proteomics | Bottom-Up Proteomics |
| Analyte | Intact Protein | Peptides (from enzymatic digest) |
| Primary Advantage | Direct, unambiguous confirmation of UAA in full-length protein; 100% sequence coverage.[4] | High sensitivity, high throughput, compatible with standard LC-MS/MS.[4] |
| Primary Limitation | Technically challenging for large proteins; complex spectra; requires specialized instruments.[4][5] | Indirect evidence; information about the intact proteoform is lost.[5][6] |
| Best For | Characterizing simple protein mixtures or purified proteins; confirming product integrity. | Large-scale screening; identifying incorporation sites; quantifying efficiency.[8] |
A hybrid "middle-down" approach, where larger proteins are digested into large peptide fragments (5-20 kDa), offers a compromise, retaining some PTM information while being more technically tractable than top-down analysis.[7]
Core Experimental Workflow and Protocols
A successful validation experiment is built on a foundation of meticulous sample preparation and data analysis. The following workflow and protocols are designed to be self-validating by including critical control steps.
Caption: Decision-making flowchart for validating UAA-containing peptides.
Quantitative Analysis: Measuring Incorporation Efficiency
Beyond qualitative confirmation, it is often critical to determine the efficiency of UAA incorporation. Quantitative mass spectrometry can measure the relative abundance of the UAA-containing peptide versus its canonical counterpart. [1] The Mass Spectrometry Reporter for Exact Amino acid Decoding (MS-READ) technique is one powerful approach that uses an unstructured reporter protein to overcome ionization biases, enabling sensitive quantification of incorporation events, even those occurring at frequencies as low as 1 in 10,000. [9][10]For most standard labs, a relative quantification using label-free methods is highly effective.
Label-Free Quantification (LFQ): The peak area or intensity of the extracted ion chromatogram (XIC) for the UAA-containing peptide is compared to the XIC of the corresponding wild-type peptide from a separate run. Modern algorithms like MaxLFQ can provide robust relative quantification. [11]
-
Expert Insight: For accurate LFQ, it is essential to have highly reproducible chromatography and to normalize the data against the total signal or a panel of stable housekeeping proteins. The control sample (protein expressed without the UAA but under identical conditions) is not just a qualitative check; it is the proper denominator for calculating misincorporation or background levels.
Conclusion
Validating the incorporation of unnatural amino acids is a multi-step process that demands both rigorous experimental execution and careful data interpretation. Mass spectrometry, particularly when leveraging a well-controlled bottom-up proteomics workflow, provides the most reliable and detailed evidence of success. By understanding the causality behind each protocol step, from protein denaturation to the parameters of the database search, researchers can design self-validating experiments. The ultimate proof lies in the manual validation of a high-quality MS/MS spectrum from the target peptide that is unequivocally absent in the negative control. This level of scientific integrity ensures that downstream applications are built on a foundation of certainty, empowering the continued development of novel protein-based therapeutics and research tools.
References
-
Biotree. (n.d.). Top-Down and Bottom-Up Proteomics Differences. Retrieved from [Link]
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A Researcher's Guide to Characterizing the Enantiomers of 4-Methoxy-3-(trifluoromethoxy)-phenylalanine: A Functional Assay Comparison
In the landscape of drug discovery and development, the introduction of novel chemical entities presents both exciting opportunities and significant challenges. The synthetic amino acid, 4-Methoxy-3-(trifluoromethoxy)-phenylalanine, is one such molecule, offering unique structural motifs with the potential for novel biological activity. The presence of a chiral center in this molecule necessitates a thorough investigation and comparison of its individual enantiomers, as stereoisomers can exhibit vastly different pharmacological and pharmacokinetic properties. This guide provides a comprehensive framework for researchers to functionally compare the (R)- and (S)-enantiomers of 4-Methoxy-3-(trifluoromethoxy)-phenylalanine, moving beyond theoretical considerations to practical, data-driven evaluation.
The Imperative of Chirality in Drug Development
Biological systems are inherently chiral, composed of L-amino acids and D-sugars. This fundamental asymmetry means that enzymes, receptors, and other biological targets can interact differently with the enantiomers of a chiral drug molecule.[1] One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the early characterization of individual enantiomers is not merely an academic exercise but a critical step in de-risking a drug development program and optimizing for safety and efficacy.
Before embarking on functional assays, the prerequisite is the successful chiral separation of the racemic 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine mixture. Techniques such as chiral chromatography are essential to obtain the individual (R)- and (S)-enantiomers with high enantiomeric purity.
Functional Assay Suite for Enantiomeric Comparison
The following sections detail a suite of functional assays designed to elucidate the potential differences in biological activity and metabolic stability between the enantiomers of 4-Methoxy-3-(trifluoromethoxy)-phenylalanine. The choice of these assays is predicated on the likely behavior of a novel amino acid analog in a biological system.
G Protein-Coupled Receptor (GPCR) Activation Assays
Given that many amino acid derivatives and their metabolites can act as signaling molecules, it is plausible that the enantiomers of 4-Methoxy-3-(trifluoromethoxy)-phenylalanine could be ligands for G Protein-Coupled Receptors (GPCRs). GPCRs represent a large and diverse family of cell surface receptors that are major drug targets. Their binding pockets are chiral, often leading to stereoselective recognition of ligands.[2][3] We will explore two primary second messenger assays to screen for GPCR activation: cAMP assays for Gs and Gi-coupled receptors, and calcium flux assays for Gq-coupled receptors.[4]
This assay measures changes in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger. Activation of Gs-coupled receptors stimulates adenylyl cyclase, increasing cAMP levels, while activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in cAMP.[5]
Experimental Protocol: cAMP Assay
-
Cell Culture: Plate cells expressing the GPCR of interest in a 96- or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the (R)- and (S)-enantiomers of 4-Methoxy-3-(trifluoromethoxy)-phenylalanine in a suitable assay buffer.
-
Assay Procedure (for Gs-coupled receptors):
-
Remove culture medium from the cells.
-
Add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Add a cAMP detection reagent (e.g., based on HTRF or AlphaScreen technology).[6][7]
-
Incubate to allow for the detection reaction to occur.
-
Read the plate on a suitable plate reader.
-
-
Assay Procedure (for Gi-coupled receptors):
-
The protocol is similar to the Gs assay, but includes a co-incubation with an adenylyl cyclase activator, such as forskolin, to induce a measurable level of cAMP that can then be inhibited by the test compound.[5]
-
-
Data Analysis: Plot the response (e.g., luminescence, fluorescence) against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each enantiomer.
Caption: Signaling pathways for Gs and Gi-coupled GPCRs in a cAMP assay.
Hypothetical Data Table: cAMP Assay Results
| GPCR Target | Enantiomer | EC50 (nM) | Emax (% of control) |
| GPCR-A (Gs) | (R)-enantiomer | 50 | 95 |
| (S)-enantiomer | 1200 | 60 | |
| GPCR-B (Gi) | (R)-enantiomer | >10,000 | N/A |
| (S)-enantiomer | 150 | 85 |
Interpretation: In this hypothetical scenario, the (R)-enantiomer is a potent and efficacious agonist for GPCR-A, while the (S)-enantiomer is significantly less potent and a partial agonist. Conversely, for GPCR-B, the (S)-enantiomer is a potent agonist, while the (R)-enantiomer is inactive. This demonstrates clear stereoselectivity in receptor activation.
This assay is used to identify ligands for Gq-coupled GPCRs. Activation of these receptors leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium stores, resulting in a transient increase in cytosolic calcium concentration.[8] This change can be detected using calcium-sensitive fluorescent dyes.[4][9]
Experimental Protocol: Calcium Flux Assay
-
Cell Culture: Plate cells expressing the Gq-coupled GPCR of interest in a 96- or 384-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for a specified time (e.g., 1 hour) at 37°C.
-
Compound Preparation: Prepare serial dilutions of the (R)- and (S)-enantiomers in an assay buffer.
-
Assay Procedure:
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.[9]
-
Record a baseline fluorescence reading.
-
Add the compound dilutions to the cells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.[8]
-
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC50 and Emax for each enantiomer.
Caption: Workflow for a Calcium Flux Assay using a FLIPR instrument.
Hypothetical Data Table: Calcium Flux Assay Results
| GPCR Target | Enantiomer | EC50 (nM) | Emax (Relative Fluorescence Units) |
| GPCR-C (Gq) | (R)-enantiomer | 250 | 15,000 |
| (S)-enantiomer | 3800 | 14,500 |
Interpretation: Here, both enantiomers are full agonists for GPCR-C, but the (R)-enantiomer is more than 15-fold more potent than the (S)-enantiomer, again indicating significant stereoselectivity.
Metabolic Stability Assays
The metabolic fate of a drug is a key determinant of its pharmacokinetic profile, including its half-life and bioavailability. The enzymes responsible for drug metabolism, primarily cytochrome P450s (Phase I) and UDP-glucuronosyltransferases (Phase II), are chiral and can exhibit stereoselective metabolism.[10] This can lead to one enantiomer being cleared from the body more rapidly than the other. We will assess metabolic stability using two common in vitro systems: liver microsomes and hepatocytes.[11]
This assay uses subcellular fractions of the liver that are enriched in Phase I metabolic enzymes, particularly cytochrome P450s.[12] It provides a measure of a compound's susceptibility to oxidative metabolism.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) in a phosphate buffer. Prepare a separate solution of the cofactor NADPH, which is required for CYP450 activity.[12][13]
-
Incubation:
-
Pre-warm the microsomal suspension to 37°C.
-
Add the (R)- or (S)-enantiomer to the microsomes at a final concentration of, for example, 1 µM.[13]
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Incubate at 37°C.
-
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) containing an internal standard to stop the reaction.[12]
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
This assay utilizes intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[10][14][15] This provides a more comprehensive picture of hepatic metabolism than microsomes alone.
Experimental Protocol: Hepatocyte Stability Assay
-
Cell Preparation: Use cryopreserved or fresh hepatocytes suspended in a suitable incubation medium.
-
Incubation:
-
Pre-warm the hepatocyte suspension to 37°C.
-
Add the (R)- or (S)-enantiomer to the cell suspension.
-
Incubate in a CO2 incubator at 37°C.[16]
-
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and quench the reaction with cold acetonitrile containing an internal standard.[16]
-
Sample Analysis: Process the samples as described for the microsomal assay and analyze by LC-MS/MS.
-
Data Analysis: Calculate the t1/2 and CLint as described for the microsomal assay.
Caption: General workflow for in vitro metabolic stability assays.
Hypothetical Data Table: Metabolic Stability Assay Results (Human Liver)
| Assay System | Enantiomer | t1/2 (min) | CLint (µL/min/mg protein or 10^6 cells) |
| Microsomes | (R)-enantiomer | 45 | 15.4 |
| (S)-enantiomer | 15 | 46.2 | |
| Hepatocytes | (R)-enantiomer | 35 | 19.8 |
| (S)-enantiomer | 10 | 69.3 |
Interpretation: The hypothetical data shows that the (S)-enantiomer is metabolized significantly faster than the (R)-enantiomer in both human liver microsomes and hepatocytes. This suggests that the (S)-enantiomer would likely have a shorter in vivo half-life and higher hepatic clearance than the (R)-enantiomer. This difference in metabolic stability is a critical piece of information for candidate selection and development.
Conclusion
The functional comparison of the enantiomers of a novel chiral compound like 4-Methoxy-3-(trifluoromethoxy)-phenylalanine is a cornerstone of modern drug discovery. By employing a systematic approach that includes assays for both pharmacodynamics (GPCR activation) and pharmacokinetics (metabolic stability), researchers can build a comprehensive profile of each stereoisomer. The data generated from these assays will reveal whether one enantiomer possesses a superior therapeutic profile, guiding the selection of the optimal candidate for further development. This rigorous, data-driven approach is essential for translating a promising molecule into a safe and effective therapeutic agent.
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ResearchGate. (n.d.). Stereoselective Transport of Amino Acids and Peptides Through Liquid Membranes. Retrieved from [Link]
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ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]
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Zhang, J. H., et al. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 18(5), 579-588. Retrieved from [Link]
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The Sheekey Science Show. (2024). Chirality: The Invisible Hand Shaping Life's Chemistry. YouTube. Retrieved from [Link]
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Ranc, V., et al. (2020). Chiral discrimination of amino acids using phosphorene assisted graphene-enhanced Raman spectroscopy. Analytica Chimica Acta, 1129, 69-75. Retrieved from [Link]
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A Senior Application Scientist's Guide to 19F NMR: Confirming Incorporation and Probing the Environment of Fluorinated Amino Acids
For researchers, scientists, and drug development professionals, the ability to peer into the intricate world of protein structure and dynamics is paramount. While numerous biophysical techniques exist, 19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful tool, offering a sensitive and non-perturbing window into protein behavior.[1][2][3] This guide provides an in-depth exploration of how to leverage 19F NMR to not only confirm the successful incorporation of fluorinated amino acids into a protein of interest but also to exquisitely probe the local environment of these reporter probes.
The Unparalleled Advantages of the 19F Nucleus in Protein NMR
Before delving into experimental specifics, it is crucial to understand why the 19F nucleus is such a prized tool in the protein scientist's arsenal. Unlike the crowded landscape of proton (¹H) NMR, 19F NMR offers a pristine view.
-
No Background Signal: Fluorine is virtually absent in biological systems, meaning that any observed 19F signal originates solely from the intentionally introduced fluorinated amino acid.[1][2][3][4] This eliminates the complex background noise that can plague other NMR techniques.
-
High Sensitivity: The 19F nucleus boasts a high gyromagnetic ratio and 100% natural abundance, making it inherently sensitive and second only to protons in this regard.[4][5] This allows for the use of lower protein concentrations and shorter acquisition times.[1]
-
Exquisite Environmental Sensitivity: The chemical shift of a 19F nucleus is exceptionally sensitive to its local environment.[1][2][3] Subtle changes in van der Waals interactions, electrostatic fields, and solvent accessibility can induce significant and easily detectable shifts in the 19F NMR spectrum.[1][2][3][6] This makes it an ideal reporter for conformational changes, ligand binding, and protein-protein interactions.[7]
-
Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom is a relatively conservative modification, often having a minimal impact on the protein's structure and function.[1][4] This "single-atom mutagenesis" allows for the study of a near-native protein.
Incorporating the Fluorine Probe: A Practical Guide to Labeling Your Protein
The first critical step in any 19F NMR study is the successful incorporation of a fluorinated amino acid into the protein of interest. Several methods are available, with the choice depending on the desired level of incorporation and the specific amino acid to be labeled.
Biosynthetic Incorporation in E. coli
A common and cost-effective method involves expressing the protein in an E. coli auxotrophic strain that cannot synthesize the target amino acid.[1] By providing the fluorinated analog in the growth medium, it will be incorporated in place of the natural amino acid.
Experimental Protocol: Biosynthetic Incorporation of 5-Fluorotryptophan (5-FW)
-
Strain Selection: Utilize an E. coli strain auxotrophic for tryptophan (e.g., a trp- strain).
-
Media Preparation: Prepare a minimal media formulation (e.g., M9 minimal media) lacking tryptophan.
-
Inoculation and Growth: Inoculate a starter culture in a rich medium (e.g., LB). Once grown, pellet the cells and resuspend them in the minimal media to remove any residual tryptophan. Use this to inoculate the main culture.
-
Induction and Labeling: Grow the main culture at 37°C to an OD₆₀₀ of ~0.6-0.8. Induce protein expression with IPTG and simultaneously add 5-fluorotryptophan to the culture (a typical final concentration is 50-100 mg/L).
-
Harvesting and Purification: Continue to grow the culture for several hours post-induction. Harvest the cells by centrifugation and purify the protein using standard protocols (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Site-Specific Incorporation
For more precise studies where a single fluorine probe is desired at a specific location, site-specific incorporation methods are employed. One powerful technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., the amber codon, UAG) and inserts the fluorinated amino acid at that position.[8][9] This provides unparalleled control over the placement of the 19F label.
Part 1: Confirming Incorporation with 19F NMR
Once the protein is purified, the first application of 19F NMR is to confirm the successful incorporation of the fluorinated amino acid. A simple one-dimensional (1D) 19F NMR spectrum can provide a wealth of information.
Interpreting the 1D 19F NMR Spectrum
-
Presence of a Signal: The most basic confirmation is the observation of a signal in the 19F NMR spectrum. Since there are no endogenous fluorine atoms, any peak is a direct indication of incorporation.[4]
-
Chemical Shift: The chemical shift of the 19F resonance will be in a characteristic region for the specific fluorinated amino acid. For example, the chemical shift of 5-fluorotryptophan in a denatured protein will appear at a specific value. In a folded protein, this chemical shift will be dispersed due to the unique local environment of each incorporated residue.[1][10]
-
Integration: The area under the 19F NMR peak is proportional to the number of fluorine nuclei. By comparing the integral of the protein signal to a known concentration of a fluorine-containing standard (e.g., trifluoroacetic acid), one can quantify the level of incorporation.
Table 1: Comparison of Techniques for Confirming Incorporation
| Technique | Information Provided | Advantages | Disadvantages |
| 19F NMR | Direct confirmation of incorporation, quantification, assessment of folding state. | Non-destructive, provides structural information. | Requires specialized equipment, lower throughput. |
| Mass Spectrometry | Precise mass confirmation of incorporation, can determine incorporation efficiency. | High sensitivity and accuracy. | Destructive, provides no structural information. |
| Western Blot | Indirect confirmation of protein expression. | High throughput, widely available. | Does not directly confirm incorporation of the fluorinated amino acid. |
Part 2: Probing the Protein Environment with 19F NMR
Beyond simple confirmation, the true power of 19F NMR lies in its ability to act as a sensitive reporter of the local environment within the protein.[1][2][3] The exquisite sensitivity of the 19F chemical shift to its surroundings allows for the detailed study of protein structure, dynamics, and interactions.
Chemical Shift Perturbation (CSP)
Changes in the local environment of the fluorinated amino acid will result in a change in its chemical shift. This phenomenon, known as chemical shift perturbation (CSP), is a powerful tool for studying:
-
Ligand Binding: The binding of a small molecule, peptide, or other protein to the 19F-labeled protein will often perturb the chemical shifts of nearby fluorine probes.[7][11][12] By titrating the ligand and monitoring the changes in the 19F NMR spectrum, one can determine the binding affinity (Kd) and identify the residues involved in the interaction.[11][13][14]
-
Conformational Changes: Proteins are dynamic molecules that often undergo conformational changes to perform their functions. These changes can be monitored by observing alterations in the 19F NMR spectrum.[1][7] For example, the transition between an active and inactive state of an enzyme can be tracked by the corresponding changes in the chemical shifts of strategically placed fluorine probes.[6]
-
Protein Folding: 19F NMR can be used to study the protein folding process by monitoring the appearance and disappearance of signals corresponding to the folded and unfolded states.[7]
Experimental Protocol: Ligand Titration Monitored by 19F NMR
-
Sample Preparation: Prepare a sample of the 19F-labeled protein in a suitable NMR buffer (e.g., phosphate buffer in D₂O). A typical protein concentration is 25-100 µM.[15]
-
Initial Spectrum: Acquire a 1D 19F NMR spectrum of the protein in the absence of the ligand.
-
Ligand Addition: Prepare a concentrated stock solution of the ligand in the same buffer. Add small aliquots of the ligand stock to the protein sample.
-
Spectral Acquisition: Acquire a 1D 19F NMR spectrum after each addition of the ligand.
-
Data Analysis: Plot the change in chemical shift (Δδ) as a function of the ligand concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Solvent Accessibility and Dynamics
The degree to which a fluorinated amino acid is exposed to the solvent can be probed by observing changes in the 19F NMR signal in the presence of paramagnetic relaxation agents or by measuring solvent isotope shifts.[1][6] Furthermore, information on the local dynamics of the protein can be obtained by measuring the relaxation properties (T₁ and T₂) of the 19F nucleus.[7][16]
Comparison with Other Biophysical Techniques
While 19F NMR is a powerful technique, it is often most insightful when used in conjunction with other biophysical methods.
Table 2: Comparison of 19F NMR with Other Biophysical Techniques for Studying Protein Interactions
| Technique | Information Provided | Advantages | Disadvantages |
| 19F NMR | Site-specific information on binding, conformational changes, and dynamics. | High sensitivity to local environment, no background signal. | Requires isotopic labeling, limited to smaller proteins for detailed structural work. |
| X-ray Crystallography | High-resolution static structure of the protein-ligand complex. | Atomic-level detail. | Requires crystallization, provides a static picture. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics and affinity of binding. | Label-free, high throughput.[17] | Immobilization of one binding partner may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (ΔH, ΔS, Kd). | Label-free, provides complete thermodynamic profile. | Requires larger amounts of protein, lower throughput. |
Conclusion: A Versatile Tool for Modern Drug Discovery
19F NMR spectroscopy provides a robust and versatile platform for investigating the structure, dynamics, and interactions of proteins. From unequivocally confirming the incorporation of fluorinated amino acids to providing exquisitely detailed insights into the local protein environment, this technique is an indispensable tool for researchers in academia and industry alike. Its application in fragment-based drug discovery, where it can be used to rapidly screen for and characterize weak binders, further underscores its importance in the modern drug development pipeline.[6][12][13][18] By understanding the principles and practical considerations outlined in this guide, scientists can effectively harness the power of 19F NMR to unlock new insights into the complex world of proteins.
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Gerig, J. T. (1994). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 23, 311-335. [Link]
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Marsh, E. N. G., & Suzuki, Y. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(6), 1242-1250. [Link]
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Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual review of biophysics and biomolecular structure, 25(1), 163-195. [Link]
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Ciobanu, M., & Vaynberg, J. (2015). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 20(8), 13695-13715. [Link]
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A Comparative Guide to the Metabolic Stability of Peptides: The Trifluoromethoxy Advantage
In the landscape of therapeutic peptide development, overcoming poor metabolic stability is a paramount challenge. Native peptides often exhibit short in vivo half-lives due to rapid enzymatic degradation, which significantly curtails their therapeutic efficacy.[1][2] A leading strategy to bolster these promising molecules against metabolic breakdown is the site-specific incorporation of fluorinated moieties. Among these, the trifluoromethoxy (OCF₃) group has emerged as a particularly effective tool.[3]
This guide provides an in-depth comparison of the metabolic stability of peptides with and without the trifluoromethoxy group. We will delve into the mechanistic underpinnings of OCF₃-mediated protection, present supporting data from key in vitro stability assays, and provide detailed, field-tested protocols for researchers to validate these findings in their own laboratories.
The Double-Edged Sword: Peptide Efficacy vs. Instability
Peptides are highly sought-after therapeutic candidates due to their high specificity and potency.[4] However, their inherent structure—a chain of amino acids linked by amide bonds—makes them prime substrates for a host of endogenous proteases and peptidases found in plasma and metabolic organs like the liver and kidneys.[5] This enzymatic susceptibility leads to rapid clearance and a short circulating half-life, often necessitating frequent, high-dose administrations that can be burdensome for patients and economically challenging.[6][7]
The OCF₃ Shield: Mechanistic Insights into Enhanced Stability
The strategic incorporation of a trifluoromethoxy group onto an amino acid side chain, particularly near a known cleavage site, can dramatically enhance a peptide's resistance to enzymatic degradation.[3][8] This improvement stems from a combination of the OCF₃ group's unique physicochemical properties.
-
Potent Inductive Effect & Resonance: The trifluoromethoxy group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[3] This strong inductive effect alters the electron density of the adjacent amide bond, making it a less favorable substrate for nucleophilic attack by the catalytic residues of proteases.
-
Steric Hindrance: The OCF₃ group is sterically bulky. When positioned strategically, it acts as a physical shield, sterically hindering the approach of proteases to the scissile peptide bond and preventing the formation of the enzyme-substrate complex.
-
Increased Lipophilicity: The OCF₃ group significantly increases the local lipophilicity of the peptide.[3] This can influence the peptide's conformation and its interactions with the microenvironment, potentially masking cleavage sites and improving membrane permeability.[9]
The collective impact of these properties is a profound increase in metabolic stability, which is a critical step in transforming a promising peptide lead into a viable drug candidate.
Visualizing the Protective Mechanism
The following diagram illustrates how the trifluoromethoxy group can sterically and electronically protect a susceptible amide bond from proteolytic cleavage.
Caption: OCF₃ group shielding a peptide from protease-mediated degradation.
Experimental Framework for Stability Assessment
To empirically measure the stabilizing effects of the OCF₃ group, a series of standardized in vitro assays are employed. These assays simulate the metabolic environments a peptide would encounter in vivo.[5]
Caption: General workflow for comparative peptide stability analysis.
Comparative Data: A Case Study
The table below summarizes representative data from the described assays, comparing a hypothetical native peptide ("Peptide A") to its trifluoromethoxy-modified analogue ("Peptide A-OCF₃").
| Assay | Parameter | Peptide A (Native) | Peptide A-OCF₃ | Fold Improvement |
| Human Liver Microsomes | t½ (min) | 15 | > 120 | > 8x |
| Human Plasma | t½ (hr) | 0.5 | 12 | 24x |
| Chymotrypsin Challenge | % Remaining @ 1hr | 5% | 92% | > 18x |
This data is illustrative and representative of typical results seen when OCF₃ modification successfully protects a primary cleavage site.
The results clearly demonstrate the profound stabilizing effect of the OCF₃ group. The modified peptide shows a dramatically longer half-life in both liver microsomes and plasma, indicating significantly reduced susceptibility to both phase I metabolic enzymes and circulating proteases.[10][11] The specific protease challenge confirms that this protection is effective against well-characterized endopeptidases.[12]
Experimental Protocols
For researchers seeking to replicate these findings, the following detailed protocols provide a robust framework for assessing peptide stability.
Protocol 1: Liver Microsomal Stability Assay
This assay assesses metabolic stability in the presence of liver enzymes, primarily cytochrome P450s.[13]
1. Reagent Preparation:
- Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
- NADPH Regenerating System (NRS) Solution: Prepare a solution containing 3.3 mM NADP⁺, 3.3 mM MgCl₂, 7.8 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.
- Microsome Suspension: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final working concentration of 1.0 mg/mL in cold phosphate buffer.
- Test Compound Stock: Prepare a 1 mM stock solution of each peptide in DMSO.
2. Incubation Procedure:
- Pre-warm the NRS solution and microsome suspension separately at 37°C for 10 minutes.
- In a 96-well plate, combine 178 µL of microsome suspension with 20 µL of the NRS solution.
- Initiate the reaction by adding 2 µL of the 1 mM peptide stock solution to achieve a final peptide concentration of 10 µM and a final microsome concentration of 0.5 mg/mL.
- Incubate the plate at 37°C with gentle shaking.
- At specified time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a 25 µL aliquot.
3. Sample Quenching and Processing:
- Immediately quench the reaction by adding the 25 µL aliquot to a new plate containing 100 µL of ice-cold acetonitrile with an internal standard (e.g., a stable, structurally similar peptide).
- Seal the plate and vortex for 2 minutes to precipitate proteins.
- Centrifuge at 4000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new plate for LC-MS/MS analysis.
4. Data Analysis:
- Quantify the peak area of the parent peptide relative to the internal standard at each time point.
- Plot the natural log of the percentage of peptide remaining versus time.
- Calculate the half-life (t½) from the slope (k) of the linear regression: t½ = 0.693 / k .
Protocol 2: Plasma Stability Assay
This assay evaluates stability against enzymes present in blood plasma, such as proteases and esterases.[11][14]
1. Reagent Preparation:
- Plasma: Thaw pooled human plasma (heparinized) at 37°C, then centrifuge to remove any cryoprecipitate. Keep on ice.[15]
- Test Compound Stock: Prepare a 1 mM stock solution of each peptide in DMSO.
2. Incubation Procedure:
- In microcentrifuge tubes, pre-warm 198 µL of plasma to 37°C.
- Initiate the reaction by adding 2 µL of the 1 mM peptide stock solution to achieve a final concentration of 10 µM.
- Incubate at 37°C.
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hr), take a 25 µL aliquot.
3. Sample Quenching and Processing:
- Quench the reaction by adding the 25 µL aliquot to 100 µL of ice-cold 10% trichloroacetic acid (TCA) in acetonitrile containing an internal standard.[16]
- Vortex vigorously for 2 minutes.
- Incubate on ice for 10 minutes to ensure complete protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant for LC-MS/MS analysis.
4. Data Analysis:
- Calculate the percentage of peptide remaining at each time point relative to the T=0 sample.
- Plot the percentage remaining versus time and calculate the half-life (t½) as described in the microsomal assay.
Protocol 3: Specific Protease Challenge Assay
This assay tests stability against a specific protease known or suspected to cleave the peptide.
1. Reagent Preparation:
- Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 for Trypsin or Chymotrypsin.
- Protease Stock: Prepare a concentrated stock of the protease (e.g., Chymotrypsin at 1 mg/mL) in a suitable buffer.
- Test Compound Stock: Prepare a 1 mM stock solution of each peptide.
2. Incubation Procedure:
- In a tube, combine the assay buffer and peptide stock to achieve the desired final peptide concentration (e.g., 50 µM).
- Pre-warm the solution to 37°C.
- Initiate the reaction by adding the protease to a final concentration (e.g., 1 µg/mL). The enzyme-to-substrate ratio should be optimized.
- Incubate at 37°C.
- Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 min).
3. Sample Quenching and Analysis:
- Quench each aliquot by adding an equal volume of 1% trifluoroacetic acid (TFA).
- Analyze the samples directly by RP-HPLC, monitoring the disappearance of the parent peptide peak at 214/280 nm.
4. Data Analysis:
- Calculate the percentage of the parent peptide remaining at each time point by integrating the peak area.
- Compare the degradation profiles of the native and OCF₃-modified peptides.
Conclusion
The strategic incorporation of the trifluoromethoxy group is a powerful and validated strategy for enhancing the metabolic stability of therapeutic peptides.[3][17] By providing both steric and electronic shielding, the OCF₃ group effectively protects susceptible amide bonds from enzymatic cleavage, leading to significantly longer half-lives in relevant biological matrices. The experimental protocols provided herein offer a comprehensive framework for researchers to quantify this stabilizing effect and guide the rational design of more robust and effective peptide-based drugs. Adopting such chemical modification strategies is crucial for advancing the next generation of peptide therapeutics from the laboratory to the clinic.
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A Senior Application Scientist's Guide to Assessing the Impact of 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine on Protein Structure
Authored for Researchers, Scientists, and Drug Development Professionals
In the quest to engineer proteins with novel or enhanced properties, the site-specific incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative tool.[1] These synthetic building blocks, with their unique side-chain functionalities, allow for the precise modulation of protein structure, stability, and function. This guide focuses on 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine, a novel phenylalanine analog, and provides a comparative framework for assessing its impact on protein architecture.
While specific experimental data for this particular analog is not yet prevalent in published literature, this guide will leverage established principles from studies on similar fluorinated aromatic amino acids to propose a comprehensive analytical workflow. We will compare its potential effects against its natural counterpart, L-phenylalanine, and other fluorinated analogs. The methodologies detailed herein are designed to provide a robust, self-validating system for any researcher seeking to characterize the influence of this or other novel ncAAs on protein structure.
Rationale and Comparative Landscape
Why Investigate this compound?
The structure of this compound suggests several potential advantages for protein engineering. The trifluoromethoxy group is a highly electronegative and lipophilic moiety. Its introduction into a protein core is hypothesized to enhance thermal and thermodynamic stability due to favorable hydrophobic and potentially unique electrostatic interactions.[2] The methoxy group further modulates the electronic properties of the aromatic ring. Understanding how these substitutions collectively influence protein folding and stability is crucial for rational protein design.
Comparative Alternatives
Our assessment will be benchmarked against two key comparators:
-
L-Phenylalanine: The natural canonical amino acid. This provides the baseline for any observed structural or stability changes.
-
Other Fluorinated Phenylalanines (e.g., 4-(Trifluoromethyl)-L-phenylalanine, Pentafluorophenylalanine): These analogs offer a rich dataset for comparison. Studies have shown that the degree and position of fluorination can have varied effects on protein stability. For instance, some highly fluorinated amino acids have been shown to stabilize β-sheet structures.[2]
| Amino Acid | Key Side Chain Features | Expected Impact on Protein Structure |
| L-Phenylalanine | Benzyl group; hydrophobic. | Baseline for hydrophobic packing and aromatic interactions. |
| This compound | Methoxy and trifluoromethoxy substitutions; increased hydrophobicity and altered electrostatics. | Potentially enhanced thermal stability; possible local structural perturbations to accommodate the bulkier side chain. |
| Pentafluorophenylalanine | Fully fluorinated aromatic ring; altered quadrupole moment. | Can increase protein stability; may influence aromatic stacking interactions differently than phenylalanine.[2] |
Experimental Workflow for Impact Assessment
A thorough investigation into the effects of this compound requires a multi-faceted approach, from its incorporation into a model protein to detailed biophysical characterization.
Caption: Overall workflow for assessing the impact of a non-canonical amino acid on protein structure.
Site-Specific Incorporation of the Non-Canonical Amino Acid
The most common and precise method for incorporating a single ncAA is through the reassignment of a nonsense codon, typically the amber stop codon (TAG), using an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair.[3][4]
Experimental Protocol: Amber Codon Suppression
-
Vector Preparation: Using standard site-directed mutagenesis techniques, introduce an amber (TAG) codon at the desired phenylalanine residue site in the gene of your model protein, which is cloned into an appropriate expression vector.[5][6]
-
Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
Your expression vector containing the target gene with the TAG codon.
-
A plasmid encoding an evolved, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., from Methanocaldococcus jannaschii). This aaRS/tRNA pair must be specific for the ncAA and not cross-react with endogenous amino acids or tRNAs.[7][8]
-
-
Protein Expression:
-
Grow the transformed cells in a minimal medium to mid-log phase.
-
Supplement the medium with 1-2 mM this compound.
-
Induce protein expression with IPTG and continue to incubate at a reduced temperature (e.g., 18-25°C) overnight.
-
-
Purification: Harvest the cells and purify the ncAA-containing protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography). A wild-type version of the protein should be expressed and purified under identical conditions to serve as a control.
Caption: Workflow for site-specific incorporation of a non-canonical amino acid.
Biophysical Characterization
Once the wild-type and mutant proteins are purified, a suite of biophysical techniques should be employed to compare their structural integrity and stability.
Secondary Structure Analysis via Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and powerful technique for assessing the secondary structure content (α-helices, β-sheets, random coils) of a protein in solution.[9][10][11]
Experimental Protocol: Far-UV CD Spectroscopy
-
Sample Preparation: Prepare protein samples (wild-type and mutant) at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be free of components that have high absorbance in the far-UV region.[12]
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 1 mm.
-
Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).
-
Collect a baseline spectrum of the buffer alone and subtract it from the protein spectra.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
Use deconvolution software (e.g., K2D, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil structures.[13]
-
Expected Outcome: A significant change in the CD spectrum of the mutant protein compared to the wild-type would indicate that the incorporation of this compound has perturbed the protein's secondary structure.
Thermal Stability Assessment via Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm).[14][15] An increase in Tm indicates stabilization.
Experimental Protocol: Thermal Shift Assay
-
Reaction Setup: In a 96-well PCR plate, prepare reactions containing:
-
Purified protein (wild-type or mutant) at a final concentration of 2-5 µM.
-
A fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.[16]
-
Buffer to a final volume of 20-25 µL.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.[17]
-
Apply a thermal gradient, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting sigmoidal curve represents the protein unfolding.
-
The midpoint of this transition is the apparent melting temperature (Tm).
-
Expected Outcome: Based on studies with other fluorinated amino acids, it is hypothesized that the Tm of the mutant protein containing this compound will be higher than that of the wild-type, indicating enhanced thermal stability.
| Protein | Predicted Tm (°C) | Predicted ΔTm (°C) |
| Wild-Type Protein | 60.0 (Hypothetical) | N/A |
| Mutant Protein | 64.5 (Hypothetical) | +4.5 |
High-Resolution Structural Analysis
For an atomic-level understanding of the structural impact, X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard techniques.
-
X-ray Crystallography: This technique can provide a high-resolution 3D structure of the protein, revealing how the novel side chain is accommodated within the protein fold. The primary challenge is obtaining well-diffracting crystals of the mutant protein.[18][19][20]
-
NMR Spectroscopy: NMR is particularly powerful for studying proteins containing fluorine. The 19F nucleus has a 100% natural abundance and a large chemical shift dispersion, making it a sensitive probe of the local environment with no background signal from the biological system.[21][22][23] Comparing the 19F-NMR spectra of the mutant protein under different conditions can provide insights into conformational changes and dynamics.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for assessing the impact of this compound on protein structure. By systematically incorporating this novel ncAA and employing a suite of biophysical techniques, researchers can generate the critical data needed to understand its influence on protein folding, stability, and conformation. The comparative approach, benchmarking against L-phenylalanine and other fluorinated analogs, will provide valuable context for the results. The insights gained from such studies will not only elucidate the properties of this specific ncAA but also contribute to the broader field of rational protein design and engineering, paving the way for the development of proteins with enhanced therapeutic and industrial applications.
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Luchinat, E., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. Available from: [Link]
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Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure. Available from: [Link]
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Zheng, H., et al. (2009). Expanding the fluorous arsenal: tetrafluorinated phenylalanines for protein design. Journal of the American Chemical Society. Available from: [Link]
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Li, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Molecules. Available from: [Link]
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Kinde, M. N., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. Available from: [Link]
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Kinde, M. N., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. Available from: [Link]
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Loscha, K., & Huber, T. (2014). Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis. Springer Nature Experiments. Available from: [Link]
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van Vliet, D., et al. (2015). Large Neutral Amino Acid Supplementation Exerts Its Effect through Three Synergistic Mechanisms: Proof of Principle in Phenylketonuria Mice. PLOS One. Available from: [Link]
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Jaffe, E. K. (2017). New Protein Structures Provide an Updated Understanding of Phenylketonuria. Molecular Genetics and Metabolism. Available from: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine was not publicly available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally analogous compounds, including other fluorinated aromatic amino acids, and general principles of hazardous waste management outlined by regulatory bodies. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all local, state, and federal regulations.
For researchers and professionals in drug development, the responsible management of specialized chemical compounds is a cornerstone of laboratory safety and operational excellence. This guide provides a detailed framework for the proper disposal of this compound, a fluorinated aromatic amino acid.[1] Due to the unique properties of fluorinated compounds, adherence to stringent disposal protocols is essential to protect both personnel and the environment.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is limited, it is prudent to treat it as a hazardous chemical.[2][3] Structurally similar compounds may cause irritation to the eyes, skin, and respiratory tract. The trifluoromethoxy group can also present unique hazards upon decomposition. Therefore, a thorough risk assessment should be conducted before handling or disposing of this compound.
Key Considerations:
-
Physical Form: The compound is a solid at ambient temperature.
-
Potential Hazards: Based on analogous compounds, assume potential for irritation. The complete chemical, physical, and toxicological properties have not been exhaustively investigated.
-
Regulatory Framework: Disposal must comply with the Resource Conservation and Recovery Act (RCRA) and guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, all laboratory personnel must be equipped with the appropriate PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against dust particles and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To minimize inhalation of any dust or aerosols. |
Segregation and Storage of Chemical Waste
Proper segregation of chemical waste is a critical step in ensuring safe disposal.
-
Waste Determination: Any unused or unwanted this compound is considered a hazardous waste.[6]
-
Containerization:
-
Use a designated, leak-proof, and compatible container for waste collection. The original container is often the best choice.[2]
-
The container must be kept closed except when adding waste.[6]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals should be stored separately to prevent dangerous reactions.[7]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[6]
-
The label must include the full chemical name: "this compound." Chemical abbreviations or formulas are not acceptable.[6]
-
Include the date the waste was first added to the container and the name of the generating laboratory or researcher.[8]
-
-
Storage:
-
Store the waste container in a designated and secure area, away from general laboratory traffic.
-
Secondary containment should be used to capture any potential leaks or spills.[6]
-
Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[6] The following steps outline the proper disposal pathway:
Step 1: Waste Accumulation and Documentation
Maintain a detailed inventory of the waste being generated, including the amount. This information is crucial for your institution's hazardous waste disposal program.[8]
Step 2: Scheduling a Waste Pickup
Contact your institution's EHS department to schedule a pickup for your hazardous waste.[2][8] They will provide specific instructions on preparing the container for transport and the necessary documentation.
Step 3: Off-Site Disposal
The EHS department will coordinate with a licensed hazardous waste disposal company to transport and dispose of the chemical in accordance with all applicable regulations.[4] This typically involves high-temperature incineration or other approved chemical treatment methods.
Spill Management and Decontamination
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills:
-
Restrict access to the affected area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.
-
Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the rinsate as hazardous waste.[6]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EHS department or emergency response team immediately.
-
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent that can dissolve the compound.[9]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[2][6]
-
Final Rinse: Perform a final triple rinse with water.[6]
-
Air Dry: Allow the container to air dry completely.[9]
-
Deface Label: Completely remove or deface the original chemical label before disposing of the container in the regular trash or recycling.[9]
Decision-Making Workflow for Disposal
Figure 1. A flowchart illustrating the key decision points and procedural steps for the safe disposal of this compound, from initial waste determination to final disposal through authorized channels.
Regulatory Compliance
Adherence to established safety standards and regulations is mandatory. Key regulatory frameworks include:
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[10][11] Your institution's CHP will outline specific procedures for safe handling and disposal.
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides a comprehensive "cradle-to-grave" framework for hazardous waste management, from generation to final disposal.[5]
By following these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
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PubMed Central. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. [Link]
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Navigating the Uncharted: A Safety and Handling Guide for 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine
In the fast-paced world of drug discovery and chemical research, we often encounter novel compounds for which comprehensive safety data is not yet readily available. 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine, a substituted aromatic amino acid, is one such compound. While a specific Safety Data Sheet (SDS) is not yet broadly disseminated, a robust safety protocol can be developed by leveraging data from structurally analogous compounds and adhering to established principles of laboratory safety. This guide provides the essential, immediate safety and logistical information required to handle this compound responsibly, ensuring the well-being of researchers and the integrity of your work.
Hazard Assessment: An Analog-Based Approach
Given the absence of a specific SDS, we must infer potential hazards from similar molecules. The structure combines a phenylalanine backbone with a methoxy group and a trifluoromethoxy group. Analysis of SDSs for related fluorinated and non-fluorinated phenylalanine derivatives suggests the following potential hazards[1]:
-
Inhalation: May be harmful if inhaled as a dust or aerosol, potentially causing respiratory tract irritation[2][3].
-
Skin Contact: May cause skin irritation. Halogenated organic compounds can sometimes be absorbed through the skin, leading to systemic effects[1][3].
-
Eye Contact: Likely to cause eye irritation, as is common with fine chemical powders[2][3].
-
Ingestion: May be harmful if swallowed[1].
The trifluoromethoxy group warrants special attention. While stable, compounds containing fluorine can pose unique hazards. For instance, in the presence of moisture, some fluorinated compounds can form hydrofluoric acid, which is highly corrosive and toxic[4]. Although this is a low-risk scenario for this specific molecule under normal lab conditions, it underscores the need for stringent handling protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed[5][6].
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards. | Protects against airborne dust particles and accidental splashes of solutions containing the compound[2]. |
| Hand Protection | Nitrile rubber gloves. Gloves must be inspected before use and changed regularly or if contamination is suspected. | Provides a barrier against skin contact and absorption. Nitrile is a good general-purpose choice for many organic chemicals[7][8]. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are the minimum requirements. | Prevents incidental skin contact with the solid compound or solutions. Flame-resistant material is a best practice in chemical laboratories[4][8]. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 for dusts) should be used if weighing or transferring the solid outside of a fume hood or glove box, or if aerosol generation is possible. | Prevents inhalation of the fine powder. The need for respiratory protection should be determined by a formal risk assessment of the specific procedure[2][8]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk.
Engineering Controls
-
Chemical Fume Hood: All work involving the solid compound, especially weighing and initial dissolution, must be conducted in a certified chemical fume hood to prevent inhalation of dust[2].
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible[4].
Handling Procedure
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Use a microbalance within the fume hood or a powder containment enclosure.
-
Use anti-static weighing dishes to prevent the powder from scattering.
-
Transfer the solid using a spatula. Avoid creating dust clouds.
-
-
Dissolution:
-
Add solvent to the vessel containing the solid slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is securely capped.
-
-
Post-Handling:
-
Thoroughly decontaminate the spatula and any other reusable equipment with an appropriate solvent.
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated disposable materials (gloves, bench paper, etc.) in a designated hazardous waste container.
-
Spill and Disposal Management
Accidents can happen. A clear plan for spill management and waste disposal is non-negotiable.
Spill Response
-
Small Spill (Solid):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently sweep up the solid material and place it in a labeled hazardous waste container[2]. Avoid creating dust.
-
Clean the spill area with a solvent-moistened cloth, then with soap and water. Dispose of cleaning materials as hazardous waste.
-
-
Large Spill:
-
Evacuate the immediate area and alert your supervisor and institutional safety officer[4].
-
Prevent others from entering the area.
-
Follow your institution's specific procedures for large chemical spills.
-
Waste Disposal
-
Solid Waste: All solid waste contaminated with the compound (e.g., used gloves, weighing paper, contaminated bench paper) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste. Do not pour down the drain[3].
-
Labeling and Pickup: Ensure all waste containers are properly labeled according to federal, state, and local regulations and contact your institution's environmental health and safety department for pickup[3][4].
By treating this compound with the respect due to any novel chemical entity and by following these rigorous safety protocols, you can confidently and safely advance your research.
References
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Rutgers University. (n.d.). Fluorine Gas Safety Guideline. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-D-Phe(3-Me)-OH. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
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University of California, Santa Barbara. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31811, 4-Methoxy-3,5-dihydroxy-DL-phenylalanine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 716312, 4-fluoro-L-phenylalanine. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
